Product packaging for Cyclo(L-leucyl-L-tryptophyl)(Cat. No.:CAS No. 15136-34-2)

Cyclo(L-leucyl-L-tryptophyl)

Cat. No.: B085181
CAS No.: 15136-34-2
M. Wt: 299.37 g/mol
InChI Key: BZUNCDPEEKFTCX-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclo(L-leucyl-L-tryptophyl) is a cyclic dipeptide, also known as a diketopiperazine (DKP), which serves as a privileged, biologically pre-validated scaffold in medicinal chemistry and drug discovery . Compounds featuring the DKP structure, especially those containing proline or other rigid amino acids, are renowned for their extra-rigid conformation, high resistance to enzymatic degradation, and increased cell permeability, making them excellent frameworks for developing novel therapeutics . These cyclic dipeptides are widespread in nature, produced by various microorganisms, marine organisms, and are even found in the human central nervous system and bloodstream, indicating their relevance in biological systems . While specific biological data for Cyclo(L-leucyl-L-tryptophyl) is limited in the public domain, DKPs as a class display a remarkable spectrum of bioactivities. These include anticancer, antioxidant, neuroprotective, antiviral, and antibacterial properties . The proline-based DKP scaffold, in particular, has been identified as a promising platform for the development of next-generation anti-cancer agents due to its ability to bind diverse targets with high affinity . For instance, the marine-derived cyclic dipeptide cyclo(L-leucyl-L-prolyl) (CLP) has demonstrated significant anti-migratory and cytotoxic effects on Triple Negative Breast Cancer (TNBC) cells by disrupting key protein interactions involved in cancer signaling . This highlights the potential of leucine-containing DKPs in oncology research. This product is provided For In Vitro Research Use Only. It is not intended for use in diagnostics, therapeutics, or on humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21N3O2 B085181 Cyclo(L-leucyl-L-tryptophyl) CAS No. 15136-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,6S)-3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-10(2)7-14-16(21)20-15(17(22)19-14)8-11-9-18-13-6-4-3-5-12(11)13/h3-6,9-10,14-15,18H,7-8H2,1-2H3,(H,19,22)(H,20,21)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUNCDPEEKFTCX-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164768
Record name Cyclo(L-leucyl-L-tryptophyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15136-34-2
Record name Cyclo(L-leucyl-L-tryptophyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015136342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclo(L-leucyl-L-tryptophyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Cyclo(L-leucyl-L-tryptophyl): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-leucyl-L-tryptophyl), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of the chemical properties, experimental protocols for synthesis and isolation, and the known signaling pathways associated with this compound. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams.

Chemical Properties

Cyclo(L-leucyl-L-tryptophyl) is a heterocyclic organic compound formed from the condensation of L-leucine and L-tryptophan. Its rigid cyclic structure imparts specific conformational preferences that are crucial for its biological function.

Table 1: General Chemical Properties of Cyclo(L-leucyl-L-tryptophyl)

PropertyValueSource
IUPAC Name (3S,6S)-3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)piperazine-2,5-dione[PubChem][1]
Synonyms Cyclo(Leu-Trp), c(LW), (3S,6S)-3-((1H-indol-3-yl)methyl)-6-isobutylpiperazine-2,5-dione[PubChem][1]
CAS Number 15136-34-2[PubChem][1]
Molecular Formula C₁₇H₂₁N₃O₂[PubChem][1]
Molecular Weight 299.37 g/mol [PubChem][1]
Appearance White to off-white solid[InvivoChem][2]

Table 2: Physicochemical Properties of Cyclo(L-leucyl-L-tryptophyl)

PropertyValueSource
Melting Point Not experimentally determined in searched literature.
Boiling Point (Predicted) 635.2 °C at 760 mmHg[InvivoChem][2]
Solubility Soluble in ethanol, methanol, DMF, and DMSO.[Bioaustralis Fine Chemicals][3]
logP (Predicted) 2.5[PubChem][1]

Table 3: Spectroscopic Data for Cyclo(L-leucyl-L-tryptophyl)

Spectroscopic DataDetailsSource
¹H NMR Specific experimental data not available in searched literature.
¹³C NMR Specific experimental data not available in searched literature.
IR Specific experimental data not available in searched literature.
Mass Spectrometry Specific experimental data not available in searched literature.

Experimental Protocols

Chemical Synthesis

A general methodology for the synthesis of cyclic dipeptides involves the coupling of two amino acid esters, followed by cyclization. While a specific protocol for Cyclo(L-leucyl-L-tryptophyl) was not detailed in the searched literature, a general synthetic approach can be outlined.

Experimental Workflow: General Synthesis of Cyclo(L-leucyl-L-tryptophyl)

cluster_0 Step 1: Esterification cluster_1 Step 2: Dipeptide Formation cluster_2 Step 3: Deprotection cluster_3 Step 4: Cyclization cluster_4 Step 5: Purification L-Leucine L-Leucine L-Leucine methyl ester L-Leucine methyl ester L-Leucine->L-Leucine methyl ester MeOH, SOCl₂ L-Leucyl-L-tryptophan methyl ester L-Leucyl-L-tryptophan methyl ester L-Leucine methyl ester->L-Leucyl-L-tryptophan methyl ester DCC, HOBt L-Tryptophan L-Tryptophan L-Tryptophan methyl ester L-Tryptophan methyl ester L-Tryptophan->L-Tryptophan methyl ester MeOH, SOCl₂ L-Tryptophan methyl ester->L-Leucyl-L-tryptophan methyl ester L-Leucyl-L-tryptophan L-Leucyl-L-tryptophan L-Leucyl-L-tryptophan methyl ester->L-Leucyl-L-tryptophan LiOH Cyclo(L-leucyl-L-tryptophyl) Cyclo(L-leucyl-L-tryptophyl) L-Leucyl-L-tryptophan->Cyclo(L-leucyl-L-tryptophyl) Heat, Toluene Purified Product Purified Product Cyclo(L-leucyl-L-tryptophyl)->Purified Product Silica Gel Chromatography

Caption: General workflow for the chemical synthesis of Cyclo(L-leucyl-L-tryptophyl).

Methodology:

  • Esterification: L-leucine and L-tryptophan are individually esterified, typically by reacting with methanol in the presence of a catalyst like thionyl chloride, to protect the carboxylic acid groups.

  • Dipeptide Formation: The resulting amino acid esters are coupled using a peptide coupling agent such as dicyclohexylcarbodiimide (DCC) and an activator like 1-hydroxybenzotriazole (HOBt) to form the linear dipeptide ester.

  • Deprotection: The methyl ester protecting group is removed from the dipeptide, often by saponification with a base like lithium hydroxide.

  • Cyclization: The deprotected linear dipeptide is heated in a high-boiling point solvent, such as toluene, to induce intramolecular cyclization to the diketopiperazine.

  • Purification: The crude product is purified using techniques like silica gel column chromatography to yield the final Cyclo(L-leucyl-L-tryptophyl).

Isolation from Natural Sources

Cyclo(L-leucyl-L-tryptophyl) is a known metabolite of various microorganisms, including fungi and bacteria.[3] A general protocol for its isolation from a microbial culture is described below.

Experimental Workflow: Isolation of Cyclo(L-leucyl-L-tryptophyl) from Microbial Culture

Microbial Culture Microbial Culture Centrifugation Centrifugation Microbial Culture->Centrifugation Separate biomass and supernatant Supernatant Supernatant Centrifugation->Supernatant Solvent Extraction Solvent Extraction Supernatant->Solvent Extraction e.g., Ethyl Acetate Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography e.g., Silica Gel Fractions Fractions Column Chromatography->Fractions Further Purification Further Purification Fractions->Further Purification e.g., HPLC Isolated Cyclo(L-leucyl-L-tryptophyl) Isolated Cyclo(L-leucyl-L-tryptophyl) Further Purification->Isolated Cyclo(L-leucyl-L-tryptophyl) Structure Elucidation Structure Elucidation Isolated Cyclo(L-leucyl-L-tryptophyl)->Structure Elucidation NMR, MS

Caption: General workflow for isolating Cyclo(L-leucyl-L-tryptophyl) from a microbial source.

Methodology:

  • Culturing: The microorganism known to produce Cyclo(L-leucyl-L-tryptophyl) is cultured in a suitable liquid medium under optimal growth conditions.

  • Extraction: The culture broth is separated from the microbial biomass by centrifugation. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites, including the target compound.

  • Chromatographic Separation: The crude extract is subjected to column chromatography, typically using a silica gel stationary phase, with a gradient of solvents to separate the components based on polarity.

  • Purification: Fractions showing the presence of the desired compound (monitored by techniques like thin-layer chromatography) are pooled and further purified using high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The purified compound's identity is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

Cyclo(L-leucyl-L-tryptophyl) exhibits notable biological activities, primarily as a bitter tastant and an antimicrobial agent.

Taste Receptor Signaling

As a bitter tastant, Cyclo(L-leucyl-L-tryptophyl) is recognized by taste receptors on the tongue. It has been shown to act as a melatonin receptor agonist, stimulating the inhibitory pathway of adenylyl cyclase.[4] This suggests a G-protein coupled receptor (GPCR) mediated signaling cascade.

Signaling Pathway: Bitter Taste Transduction via Melatonin Receptor Agonism

cluster_1 Intracellular Cyclo(L-leucyl-L-tryptophyl) Cyclo(L-leucyl-L-tryptophyl) Melatonin Receptor (MT1/MT2) Melatonin Receptor (MT1/MT2) Cyclo(L-leucyl-L-tryptophyl)->Melatonin Receptor (MT1/MT2) Binds G-protein (Gi) G-protein (Gi) Melatonin Receptor (MT1/MT2)->G-protein (Gi) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreased conversion ATP ATP Cellular Response Cellular Response cAMP->Cellular Response Altered Signaling

Caption: Proposed signaling pathway for the bitter taste of Cyclo(L-leucyl-L-tryptophyl).

Mechanism of Action:

  • Receptor Binding: Cyclo(L-leucyl-L-tryptophyl) binds to melatonin receptors (MT1/MT2) on the surface of taste receptor cells.[4]

  • G-protein Activation: This binding activates an associated inhibitory G-protein (Gi).[4]

  • Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.[4]

  • cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4]

  • Cellular Response: The reduction in cAMP levels alters downstream signaling pathways, ultimately leading to the perception of a bitter taste.

Antimicrobial Activity

Cyclo(L-leucyl-L-tryptophyl) has demonstrated inhibitory effects against a variety of bacteria and fungi.[2] While the precise molecular targets are not fully elucidated, the general mechanism for antimicrobial peptides often involves disruption of the microbial cell membrane or interference with essential cellular processes.

Logical Relationship: Proposed Antimicrobial Mechanism of Action

cluster_0 Potential Mechanisms cluster_1 Cellular Consequences Cyclo(L-leucyl-L-tryptophyl) Cyclo(L-leucyl-L-tryptophyl) Membrane Disruption Membrane Disruption Cyclo(L-leucyl-L-tryptophyl)->Membrane Disruption Hypothesized Interaction Enzyme Inhibition Enzyme Inhibition Cyclo(L-leucyl-L-tryptophyl)->Enzyme Inhibition Hypothesized Interaction Gene Expression Alteration Gene Expression Alteration Cyclo(L-leucyl-L-tryptophyl)->Gene Expression Alteration Hypothesized Interaction Loss of Membrane Integrity Loss of Membrane Integrity Membrane Disruption->Loss of Membrane Integrity Metabolic Disruption Metabolic Disruption Enzyme Inhibition->Metabolic Disruption Inhibition of Growth/Replication Inhibition of Growth/Replication Gene Expression Alteration->Inhibition of Growth/Replication Cell Death Cell Death Loss of Membrane Integrity->Cell Death Metabolic Disruption->Cell Death Inhibition of Growth/Replication->Cell Death

Caption: Hypothesized mechanisms of antimicrobial action for Cyclo(L-leucyl-L-tryptophyl).

Conclusion

Cyclo(L-leucyl-L-tryptophyl) is a fascinating cyclic dipeptide with established biological activities. While its basic chemical properties are known, there is a need for more comprehensive experimental data, particularly in the area of spectroscopy, to fully characterize this molecule. Further research is also required to elucidate the precise molecular mechanisms underlying its antimicrobial effects and to explore its potential as a lead compound in drug discovery and development. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for future investigations into this promising natural product.

References

An In-depth Technical Guide to the Natural Sources of Cyclo(L-leucyl-L-tryptophyl)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of Cyclo(L-leucyl-L-tryptophyl) [c(LT)], a cyclic dipeptide with significant biological activities. The document details its microbial producers, quantitative data on its production, experimental protocols for its isolation and characterization, and a review of its known signaling pathways.

Natural Sources of Cyclo(L-leucyl-L-tryptophyl)

Cyclo(L-leucyl-L-tryptophyl) is a naturally occurring diketopiperazine produced by a variety of microorganisms, particularly fungi and bacteria. These small molecules are secondary metabolites, often exhibiting a range of bioactive properties.[1][2] While a vast number of cyclodipeptides have been isolated from natural sources, the specific identification of c(LT) has been reported from a more select group of organisms.[3][4]

Microorganisms are the primary producers of c(LT), with various species of fungi and bacteria identified as sources. These organisms can be isolated from diverse environments, including soil, marine sediments, and as endophytes in plants.[5] The production of c(LT) and other cyclodipeptides is often influenced by culture conditions, including the composition of the growth medium, temperature, and incubation time.[6]

Fungal Sources

Fungi, particularly of the genus Penicillium, are known producers of a wide array of cyclodipeptides, including c(LT).

  • Penicillium aurantiovirens : This species was one of the first reported natural sources of c(LT).[7]

  • Penicillium brevicompactum : This fungus has also been identified as a producer of c(LT).

Bacterial Sources

Certain bacteria have been shown to synthesize c(LT).

  • Comamonas testosteroni : This bacterium, associated with an entomopathogenic nematode, has been reported to produce tryptophan-containing diketopiperazines, including c(LT).

Quantitative Data on Cyclo(L-leucyl-L-tryptophyl) Production

Quantitative data on the production of Cyclo(L-leucyl-L-tryptophyl) from natural sources is limited in publicly available literature. However, data for structurally similar cyclodipeptides can provide a benchmark for expected yields.

CyclodipeptideProducing OrganismYield/ConcentrationReference
Cyclo(L-leucyl-L-prolyl)Lactobacillus coryniformis BCH-4135 ± 7.07 mg/mL[8]
Cyclo(L-leucyl-L-prolyl)Achromobacter xylosoxidans50% inhibitory concentration for aflatoxin production at 0.20 mg/mL[6][7][9]

Experimental Protocols

The isolation and purification of Cyclo(L-leucyl-L-tryptophyl) from microbial cultures typically involve a series of chromatographic techniques. The following is a representative protocol adapted from methodologies used for similar cyclodipeptides, such as cyclo(L-leucyl-L-prolyl) from Achromobacter xylosoxidans.[6][9]

Culture and Fermentation

The producing microorganism is cultured in a suitable liquid medium to promote the biosynthesis of secondary metabolites.

  • Medium: A nutrient-rich medium, such as Potato Dextrose Broth (PDB) for fungi or Luria-Bertani (LB) broth for bacteria, is commonly used.

  • Incubation: The culture is incubated for a period of 7 to 14 days at a controlled temperature (typically 25-30°C) with shaking to ensure adequate aeration.

Extraction of Crude Metabolites

Following incubation, the culture broth is separated from the microbial biomass by filtration or centrifugation. The secondary metabolites, including c(LT), are then extracted from the culture filtrate.

  • Solvent Extraction: The culture filtrate is typically extracted with an organic solvent of intermediate polarity, such as ethyl acetate. This is usually performed in a separating funnel, and the process is repeated multiple times to ensure complete extraction.

  • Concentration: The combined organic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of Cyclo(L-leucyl-L-tryptophyl)

The crude extract is subjected to one or more chromatographic steps to isolate the target compound.

  • Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC): TLC is used to identify the fractions containing the compound of interest. The plates are visualized under UV light and/or with a suitable staining reagent.

  • High-Performance Liquid Chromatography (HPLC): The fractions containing the desired compound are pooled, concentrated, and further purified by preparative HPLC using a suitable column (e.g., C18) and a mobile phase, often a mixture of acetonitrile and water.

Structure Elucidation

The purified compound is identified and its structure confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Microbial Culture Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation SolventExtraction Solvent Extraction (Ethyl Acetate) Centrifugation->SolventExtraction Concentration Concentration SolventExtraction->Concentration ColumnChromatography Silica Gel Column Chromatography Concentration->ColumnChromatography TLC Thin Layer Chromatography ColumnChromatography->TLC HPLC Preparative HPLC TLC->HPLC StructureElucidation Structure Elucidation (MS, NMR) HPLC->StructureElucidation

Fig. 1: Experimental workflow for the isolation and identification of c(LT).

Signaling Pathways of Cyclo(L-leucyl-L-tryptophyl)

Cyclo(L-leucyl-L-tryptophyl) has been identified as a melatonin receptor agonist. Melatonin receptors, MT1 and MT2, are G protein-coupled receptors (GPCRs) that are widely expressed in the body and are involved in regulating various physiological processes, including circadian rhythms.

The binding of c(LT) to MT1 and MT2 receptors initiates a cascade of intracellular signaling events. These pathways primarily involve the modulation of two key enzymes: adenylyl cyclase and phospholipase C.

  • Inhibition of Adenylyl Cyclase: Activation of MT1 and MT2 receptors typically leads to the inhibition of adenylyl cyclase via the Gαi subunit of the G protein. This results in a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Stimulation of Phospholipase C: The MT2 receptor can also couple to the Gαq subunit, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

The downstream effects of these signaling events are cell-type specific and can influence a wide range of cellular functions, including gene expression, cell proliferation, and apoptosis.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cLT Cyclo(L-leucyl-L-tryptophyl) MT1 MT1 Receptor cLT->MT1 MT2 MT2 Receptor cLT->MT2 G_protein_i Gαi/βγ MT1->G_protein_i MT2->G_protein_i G_protein_q Gαq/βγ MT2->G_protein_q AC Adenylyl Cyclase G_protein_i->AC PLC Phospholipase C G_protein_q->PLC cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA ↓ PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Ca2_release->Cellular_Response PKC->Cellular_Response

Fig. 2: Signaling pathway of Cyclo(L-leucyl-L-tryptophyl) via melatonin receptors.

References

An In-depth Technical Guide to the Biosynthesis of Cyclo(L-leucyl-L-tryptophyl)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-leucyl-L-tryptophyl), a cyclic dipeptide (CDP), belongs to the diketopiperazine class of natural products. These molecules exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of the core biosynthetic pathways of Cyclo(L-leucyl-L-tryptophyl), detailing the enzymatic machinery, genetic determinants, and experimental methodologies required for its study. The guide is intended for researchers and professionals in the fields of natural product chemistry, synthetic biology, and pharmacology who are interested in the biosynthesis and potential applications of this fascinating molecule.

Introduction to Cyclic Dipeptides and Cyclo(L-leucyl-L-tryptophyl)

Cyclic dipeptides (CDPs), the smallest class of cyclic peptides, are formed from the condensation of two amino acids. They are produced by a diverse range of organisms, including bacteria, fungi, and higher eukaryotes.[1] The inherent stability of the diketopiperazine ring and the chemical diversity afforded by the amino acid side chains contribute to the broad spectrum of biological activities observed for these compounds, including antimicrobial, antitumor, and antiviral properties.

Cyclo(L-leucyl-L-tryptophyl) is a CDP composed of L-leucine and L-tryptophan residues. It has been isolated from various microorganisms, notably the fungus Penicillium aurantiovirens.[2] Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential, enabling strain improvement for increased production, and facilitating the engineered biosynthesis of novel analogs with enhanced or modified activities.

Core Biosynthetic Pathways of Cyclic Dipeptides

The biosynthesis of CDPs is primarily accomplished through two distinct enzymatic pathways:

  • Non-Ribosomal Peptide Synthetases (NRPSs): These are large, modular mega-enzymes that assemble peptides from amino acid monomers in an assembly-line-like fashion, independent of the ribosome.[1][2]

  • Cyclodipeptide Synthases (CDPSs): This is a more recently discovered family of smaller enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) as substrates, directly diverting them from the primary metabolic process of protein synthesis.[3][4]

While both pathways can theoretically produce Cyclo(L-leucyl-L-tryptophyl), the CDPS pathway is a more direct and efficient route for the synthesis of simple CDPs.

Non-Ribosomal Peptide Synthetase (NRPS) Pathway

NRPSs are organized into modules, with each module responsible for the incorporation of a single amino acid into the growing peptide chain. A typical NRPS module consists of several domains:

  • Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl adenylate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a thioester bond to a 4'-phosphopantetheine cofactor.

  • Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids tethered to adjacent T domains.

  • Thioesterase (TE) domain: Typically located at the C-terminus of the final module, this domain releases the mature peptide, often through cyclization.

The biosynthesis of a cyclic dipeptide via an NRPS would involve a two-module synthetase. The TE domain would catalyze the intramolecular cyclization of the dipeptidyl-T-intermediate to form the diketopiperazine ring.

Cyclodipeptide Synthase (CDPS) Pathway

CDPSs represent a more streamlined approach to CDP biosynthesis. These enzymes are structurally similar to the catalytic domain of class I aminoacyl-tRNA synthetases.[4] The catalytic cycle of a CDPS generally follows a ping-pong mechanism:

  • First aa-tRNA binding: The CDPS binds the first aminoacyl-tRNA (e.g., Leucyl-tRNALeu).

  • Acyl transfer: The aminoacyl moiety is transferred from the tRNA to a conserved serine residue in the enzyme's active site, forming a covalent aminoacyl-enzyme intermediate.

  • Second aa-tRNA binding: The second aminoacyl-tRNA (e.g., Tryptophanyl-tRNATrp) binds to the enzyme.

  • Peptide bond formation: The amino group of the second amino acid attacks the carbonyl of the enzyme-bound first amino acid, forming a dipeptidyl-enzyme intermediate.

  • Cyclization and release: The dipeptide is released from the enzyme through an intramolecular cyclization reaction, forming the stable diketopiperazine ring of Cyclo(L-leucyl-L-tryptophyl).

Experimental Protocols for Studying Cyclo(L-leucyl-L-tryptophyl) Biosynthesis

The following sections outline key experimental methodologies for the identification and characterization of the Cyclo(L-leucyl-L-tryptophyl) biosynthetic pathway.

Identification of the Biosynthetic Gene Cluster

The genes responsible for the biosynthesis of secondary metabolites are often clustered together in the genome of the producing organism. Identifying this biosynthetic gene cluster (BGC) is the first step in characterizing the pathway.

Methodology: Genome Mining for NRPS and CDPS Genes

  • Genomic DNA Isolation and Sequencing: Isolate high-quality genomic DNA from Penicillium aurantiovirens using a suitable fungal DNA extraction kit. Sequence the genome using a combination of long-read and short-read sequencing technologies to obtain a high-quality genome assembly.

  • Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unique Regions Finder) to identify putative secondary metabolite BGCs within the fungal genome.[5]

  • Homology Searching: Specifically search the predicted BGCs for open reading frames (ORFs) encoding enzymes with homology to known NRPSs or CDPSs. For NRPSs, look for the characteristic domain architecture (A-T-C). For CDPSs, search for proteins with homology to the CDPS family, which often contain a conserved Rossmann-fold domain.

  • Substrate Specificity Prediction: For identified NRPS A-domains and CDPS active sites (P1 and P2 pockets), the substrate specificity can often be predicted based on the amino acid sequence of the binding pocket. This can help to identify candidate gene clusters that are likely to incorporate leucine and tryptophan.

Experimental Workflow for Gene Cluster Identification

gene_cluster_identification cluster_0 Organism cluster_1 Molecular Biology cluster_2 Bioinformatics P_aurantiovirens Penicillium aurantiovirens culture gDNA_extraction Genomic DNA Extraction P_aurantiovirens->gDNA_extraction Genome_sequencing Genome Sequencing gDNA_extraction->Genome_sequencing Genome_assembly Genome Assembly Genome_sequencing->Genome_assembly antiSMASH antiSMASH/SMURF Analysis Genome_assembly->antiSMASH Homology_search Homology Search (NRPS/CDPS) antiSMASH->Homology_search Substrate_prediction Substrate Specificity Prediction Homology_search->Substrate_prediction Candidate_BGC Candidate BGC for Cyclo(L-leucyl-L-tryptophyl) Substrate_prediction->Candidate_BGC

Caption: Workflow for the identification of the Cyclo(L-leucyl-L-tryptophyl) biosynthetic gene cluster.

Heterologous Expression and Functional Characterization

To confirm the function of a candidate gene or gene cluster, it can be expressed in a well-characterized heterologous host. Aspergillus nidulans or Aspergillus oryzae are commonly used hosts for expressing fungal biosynthetic pathways.[6][7]

Methodology: Heterologous Expression in Aspergillus

  • Gene Cloning: Amplify the candidate CDPS or NRPS gene from the genomic DNA of P. aurantiovirens using PCR. Clone the gene into a suitable fungal expression vector under the control of a strong, inducible promoter.

  • Host Transformation: Transform the expression construct into a suitable Aspergillus host strain using protoplast transformation or Agrobacterium tumefaciens-mediated transformation.

  • Cultivation and Induction: Grow the transformed fungal strain under conditions that induce the expression of the heterologous gene.

  • Metabolite Extraction: Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).

  • Product Analysis: Analyze the crude extract for the presence of Cyclo(L-leucyl-L-tryptophyl) using High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS). Compare the retention time and mass spectrum with an authentic standard.

Experimental Workflow for Heterologous Expression

heterologous_expression Candidate_gene Candidate Gene (CDPS/NRPS) PCR_amplification PCR Amplification Candidate_gene->PCR_amplification Cloning Cloning into Fungal Expression Vector PCR_amplification->Cloning Transformation Transformation of Aspergillus Host Cloning->Transformation Cultivation Cultivation and Gene Expression Induction Transformation->Cultivation Extraction Metabolite Extraction Cultivation->Extraction HPLC_MS HPLC-MS Analysis Extraction->HPLC_MS Product_confirmation Confirmation of Cyclo(L-leucyl-L-tryptophyl) HPLC_MS->Product_confirmation

Caption: Workflow for heterologous expression and functional characterization of the biosynthetic gene.

In Vitro Enzyme Assays

Biochemical characterization of the purified enzyme provides detailed insights into its catalytic mechanism and substrate specificity.

Methodology: CDPS Activity Assay

  • Protein Expression and Purification: Clone the candidate CDPS gene into an E. coli expression vector (e.g., pET vector) with a purification tag (e.g., His-tag). Express the protein in a suitable E. coli strain (e.g., BL21(DE3)) and purify it using affinity chromatography (e.g., Ni-NTA).

  • Preparation of Substrates: Prepare aminoacyl-tRNAs for L-leucine and L-tryptophan using purified aminoacyl-tRNA synthetases, tRNAs, and the respective amino acids in the presence of ATP.

  • Enzyme Reaction: Incubate the purified CDPS enzyme with the prepared Leucyl-tRNALeu and Tryptophanyl-tRNATrp in a suitable reaction buffer.

  • Product Detection: Quench the reaction and analyze the formation of Cyclo(L-leucyl-L-tryptophyl) by HPLC-MS.

Quantitative Analysis of Cyclo(L-leucyl-L-tryptophyl) Production

Accurate quantification of the produced CDP is essential for optimizing production and for structure-activity relationship studies.

Methodology: Quantitative HPLC-MS/MS

  • Sample Preparation: Prepare a calibration curve using a certified standard of Cyclo(L-leucyl-L-tryptophyl) at a range of known concentrations. Prepare extracts from the wild-type and heterologous expression cultures.

  • LC-MS/MS Analysis: Develop a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the protonated molecular ion of Cyclo(L-leucyl-L-tryptophyl) ([M+H]+), and specific product ions will be monitored for quantification.[8][9]

  • Data Analysis: Quantify the amount of Cyclo(L-leucyl-L-tryptophyl) in the samples by comparing the peak areas to the calibration curve.

Data Presentation: Quantitative Insights

While specific kinetic data for the Cyclo(L-leucyl-L-tryptophyl) synthase from Penicillium aurantiovirens is not yet available in the literature, the following table presents a template for organizing such data once it is experimentally determined. This structured format allows for easy comparison with other characterized cyclodipeptide synthases.

Enzyme ParameterValueUnitsExperimental ConditionsReference
Substrate 1 (L-leucyl-tRNALeu)
KmTBDµMpH 7.5, 30°CTBD
kcatTBDs-1pH 7.5, 30°CTBD
kcat/KmTBDµM-1s-1pH 7.5, 30°CTBD
Substrate 2 (L-tryptophanyl-tRNATrp)
KmTBDµMpH 7.5, 30°CTBD
kcatTBDs-1pH 7.5, 30°CTBD
kcat/KmTBDµM-1s-1pH 7.5, 30°CTBD
Production Titer
Wild-type (P. aurantiovirens)TBDmg/LSpecific growth medium and conditionsTBD
Heterologous Host (Aspergillus sp.)TBDmg/LSpecific growth medium and conditionsTBD

TBD: To Be Determined

Signaling Pathways and Regulation

The biosynthesis of secondary metabolites in fungi is tightly regulated by a complex network of signaling pathways that respond to developmental cues and environmental stimuli. While the specific regulatory network governing Cyclo(L-leucyl-L-tryptophyl) production in P. aurantiovirens has not been elucidated, it is likely influenced by global regulators of secondary metabolism in fungi, such as the velvet complex and transcription factors sensitive to nutrient availability (carbon and nitrogen) and pH.[10]

Logical Relationship of Fungal Secondary Metabolite Regulation

regulation_pathway Environmental_Cues Environmental Cues (Nutrient availability, pH, Light) Global_Regulators Global Regulators (e.g., Velvet Complex, PacC, CreA) Environmental_Cues->Global_Regulators Cluster_Specific_Regulator Cluster-Specific Transcription Factor Global_Regulators->Cluster_Specific_Regulator Biosynthetic_Genes Cyclo(L-leucyl-L-tryptophyl) Biosynthetic Genes (CDPS/NRPS) Cluster_Specific_Regulator->Biosynthetic_Genes Biosynthesis Biosynthesis of Cyclo(L-leucyl-L-tryptophyl) Biosynthetic_Genes->Biosynthesis

Caption: A generalized signaling pathway for the regulation of secondary metabolite biosynthesis in fungi.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and investigating the biosynthesis of Cyclo(L-leucyl-L-tryptophyl). The primary biosynthetic routes, involving NRPS and CDPS enzymes, have been detailed, along with experimental protocols for gene cluster identification, functional characterization, and quantitative analysis.

Future research should focus on the definitive identification and characterization of the specific enzyme and gene cluster responsible for Cyclo(L-leucyl-L-tryptophyl) production in Penicillium aurantiovirens. Elucidation of the regulatory networks governing its biosynthesis will be crucial for developing strategies to enhance production titers. Furthermore, the enzymatic machinery can be exploited through synthetic biology approaches to generate novel derivatives of Cyclo(L-leucyl-L-tryptophyl) with potentially improved pharmacological properties, thus paving the way for new therapeutic agents.

References

An In-depth Technical Guide to Cyclo(L-leucyl-L-tryptophyl)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, biological activities, and experimental methodologies related to the cyclic dipeptide Cyclo(L-leucyl-L-tryptophyl).

Chemical Identity and Synonyms

Cyclo(L-leucyl-L-tryptophyl) is a cyclic dipeptide with a growing interest in the scientific community due to its diverse biological activities. A comprehensive list of its synonyms and chemical identifiers is provided below to facilitate cross-referencing in research and literature.

Table 1: Synonyms and Chemical Identifiers for Cyclo(L-leucyl-L-tryptophyl)

CategoryIdentifierSource
Systematic Name (3S,6S)-3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)piperazine-2,5-dionePubChem[1]
IUPAC Name (3S,6S)-3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)piperazine-2,5-dionePubChem[1]
CAS Registry Number 15136-34-2PubChem[1]
PubChem CID 3082081PubChem[1]
ChEMBL ID CHEMBL365348PubChem[1]
Common Synonyms Cyclo(Leu-Trp)PubChem[1]
Cyclo(L-Leu-L-Trp)PubChem[1]
(3S,6S)-3-(1H-Indol-3-ylmethyl)-6-isobutyl-piperazine-2,5-dionePubChem[1]
2,5-Piperazinedione, 3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-, (3S-cis)-PubChem[1]
Molecular Formula C17H21N3O2PubChem[1]
Molecular Weight 299.37 g/mol PubChem[1]

Biological Activity and Signaling Pathways

Cyclo(L-leucyl-L-tryptophyl) has been identified as a bioactive molecule with notable effects on G protein-coupled receptors (GPCRs), specifically as a melatonin receptor agonist and an activator of bitter taste receptors (TAS2Rs).

Melatonin Receptor Agonism

Cyclo(L-leucyl-L-tryptophyl) acts as an agonist at melatonin receptors (MT1 and MT2), which are primarily coupled to inhibitory G proteins (Gαi/o).[2][3] Activation of these receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[2][3] This mechanism is central to the regulation of circadian rhythms and sleep.

Below is a diagram illustrating the canonical signaling pathway initiated by a melatonin receptor agonist like Cyclo(L-leucyl-L-tryptophyl).

Melatonin_Receptor_Signaling Melatonin Receptor Signaling Pathway MT_Receptor Melatonin Receptor (MT1/MT2) G_Protein Gαi/βγ MT_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Cyclo(L-leucyl-L-tryptophyl) Agonist->MT_Receptor ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Expression Modulation of Gene Expression pCREB->Gene_Expression

Melatonin Receptor Signaling Pathway
Bitter Taste Receptor Activation

The inherent bitter taste of Cyclo(L-leucyl-L-tryptophyl) suggests its interaction with bitter taste receptors (TAS2Rs), a family of GPCRs. The activation of TAS2Rs by bitter compounds typically involves the G protein gustducin and leads to an increase in intracellular calcium concentration through the activation of phospholipase C.

Experimental Protocols

The following sections outline generalized experimental protocols for assessing the activity of Cyclo(L-leucyl-L-tryptophyl) at its target receptors. Specific parameters may require optimization.

Melatonin Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of Cyclo(L-leucyl-L-tryptophyl) for melatonin receptors by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing human MT1 or MT2 receptors.

    • Radioligand: 2-[¹²⁵I]-iodomelatonin.

    • Cyclo(L-leucyl-L-tryptophyl) stock solution.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

    • Non-specific binding control: Melatonin (10 µM).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of Cyclo(L-leucyl-L-tryptophyl).

    • In a microplate, combine the cell membranes, 2-[¹²⁵I]-iodomelatonin, and either buffer, Cyclo(L-leucyl-L-tryptophyl), or the non-specific binding control.

    • Incubate at a controlled temperature (e.g., 37°C for 2 hours).

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the Ki value for Cyclo(L-leucyl-L-tryptophyl) using competitive binding analysis software.

cAMP Functional Assay

This assay measures the ability of Cyclo(L-leucyl-L-tryptophyl) to modulate cAMP levels in cells expressing melatonin receptors.

  • Materials:

    • HEK293 cells stably expressing human MT1 or MT2 receptors.

    • Cyclo(L-leucyl-L-tryptophyl) stock solution.

    • Forskolin (to stimulate adenylyl cyclase).

    • cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).

  • Procedure:

    • Plate the cells in a suitable microplate and incubate.

    • Pre-treat the cells with varying concentrations of Cyclo(L-leucyl-L-tryptophyl).

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.

    • Determine the EC₅₀ value of Cyclo(L-leucyl-L-tryptophyl) for the inhibition of forskolin-stimulated cAMP production.

Bitter Taste Receptor Activation Assay (Calcium Mobilization)

This assay assesses the activation of TAS2Rs by Cyclo(L-leucyl-L-tryptophyl) by measuring changes in intracellular calcium levels.

  • Materials:

    • HEK293 cells co-expressing a specific TAS2R and a promiscuous G protein (e.g., Gα16/gust44).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Cyclo(L-leucyl-L-tryptophyl) stock solution.

    • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

  • Procedure:

    • Plate the cells in a black-walled, clear-bottom microplate.

    • Load the cells with the calcium-sensitive dye.

    • Add varying concentrations of Cyclo(L-leucyl-L-tryptophyl) to the wells.

    • Immediately measure the fluorescence intensity over time to monitor changes in intracellular calcium.

    • Calculate the EC₅₀ value for Cyclo(L-leucyl-L-tryptophyl)-induced calcium mobilization.

Quantitative Data Summary

Table 2: Pharmacological Parameters of Cyclo(L-leucyl-L-tryptophyl) (Template)

AssayReceptorParameterValue
Radioligand BindingMT1KiTo be determined
MT2KiTo be determined
cAMP Functional AssayMT1EC₅₀To be determined
MT2EC₅₀To be determined
Calcium MobilizationTAS2R (subtype)EC₅₀To be determined

Conclusion

Cyclo(L-leucyl-L-tryptophyl) is a compelling cyclic dipeptide with demonstrated activity as a melatonin receptor agonist and a likely activator of bitter taste receptors. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate its therapeutic potential and mechanism of action. Future studies should focus on determining the specific pharmacological parameters and elucidating the full spectrum of its biological effects.

References

An In-depth Technical Guide to the Mechanism of Action of Cyclo(L-leucyl-L-tryptophyl)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-leucyl-L-tryptophyl) (CLT) is a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules. These compounds are secondary metabolites produced by a variety of organisms, including bacteria, fungi, and marine invertebrates. Possessing a rigid cyclic structure, CLT and its analogs exhibit a range of biological activities, positioning them as intriguing candidates for therapeutic development. This technical guide provides a comprehensive overview of the known and inferred mechanisms of action of Cyclo(L-leucyl-L-tryptophyl), drawing on direct evidence where available and leveraging data from structurally similar cyclic dipeptides to illuminate its potential therapeutic applications. The primary activities discussed herein encompass its role as a quorum sensing inhibitor, a potential anti-cancer agent, a modulator of inflammatory responses, and a neuroprotective compound. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this and related cyclic dipeptides.

Core Biological Activities and Mechanisms of Action

Cyclo(L-leucyl-L-tryptophyl) and its analogs have been demonstrated to exert their effects through multiple molecular pathways. The core mechanisms can be broadly categorized as follows:

  • Anti-Quorum Sensing Activity: Cyclic dipeptides, including those containing tryptophan, are known to interfere with bacterial cell-to-cell communication, or quorum sensing (QS). This process is crucial for the coordinated expression of virulence factors and biofilm formation in many pathogenic bacteria. It is hypothesized that these molecules act as competitive inhibitors of LuxR-type receptors, disrupting the signaling cascade.

  • Anticancer Properties: Evidence from the closely related compound Cyclo(L-leucyl-L-prolyl) (CLP) suggests a potent anti-cancer effect, particularly in triple-negative breast cancer (TNBC). The proposed mechanism involves the disruption of the interaction between the tetraspanin CD151 and the epidermal growth factor receptor (EGFR), leading to cell cycle arrest and apoptosis.

  • Anti-Inflammatory Effects: While direct evidence for CLT is limited, other cyclic dipeptides have been shown to modulate inflammatory pathways. A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.

  • Neuroprotective Potential: The neuroprotective effects of certain cyclic dipeptides are linked to their ability to activate peroxisome proliferator-activated receptor-gamma (PPAR-γ). Activation of PPAR-γ can mitigate oxidative stress and inhibit apoptosis in neuronal cells.

  • Melatonin Receptor Agonism: Cyclo(L-leucyl-L-tryptophyl) has been identified as a melatonin receptor agonist, suggesting a potential role in regulating circadian rhythms and other physiological processes mediated by melatonin signaling.

Quantitative Data

Quantitative data on the biological activities of Cyclo(L-leucyl-L-tryptophyl) is sparse in the literature. However, data from closely related cyclic dipeptides provide valuable insights into the potential potency of this class of compounds.

CompoundActivityCell Line/OrganismParameterValueReference
Cyclo(L-leucyl-L-prolyl) (CLP)CytotoxicityMDA-MB-231 (TNBC)IC5073.4 µM[1][2]
Cyclo(L-leucyl-L-prolyl) (CLP)CytotoxicityMDA-MB-468 (TNBC)IC5067.4 µM[1][2]
Cyclo(L-leucyl-L-prolyl) (CLP)Inhibition of Aflatoxin ProductionAspergillus parasiticusIC500.20 mg/mL[3]
Cyclo(L-Pro-L-Tyr)Antibacterial ActivityXanthomonas axonopodis pv. citriMIC31.25 µg/mL[4]
Cyclo(D-Pro-L-Tyr)Antibacterial ActivityRalstonia solanacearumMIC31.25 µg/mL[4]
Tryptophan-containing CDPsInhibition of Violacein ProductionChromobacterium violaceum CV026-Dose-dependent[5][6]
Tryptophan-containing CDPsInhibition of Pyocyanin ProductionPseudomonas aeruginosa PAO1-Dose-dependent[5][6]

Signaling Pathways and Molecular Interactions

Anti-Quorum Sensing Signaling

Cyclic dipeptides containing tryptophan are thought to interfere with quorum sensing by acting as competitive antagonists of N-acyl homoserine lactone (AHL) receptors, such as LasR and RhlR in Pseudomonas aeruginosa. By binding to the ligand-binding pocket of these receptors, they prevent the binding of the native AHL autoinducers, thereby inhibiting the downstream transcription of virulence genes.

Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell AHL AHL Autoinducer Receptor LuxR-type Receptor (e.g., LasR, RhlR) AHL->Receptor Binds & Activates CLT Cyclo(L-leucyl-L-tryptophyl) CLT->Receptor Competitively Inhibits Virulence_Genes Virulence Gene Expression Receptor->Virulence_Genes Promotes caption Competitive Inhibition of Quorum Sensing

Caption: Competitive Inhibition of Quorum Sensing by Cyclo(L-leucyl-L-tryptophyl).

Anticancer Signaling in Triple-Negative Breast Cancer

Based on studies of Cyclo(L-leucyl-L-prolyl), a plausible mechanism for the anticancer activity of CLT in TNBC involves the disruption of the protein-protein interaction between CD151 and EGFR. This disruption is thought to inhibit downstream signaling pathways that promote cell proliferation and survival, ultimately leading to cell cycle arrest.

Anticancer_Signaling cluster_cell_membrane Cell Membrane EGFR EGFR CD151 CD151 EGFR->CD151 Interaction Downstream_Signaling Downstream Signaling (e.g., PAK, RAC1) CD151->Downstream_Signaling Inhibited CLT Cyclo(L-leucyl-L-tryptophyl) CLT->CD151 Binds To & Disrupts Interaction with EGFR Cell_Cycle_Progression Cell Cycle Progression (Cyclin D, CDK4) Downstream_Signaling->Cell_Cycle_Progression Inhibited Cell_Proliferation Cell Proliferation & Migration Cell_Cycle_Progression->Cell_Proliferation Inhibited caption Anticancer Mechanism in TNBC

Caption: Proposed Anticancer Mechanism of Action in Triple-Negative Breast Cancer.

Anti-Inflammatory Signaling via NF-κB Inhibition

The anti-inflammatory effects of related cyclic dipeptides are often attributed to the inhibition of the NF-κB pathway. This can occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters the p65/p50 NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory cytokines.

Anti_Inflammatory_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa_p65_p50 IκBα-p65-p50 Complex IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 Dimer IkBa_p65_p50->p65_p50 IκBα Degradation p65_p50_nuc p65-p50 Dimer p65_p50->p65_p50_nuc Nuclear Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription p65_p50_nuc->Proinflammatory_Genes Activates Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->IKK CLT Cyclo(L-leucyl-L-tryptophyl) CLT->IKK Inhibits caption Inhibition of NF-κB Signaling

Caption: Proposed Mechanism of NF-κB Signaling Inhibition.

Neuroprotection via PPAR-γ Activation

The neuroprotective properties of some cyclic dipeptides are associated with the activation of PPAR-γ. Upon binding, CLT would act as a ligand, leading to the transcription of genes involved in antioxidant defense and the inhibition of apoptotic pathways, thereby protecting neuronal cells from damage.

Neuroprotective_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PPARg PPAR-γ PPARg_nuc PPAR-γ PPARg->PPARg_nuc Translocates PPARg_RXR PPAR-γ/RXR Heterodimer PPARg_nuc->PPARg_RXR RXR RXR RXR->PPARg_RXR Antioxidant_Genes Antioxidant & Anti-apoptotic Gene Transcription PPARg_RXR->Antioxidant_Genes Promotes Neuronal_Damage Neuronal Damage Antioxidant_Genes->Neuronal_Damage Inhibits CLT Cyclo(L-leucyl-L-tryptophyl) CLT->PPARg Binds & Activates Oxidative_Stress Oxidative Stress Oxidative_Stress->Neuronal_Damage caption Neuroprotection via PPAR-γ

Caption: Proposed Neuroprotective Mechanism via PPAR-γ Activation.

Experimental Protocols

Assessment of Anti-Quorum Sensing Activity

4.1.1. Inhibition of Violacein Production in Chromobacterium violaceum

  • Objective: To quantify the inhibition of the QS-regulated pigment violacein.

  • Method:

    • Culture C. violaceum (e.g., CV026, a mutant that requires exogenous AHL) in Luria-Bertani (LB) broth overnight.

    • In a 96-well microtiter plate, add a sub-inhibitory concentration of CLT to LB broth containing a suitable concentration of N-hexanoyl-L-homoserine lactone (C6-HSL) to induce violacein production.

    • Inoculate the wells with the overnight culture of C. violaceum CV026.

    • Incubate the plate at 30°C for 24-48 hours with shaking.

    • Quantify violacein production by lysing the cells (e.g., with SDS) and extracting the pigment with a solvent (e.g., DMSO or ethanol).

    • Measure the absorbance of the extracted violacein at a wavelength of 585-590 nm.

    • Normalize violacein production to bacterial growth (measured by OD600).

4.1.2. Inhibition of Pyocyanin Production in Pseudomonas aeruginosa

  • Objective: To measure the inhibition of the QS-controlled virulence factor pyocyanin.

  • Method:

    • Grow P. aeruginosa (e.g., PAO1 or PA14) in LB broth overnight.

    • Inoculate fresh LB broth with the overnight culture and add varying concentrations of CLT.

    • Incubate at 37°C for 18-24 hours with shaking.

    • Centrifuge the cultures to pellet the bacteria.

    • Extract pyocyanin from the supernatant with chloroform, followed by re-extraction into an acidic aqueous solution (e.g., 0.2 M HCl).

    • Measure the absorbance of the acidified pyocyanin solution at 520 nm.

    • Calculate the concentration of pyocyanin using its molar extinction coefficient.

Evaluation of Anticancer Activity

4.2.1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of CLT on cancer cells.

  • Method:

    • Seed cancer cells (e.g., MDA-MB-231, MDA-MB-468 for TNBC) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of CLT for 24, 48, or 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a wavelength of approximately 570 nm.

    • Calculate the percentage of cell viability relative to an untreated control.

4.2.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Objective: To differentiate between apoptotic, necrotic, and viable cells following treatment with CLT.

  • Method:

    • Treat cancer cells with CLT at a concentration determined from the MTT assay for a specified time.

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Assessment of Anti-Inflammatory Activity

4.3.1. NF-κB Nuclear Translocation Assay

  • Objective: To visualize and quantify the effect of CLT on the nuclear translocation of NF-κB.

  • Method:

    • Culture macrophages (e.g., RAW 264.7) or other suitable cells on coverslips.

    • Pre-treat the cells with CLT for 1-2 hours.

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).

    • Fix the cells and permeabilize them.

    • Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells using fluorescence microscopy and quantify the nuclear localization of p65.

Evaluation of Neuroprotective Activity

4.4.1. Hydrogen Peroxide-Induced Oxidative Stress Assay

  • Objective: To determine the protective effect of CLT against oxidative stress-induced cell death in neuronal cells.

  • Method:

    • Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

    • Pre-treat the cells with various concentrations of CLT for a designated period.

    • Induce oxidative stress by exposing the cells to hydrogen peroxide (H₂O₂).

    • After the incubation period, assess cell viability using the MTT assay as described in section 4.2.1.

    • An increase in cell viability in the CLT-treated groups compared to the H₂O₂-only treated group indicates a neuroprotective effect.

Conclusion and Future Directions

Cyclo(L-leucyl-L-tryptophyl) is a promising cyclic dipeptide with a diverse range of potential therapeutic applications. While direct and extensive research on this specific molecule is still emerging, the wealth of data on related compounds provides a strong foundation for understanding its likely mechanisms of action. Its potential to combat bacterial virulence, inhibit cancer cell growth, modulate inflammation, and protect neuronal cells warrants further in-depth investigation.

Future research should focus on:

  • Quantitative Characterization: Determining the binding affinities of CLT for its putative molecular targets, such as melatonin receptors and quorum sensing receptors, and establishing precise IC50 values for its various biological activities.

  • In Vivo Studies: Validating the in vitro findings in relevant animal models of infection, cancer, inflammation, and neurodegenerative diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of CLT to optimize its potency, selectivity, and pharmacokinetic properties.

  • Target Deconvolution: Employing advanced techniques such as chemical proteomics to definitively identify the direct molecular targets of CLT in different cellular contexts.

A thorough exploration of these areas will be crucial in translating the therapeutic potential of Cyclo(L-leucyl-L-tryptophyl) into novel clinical applications.

References

The Biological Versatility of Diketopiperazines: An In-depth Technical Guide to Cyclo(Leu-Trp)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diketopiperazines (DKPs), the simplest class of cyclic peptides, have emerged as a privileged scaffold in medicinal chemistry, exhibiting a remarkable breadth of biological activities. Among these, Cyclo(L-Leucyl-L-Tryptophyl), or Cyclo(Leu-Trp), has garnered significant attention for its diverse pharmacological profile. This technical guide provides a comprehensive overview of the known biological activities of Cyclo(Leu-Trp) and related DKPs, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers actively engaged in the exploration of DKPs for novel therapeutic applications.

Introduction

Diketopiperazines are cyclic dipeptides formed by the intramolecular condensation of two amino acids. Their constrained cyclic structure imparts significant metabolic stability and conformational rigidity, making them attractive candidates for drug development.[1] Fungi, in particular, are a rich source of structurally diverse and bioactive DKPs.[2] Cyclo(Leu-Trp), a DKP composed of leucine and tryptophan, has been isolated from various microbial sources, including Penicillium and Comamonas species.[3][4] Its biological activities are multifaceted, ranging from antimicrobial and quorum sensing inhibitory effects to radical scavenging and modulation of mammalian cell signaling pathways.[3][5]

Biological Activities of Cyclo(Leu-Trp)

The biological activities of Cyclo(Leu-Trp) are summarized below, with quantitative data presented for comparative analysis.

Antimicrobial and Antifungal Activity

Cyclo(Leu-Trp) has demonstrated inhibitory activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of its potency.

Organism Activity Quantitative Data (MIC) Reference
Various BacteriaAntibacterial125-1000 µg/mL[3]
Various FungiAntifungal8-64 µg/mL[3]
Colletotrichum orbiculareAntifungal100 µg/mL (significant inhibition)
Quorum Sensing Inhibition

Quorum sensing (QS) is a bacterial cell-to-cell communication process that regulates virulence factor production and biofilm formation. Tryptophan-containing DKPs, including those structurally similar to Cyclo(Leu-Trp), have been shown to interfere with QS systems, particularly in Gram-negative bacteria like Pseudomonas aeruginosa.[6][7][8] This anti-QS activity can lead to the inhibition of virulence factors such as pyocyanin and a reduction in bacterial motility and biofilm formation.[6][7]

Activity Model Organism Effect Reference
Anti-Quorum SensingChromobacterium violaceum CV026Inhibition of violacein production[6][7]
Anti-Quorum SensingPseudomonas aeruginosa PAO1Inhibition of pyocyanin production, swimming motility, and biofilm formation[6][7]
Radical Scavenging Activity

Cyclo(Leu-Trp) exhibits potent radical scavenging properties, suggesting its potential as an antioxidant. The half-maximal inhibitory concentration (IC50) against the DPPH radical is a standard measure of this activity.

Assay Quantitative Data (IC50) Reference
Hydroxy radical scavenging (ESR)1.8 µM[3]
Modulation of Mammalian Signaling Pathways

Cyclo(Leu-Trp) has been identified as a melatonin receptor agonist.[3] Melatonin receptors are G protein-coupled receptors (GPCRs) that, upon activation, can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This activity is blocked by the melatonin receptor antagonist luzindole.[3]

Target Activity Concentration Effect Reference
Melatonin ReceptorsAgonist20 µMInhibition of cAMP accumulation[3][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.[7]

  • Preparation of Inoculum: A fresh overnight culture of the test microorganism is diluted in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Cyclo(Leu-Trp) Dilutions: A stock solution of Cyclo(Leu-Trp) in a suitable solvent (e.g., DMSO) is serially diluted in broth in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at the optimal temperature and duration for the test organism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of Cyclo(Leu-Trp) that completely inhibits visible growth of the microorganism.

Biofilm Inhibition Assay

This protocol is based on the crystal violet staining method.[10]

  • Preparation of Bacterial Culture: A bacterial culture is grown to the mid-logarithmic phase and diluted to a standardized OD600 in fresh growth medium.

  • Treatment and Incubation: The bacterial suspension is added to the wells of a 96-well plate containing various concentrations of Cyclo(Leu-Trp). The plate is incubated under static conditions for a period that allows for biofilm formation (e.g., 24-48 hours).

  • Washing: The planktonic cells are gently removed by washing the wells with phosphate-buffered saline (PBS).

  • Staining: The remaining biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.

  • Destaining and Quantification: The excess stain is washed off, and the plate is air-dried. The bound crystal violet is solubilized with 30% acetic acid or ethanol, and the absorbance is measured at a wavelength of 570-595 nm. The percentage of biofilm inhibition is calculated relative to the untreated control.

Quorum Sensing Inhibition: Pyocyanin Quantification Assay

This protocol is specific for Pseudomonas aeruginosa.[11]

  • Culture Preparation: P. aeruginosa is grown in a suitable medium (e.g., LB broth) in the presence and absence of sub-MIC concentrations of Cyclo(Leu-Trp) for 24-48 hours.

  • Extraction: The culture supernatant is collected by centrifugation. Pyocyanin is extracted from the supernatant with chloroform (the chloroform layer will turn blue).

  • Re-extraction: The pyocyanin is then re-extracted from the chloroform layer into 0.2 N HCl (the aqueous layer will turn pink).

  • Quantification: The absorbance of the pink aqueous layer is measured at 520 nm. The concentration of pyocyanin (in µg/mL) is calculated using the formula: Concentration = OD520 x 17.072.[11]

Bacterial Motility Assays

This assay assesses flagella-driven movement in a low-viscosity environment.[6]

  • Plate Preparation: Prepare swim agar plates (e.g., 1% tryptone, 0.5% NaCl, 0.3% agar) with and without the test compound.

  • Inoculation: Inoculate the center of the agar plates with a small volume (1-2 µL) of an overnight bacterial culture.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 30-37°C) for 16-24 hours.

  • Measurement: Measure the diameter of the circular zone of bacterial growth. A reduction in the diameter in the presence of the compound indicates inhibition of swimming motility.

This assay evaluates a more complex, coordinated surface movement.[12]

  • Plate Preparation: Prepare swarm agar plates (e.g., 1% peptone, 0.5% NaCl, 0.6% agar) with and without the test compound.

  • Inoculation: Spot a small volume (5 µL) of an overnight bacterial culture onto the center of the plates.

  • Incubation: Incubate the plates upright at the appropriate temperature (e.g., 30-37°C) for 16-24 hours.

  • Measurement: Measure the area of the colony expansion across the agar surface. A smaller area of swarming in the presence of the compound indicates inhibition.

DPPH Radical Scavenging Assay

This is a common method to assess antioxidant activity.[13]

  • Preparation of DPPH Solution: A stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical solution is prepared in methanol or ethanol to a specific absorbance at 517 nm.

  • Reaction Mixture: Various concentrations of Cyclo(Leu-Trp) are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm. The scavenging activity is calculated as the percentage of DPPH radical inhibition compared to a control without the sample. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

Quorum Sensing Inhibition Pathway

Diketopiperazines can interfere with bacterial quorum sensing by acting as antagonists to the LuxR-type receptors. These receptors are transcriptional regulators that bind to specific autoinducers (acyl-homoserine lactones, AHLs) to control the expression of virulence genes. By binding to the receptor, often at the same site as the native AHL, DKPs can prevent the conformational changes necessary for DNA binding and gene activation.

Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell AHL Acyl-Homoserine Lactone (AHL) LuxR LuxR-type Receptor AHL->LuxR Binds and Activates DNA Virulence Gene Promoter LuxR->DNA Binds and Activates Transcription Virulence Virulence Factor Production DNA->Virulence Leads to Cyclo(Leu-Trp) Cyclo(Leu-Trp) Cyclo(Leu-Trp)->LuxR Antagonistic Binding

Caption: Antagonistic binding of Cyclo(Leu-Trp) to LuxR-type receptors inhibits quorum sensing.

Melatonin Receptor and cAMP Signaling Pathway

Cyclo(Leu-Trp) acts as an agonist at melatonin receptors (MT1/MT2), which are coupled to inhibitory G proteins (Gi). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased production of the second messenger cAMP. This reduction in cAMP levels subsequently leads to decreased activity of Protein Kinase A (PKA) and downstream cellular effects.

Melatonin_cAMP_Pathway Cyclo(Leu-Trp) Cyclo(Leu-Trp) MT_Receptor Melatonin Receptor (MT1/MT2) Cyclo(Leu-Trp)->MT_Receptor Agonist Binding Gi_Protein Gi Protein MT_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

References

An In-depth Technical Guide on Cyclo(L-leucyl-L-tryptophyl) as a Melatonin Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-leucyl-L-tryptophyl), a cyclic dipeptide, has been identified as a melatonin receptor agonist. This technical guide provides a comprehensive overview of its role in activating melatonin receptor signaling pathways. While extensive quantitative binding and potency data for Cyclo(L-leucyl-L-tryptophyl) at human MT1 and MT2 receptors are not available in the current body of scientific literature, this document consolidates the existing evidence and presents it alongside data for well-characterized melatonin agonists to provide a comparative context. Detailed experimental protocols for key assays in melatonin receptor research and visualizations of the associated signaling pathways are provided to support further investigation into this and other novel compounds.

Introduction to Melatonin Receptors and Agonism

Melatonin, the primary hormone synthesized by the pineal gland, regulates circadian rhythms and various physiological processes through its interaction with two high-affinity G-protein coupled receptors (GPCRs): melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2). These receptors are critical targets for the development of therapeutics for sleep disorders, depression, and other circadian-related conditions. Agonists of these receptors mimic the action of endogenous melatonin, initiating a cascade of intracellular signaling events.

Cyclo(L-leucyl-L-tryptophyl) as a Melatonin Receptor Agonist

Cyclo(L-leucyl-L-tryptophyl), also known as Cyclo(Leu-Trp), is a cyclic dipeptide that has demonstrated activity as a melatonin receptor agonist. In Xenopus laevis melanophores, Cyclo(L-leucyl-L-tryptophyl) at a concentration of 20 µM was shown to inhibit cyclic adenosine monophosphate (cAMP) accumulation, an effect that was blocked by the melatonin receptor antagonist luzindole[1][2]. This finding indicates that Cyclo(L-leucyl-L-tryptophyl) engages the melatonin receptor and elicits a functional response characteristic of an agonist, specifically through the Gαi-coupled pathway.

Quantitative Data on Melatonin Receptor Ligands

Comprehensive quantitative data on the binding affinity (Ki) and functional potency (EC50) of Cyclo(L-leucyl-L-tryptophyl) at human MT1 and MT2 receptors are not currently available in the peer-reviewed literature. To provide a frame of reference for the expected pharmacological parameters of a melatonin agonist, the following tables summarize data for endogenous melatonin and other well-characterized synthetic agonists.

Table 1: Binding Affinities (Ki) of Selected Ligands at Human MT1 and MT2 Receptors

Compound MT1 Ki (nM) MT2 Ki (nM) Reference
Melatonin ~0.014-0.1 ~0.045-0.2 [3]
Ramelteon ~0.014 ~0.112 [3]
Agomelatine ~0.1 ~0.1-0.6 [3]

| 2-Iodomelatonin | ~0.028 | ~0.15 |[4] |

Table 2: Functional Potencies (EC50) of Selected Agonists at Human MT1 and MT2 Receptors

Compound MT1 EC50 (nM) MT2 EC50 (nM) Assay Type Reference
Melatonin ~0.04 ~0.04 cAMP Inhibition [5]
Ramelteon ~0.02 ~0.05 cAMP Inhibition

| ACH-000143 | 0.06 | 0.32 | Not Specified |[6] |

Melatonin Receptor Signaling Pathways

Activation of MT1 and MT2 receptors by an agonist like Cyclo(L-leucyl-L-tryptophyl) initiates multiple downstream signaling cascades. The primary pathways involve the inhibition of adenylyl cyclase via Gαi, modulation of phospholipase C activity, and recruitment of β-arrestins.

Gαi-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway for both MT1 and MT2 receptors involves coupling to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cAMP.

G_alpha_i_pathway cluster_membrane Plasma Membrane Agonist Cyclo(L-leucyl-L-tryptophyl) MT_Receptor MT1/MT2 Receptor Agonist->MT_Receptor Binds G_Protein Gαiβγ MT_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Gαi-Mediated Signaling Pathway.

β-Arrestin Recruitment and Downstream Signaling

Upon agonist binding, MT1 and MT2 receptors are phosphorylated, leading to the recruitment of β-arrestin 1 and β-arrestin 2. This process not only desensitizes G-protein signaling but also initiates a separate wave of signaling, including the activation of the mitogen-activated protein kinase (MAPK) cascade, such as the extracellular signal-regulated kinases (ERK1/2).

Beta_Arrestin_Pathway cluster_membrane Plasma Membrane Agonist Cyclo(L-leucyl-L-tryptophyl) MT_Receptor_P Phosphorylated MT1/MT2 Receptor Agonist->MT_Receptor_P Binds & Phosphorylates Beta_Arrestin β-Arrestin MT_Receptor_P->Beta_Arrestin Recruits ERK_Cascade MEK/ERK Kinases Beta_Arrestin->ERK_Cascade Activates Transcription_Factors Transcription Factors (e.g., Elk-1) ERK_Cascade->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

β-Arrestin Signaling Pathway.

G-protein βγ Subunit-Mediated GIRK Channel Activation

The dissociation of the Gαiβγ heterotrimer upon receptor activation releases Gβγ subunits. These subunits can directly bind to and activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the cell membrane. This is a key mechanism for neuronal inhibition.

GIRK_Channel_Pathway cluster_membrane Plasma Membrane Agonist Cyclo(L-leucyl-L-tryptophyl) MT_Receptor MT1/MT2 Receptor Agonist->MT_Receptor Binds G_Protein Gαiβγ MT_Receptor->G_Protein Activates G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates GIRK_Channel GIRK Channel G_beta_gamma->GIRK_Channel Activates K_ion_out K+ Efflux GIRK_Channel->K_ion_out Mediates Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization Leads to

GIRK Channel Activation Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's activity at melatonin receptors. Below are protocols for key in vitro assays.

Radioligand Binding Assay for MT1/MT2 Receptors

This protocol is for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • HEK293 cells stably expressing human MT1 or MT2 receptors

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand: 2-[¹²⁵I]-iodomelatonin

  • Non-specific binding control: Melatonin (10 µM)

  • Test compound (e.g., Cyclo(L-leucyl-L-tryptophyl)) at various concentrations

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the target receptor to ~90% confluency.

    • Harvest cells and centrifuge.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 48,000 x g) at 4°C.

    • Resuspend the resulting membrane pellet in binding buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add binding buffer, the cell membrane preparation, the radioligand at a fixed concentration (near its Kd), and the test compound at a range of concentrations.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled melatonin.

    • Incubate the plate at 25°C for 60-90 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GloSensor™ cAMP Assay for Functional Activity

This protocol measures changes in intracellular cAMP levels in response to receptor activation, determining whether a compound is an agonist or antagonist.

Materials:

  • HEK293 cells

  • GloSensor™ cAMP plasmid

  • Transfection reagent

  • Cell culture medium

  • CO2-independent medium (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • GloSensor™ cAMP Reagent

  • Test compound

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control for Gs or to stimulate cAMP for Gi assays)

  • Luminometer

Procedure:

  • Cell Preparation:

    • Co-transfect HEK293 cells with the melatonin receptor of interest (MT1 or MT2) and the GloSensor™ cAMP plasmid.

    • Plate the transfected cells in a 384-well white, clear-bottom plate and incubate overnight.

  • Assay Protocol:

    • Remove the culture medium from the cells.

    • Add the GloSensor™ cAMP Reagent diluted in CO2-independent medium to each well.

    • Equilibrate the plate at room temperature for at least 2 hours in the dark.

    • For Gi-coupled receptors, add forskolin to stimulate cAMP production, followed by the test compound. For Gs-coupled receptors, add the test compound directly.

    • Measure luminescence using a luminometer. Kinetic readings can be taken to monitor the change in cAMP over time.

  • Data Analysis:

    • Normalize the luminescence data to a vehicle control.

    • Plot the normalized response against the log concentration of the test compound to generate a dose-response curve.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) from the curve.

PathHunter® β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated receptor, providing a measure of G-protein-independent signaling.

Materials:

  • PathHunter® cell line co-expressing the MT receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Cell plating reagent

  • Test compound

  • PathHunter® Detection Reagents

  • Chemiluminescent plate reader

Procedure:

  • Cell Plating:

    • Plate the PathHunter® cells in a 384-well white, solid-bottom plate and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of the test compound.

    • Add the diluted compound to the cells and incubate for 90 minutes at 37°C.

  • Detection:

    • Prepare the PathHunter® Detection Reagent mixture.

    • Add the detection reagent to each well and incubate at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the chemiluminescent signal using a plate reader.

    • Plot the signal against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.

Experimental and Logical Workflow

The characterization of a novel melatonin receptor agonist typically follows a structured workflow, from initial binding studies to functional and downstream signaling assays.

experimental_workflow Start Hypothesized Agonist (e.g., Cyclo(L-leucyl-L-tryptophyl)) Binding_Assay Radioligand Binding Assay (Determine Ki at MT1 & MT2) Start->Binding_Assay Functional_Assay Functional Assays (cAMP, Calcium, etc.) Binding_Assay->Functional_Assay If binding confirmed Determine_Potency Determine Agonist Potency (EC50) Functional_Assay->Determine_Potency Arrestin_Assay β-Arrestin Recruitment Assay (Assess Biased Agonism) Determine_Potency->Arrestin_Assay Downstream_Assay Downstream Signaling Assays (pERK, GIRK activity) Determine_Potency->Downstream_Assay Conclusion Characterize Pharmacological Profile Arrestin_Assay->Conclusion Downstream_Assay->Conclusion In_Vivo_Studies In Vivo Models (e.g., Circadian Rhythm Shift) Conclusion->In_Vivo_Studies For further validation

General Experimental Workflow.

Conclusion

Cyclo(L-leucyl-L-tryptophyl) has been identified as a compound with melatonin receptor agonist activity, demonstrated by its ability to inhibit cAMP accumulation in a melatonin receptor-dependent manner. While this provides a strong foundation for its classification, a detailed pharmacological characterization, including its binding affinities and potencies at human MT1 and MT2 receptors, is necessary to fully understand its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate Cyclo(L-leucyl-L-tryptophyl) and other novel melatonin receptor modulators. Such studies will be instrumental in the development of next-generation therapeutics for a range of physiological and pathological conditions.

References

The Role of Cyclo(L-leucyl-L-tryptophyl) in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct, in-depth research on the specific roles and metabolic pathways of Cyclo(L-leucyl-L-tryptophyl) is limited in publicly available scientific literature. This guide synthesizes the current understanding of this molecule and draws upon extensive research conducted on its close structural and functional analogs, primarily other tryptophan- and leucine-containing cyclic dipeptides (CDPs). The information presented for these analogs serves as a strong proxy to infer the potential functions of Cyclo(L-leucyl-L-tryptophyl) in microbial metabolism, particularly in the context of quorum sensing and biofilm formation.

Introduction to Cyclo(L-leucyl-L-tryptophyl) and Cyclic Dipeptides

Cyclo(L-leucyl-L-tryptophyl), also known as Cyclo(Leu-Trp), is a cyclic dipeptide (CDP), a class of the smallest and most stable peptide derivatives. These molecules are characterized by a diketopiperazine ring formed from the condensation of two amino acids, in this case, L-leucine and L-tryptophan. CDPs are produced by a wide range of organisms, including bacteria, fungi, and plants, and are known to exhibit diverse biological activities. In microbial ecosystems, CDPs often function as signaling molecules, playing crucial roles in intercellular communication, such as quorum sensing (QS).

First isolated from Penicillium aurantiovirens, Cyclo(L-leucyl-L-tryptophyl) belongs to a family of compounds that are increasingly recognized for their potential as anti-infective and anti-biofilm agents. Their ability to interfere with microbial communication systems without exerting direct bactericidal pressure makes them attractive candidates for the development of novel therapeutics that may circumvent the growing problem of antibiotic resistance.

Biosynthesis of Cyclic Dipeptides

The biosynthesis of cyclic dipeptides is primarily carried out by two main enzyme families: cyclodipeptide synthases (CDPSs) and some non-ribosomal peptide synthetases (NRPSs). CDPSs are tRNA-dependent enzymes that utilize aminoacyl-tRNAs as substrates. The synthesis typically follows a ping-pong mechanism where the enzyme is first acylated with one amino acid, which is then transferred to a second amino acid to form a dipeptidyl-enzyme intermediate. This intermediate then undergoes intramolecular cyclization to release the CDP.

While the specific enzymes for Cyclo(L-leucyl-L-tryptophyl) synthesis have not been fully characterized, the general pathway can be inferred.

Generalized Biosynthesis of Cyclo(L-leucyl-L-tryptophyl) Leu_tRNA Leucyl-tRNA CDPS Cyclodipeptide Synthase (CDPS) Leu_tRNA->CDPS Trp_tRNA Tryptophyl-tRNA E_Leu E-Leucyl (Acylated Enzyme) Trp_tRNA->E_Leu CDPS->E_Leu E_Leu_Trp E-Leucyl-Tryptophyl (Dipeptidyl Intermediate) E_Leu->E_Leu_Trp cLT Cyclo(L-leucyl-L-tryptophyl) E_Leu_Trp->cLT cLT->CDPS Enzyme Regeneration Inhibition of Quorum Sensing in Pseudomonas aeruginosa by CDPs cluster_bacterium Pseudomonas aeruginosa AHL AHL Autoinducer (e.g., 3-oxo-C12-HSL) Receptor LasR/RhlR Receptor AHL->Receptor Binds & Activates Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Induces Virulence Virulence Factors & Biofilm Formation Gene_Expression->Virulence cLT Cyclo(L-leucyl-L-tryptophyl) (Analog) cLT->Receptor Competitively Binds & Inhibits General Workflow for Isolation and Purification of CDPs Culture Microbial Culture (e.g., Penicillium sp.) Centrifugation Centrifugation Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions HPLC High-Performance Liquid Chromatography (HPLC) Fractions->HPLC Pure_CDP Pure Cyclo(L-leucyl-L-tryptophyl) HPLC->Pure_CDP Analysis Structural Analysis (NMR, Mass Spectrometry) Pure_CDP->Analysis

A Technical Guide to the Preliminary Cytotoxicity Studies of Cyclic Dipeptides: A Case Study on Cyclo(L-leucyl-L-prolyl)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Preliminary searches for cytotoxic studies on Cyclo(L-leucyl-L-tryptophyl) did not yield specific research data. This guide therefore focuses on a closely related and well-studied cyclic dipeptide, Cyclo(L-leucyl-L-prolyl) (CLP) , to provide a representative technical overview of the methodologies and findings in this area of research. The experimental protocols and data presented herein pertain to CLP and serve as a model for studying the cytotoxicity of similar compounds.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of natural compounds with a diverse range of biological activities. Their rigid cyclic structure makes them attractive scaffolds for drug development. This guide provides an in-depth look at the preliminary cytotoxic evaluation of Cyclo(L-leucyl-L-prolyl) (CLP), a marine natural metabolite, against triple-negative breast cancer (TNBC) cell lines. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource on the experimental design, data interpretation, and potential mechanisms of action for this class of compounds.

Data Presentation: Cytotoxicity of Cyclo(L-leucyl-L-prolyl) (CLP)

The cytotoxic activity of CLP has been evaluated against human triple-negative breast cancer (TNBC) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using standard cell viability assays.

Table 1: IC50 Values of Cyclo(L-leucyl-L-prolyl) (CLP) in TNBC Cell Lines

Cell LineDescriptionIC50 (µM)Reference
MDA-MB-231 Human Triple-Negative Breast Cancer73.4[1]
MDA-MB-468 Human Triple-Negative Breast Cancer67.4[1]
MCF-12A Normal Human Breast EpithelialNo significant cytotoxicity observed[2]

Note: The lack of significant cytotoxicity in the non-cancerous MCF-12A cell line suggests a degree of selectivity for cancer cells.[2]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the cytotoxic evaluation of compounds like CLP.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells (e.g., MDA-MB-231, MDA-MB-468) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of CLP (or the test compound) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips or in a multi-well plate and treat with the test compound (e.g., CLP at its IC50 concentration) for a specified time to induce apoptosis. Include positive (e.g., DNase I treatment) and negative (untreated) controls.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by permeabilization with 0.2% Triton X-100 in PBS for 15 minutes.

  • TdT Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., Br-dUTP or a fluorescently tagged dUTP), for 60 minutes at 37°C in a humidified chamber.

  • Label Detection:

    • For fluorescently labeled nucleotides, wash the cells and counterstain the nuclei with a DNA stain like DAPI.

    • For biotin-labeled nucleotides, incubate with a streptavidin-HRP conjugate, followed by a substrate like DAB to produce a colored precipitate.

  • Imaging and Analysis: Visualize the cells using fluorescence or light microscopy. Apoptotic cells will show stained nuclei. Quantify the percentage of TUNEL-positive cells to determine the extent of apoptosis.

Visualizations: Workflows and Signaling Pathways

G Experimental Workflow for Cytotoxicity Assessment cluster_0 In Vitro Screening cluster_1 Primary Assays cluster_2 Data Analysis & Interpretation cluster_3 Mechanism Elucidation start Cell Line Seeding (e.g., MDA-MB-231, MDA-MB-468) treatment Treatment with Cyclo(L-leucyl-L-prolyl) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (TUNEL Assay) treatment->apoptosis dna_damage DNA Damage (γH2AX Assay) treatment->dna_damage ic50 IC50 Calculation viability->ic50 mechanism Mechanism of Action Hypothesis apoptosis->mechanism dna_damage->mechanism pathway_analysis Signaling Pathway Analysis (Western Blotting) ic50->pathway_analysis mechanism->pathway_analysis

Caption: A generalized workflow for assessing the cytotoxicity of a test compound.

Studies on Cyclo(L-leucyl-L-prolyl) suggest that it exerts its anticancer effects by disrupting the interaction between the tetraspanin CD151 and the Epidermal Growth Factor Receptor (EGFR).[3][4] This disruption leads to the downregulation of downstream signaling molecules involved in cell cycle progression and cell survival.

G Proposed Signaling Pathway of CLP in TNBC Cells CD151 CD151 EGFR EGFR CD151->EGFR PAK PAK EGFR->PAK RAC1 RAC1 EGFR->RAC1 CyclinD_CDK4 Cyclin D / CDK4 EGFR->CyclinD_CDK4 Proliferation Cell Proliferation & Migration PAK->Proliferation RAC1->Proliferation CyclinD_CDK4->Proliferation promotes CellCycleArrest Cell Cycle Arrest p27 p27kip1 p27->CyclinD_CDK4 p27->CellCycleArrest CLP CLP CLP->CD151 binds & inhibits CLP->PAK CLP->RAC1 CLP->CyclinD_CDK4 expression reduced

Caption: CLP disrupts the CD151-EGFR interaction, leading to reduced cell proliferation.

Discussion and Future Directions

The preliminary data on Cyclo(L-leucyl-L-prolyl) indicate a potential therapeutic avenue for triple-negative breast cancer. CLP was shown to decrease the viability of MDA-MB-231 and MDA-MB-468 TNBC cells.[2] Further studies revealed that CLP's mechanism of action involves the disruption of the CD151-EGFR signaling axis, which in turn leads to a reduction in the expression of key cell cycle proteins including cyclin D, CDK4, PAK, and RAC1.[3] The compound also induced DNA damage and cell death.[2]

For researchers interested in the cytotoxicity of Cyclo(L-leucyl-L-tryptophyl) or other novel cyclic dipeptides, the experimental framework presented here offers a robust starting point. Future studies should aim to:

  • Confirm Cytotoxicity: Perform initial screening using assays like the MTT or SRB assay across a panel of cancer cell lines to determine IC50 values.

  • Elucidate the Mode of Cell Death: Utilize techniques such as Annexin V/PI staining and TUNEL assays to distinguish between apoptosis and necrosis.

  • Identify Molecular Targets: Employ methods like western blotting, co-immunoprecipitation, and in silico docking to uncover the specific signaling pathways and protein interactions that are modulated by the compound.

  • In Vivo Validation: Progress promising candidates to preclinical animal models to assess their efficacy and safety in a whole-organism context.

By following a systematic and multi-faceted approach, the therapeutic potential of novel cyclic dipeptides can be thoroughly investigated, paving the way for the development of new anticancer agents.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Cyclo(L-leucyl-L-tryptophyl)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-leucyl-L-tryptophyl), abbreviated as c(LW), is a cyclic dipeptide belonging to the diketopiperazine (DKP) class of natural products. These compounds are biosynthesized by a variety of organisms, including bacteria, fungi, and marine invertebrates. Cyclic dipeptides have garnered significant interest in the scientific community due to their diverse biological activities, which include antimicrobial, anticancer, and cell-signaling properties. The unique constrained cyclic structure of c(LW), formed from the condensation of L-leucine and L-tryptophan, imparts specific conformational properties that are key to its biological function. Accurate and sensitive analytical methods are crucial for the detection, quantification, and characterization of c(LW) in various matrices, from microbial cultures to complex biological samples, to facilitate research into its therapeutic potential.

This document provides detailed application notes and protocols for the analytical detection of Cyclo(L-leucyl-L-tryptophyl) using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, potential signaling pathways influenced by this molecule are discussed and visualized.

Analytical Methods and Protocols

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of c(LW) in relatively clean sample matrices where high sensitivity is not the primary requirement. The tryptophan moiety in c(LW) allows for sensitive UV detection.

A. Experimental Protocol: HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm and 280 nm (due to the indole group of tryptophan)

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of Cyclo(L-leucyl-L-tryptophyl) in methanol.

    • Perform serial dilutions in the initial mobile phase composition (90% A: 10% B) to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation (from liquid culture):

    • Centrifuge the culture broth to pellet cells.

    • Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate three times.

    • Pool the organic layers and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

B. Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis Sample Culture Broth Centrifuge Centrifugation Sample->Centrifuge Standard c(LW) Standard SerialDilute Serial Dilution Standard->SerialDilute LLE Liquid-Liquid Extraction Centrifuge->LLE Evaporate Evaporation LLE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Filter Filtration Reconstitute->Filter Inject Inject into HPLC Filter->Inject SerialDilute->Inject Separate C18 Separation Inject->Separate Detect UV Detection (220/280 nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for c(LW) analysis by HPLC-UV.

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for detecting and quantifying low concentrations of c(LW) in complex biological matrices like plasma, tissue extracts, or fermentation broths with many interfering components.

A. Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation:

    • UHPLC or HPLC system

    • Tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-12 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Gas Flows: Optimized for the specific instrument

    • MRM Transitions (Hypothetical):

      • Precursor Ion (Q1): m/z 300.16 (M+H)⁺

      • Product Ions (Q3):

        • Quantitative: m/z 130.06 (Indolemethyl fragment)

        • Qualitative: m/z 86.09 (Leucine iminium ion)

    • Collision Energy: To be optimized for each transition.

  • Standard and Sample Preparation:

    • Follow the same procedures as for HPLC-UV, but use LC-MS grade solvents. For complex matrices like plasma, a protein precipitation step (e.g., with 3 volumes of cold acetonitrile) followed by centrifugation and filtration is necessary.

B. Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Complex Matrix (e.g., Plasma) ProteinPrecip Protein Precipitation Sample->ProteinPrecip Centrifuge Centrifugation ProteinPrecip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Drydown Dry-down Supernatant->Drydown Reconstitute Reconstitute Drydown->Reconstitute Filter Filter Reconstitute->Filter Inject Inject into LC Filter->Inject Separate UHPLC Separation Inject->Separate Ionize ESI+ Separate->Ionize Select Q1: Select Precursor (m/z 300.16) Ionize->Select Fragment Q2: Fragment Select->Fragment Detect Q3: Detect Products (m/z 130.06, 86.09) Fragment->Detect Quantify MRM Quantification Detect->Quantify

Caption: Workflow for c(LW) analysis by LC-MS/MS.

Data Presentation

The following table summarizes representative quantitative data for the described analytical methods. Note: This data is illustrative and should be determined experimentally for each specific application and instrument.

ParameterHPLC-UVLC-MS/MS
Linear Range 0.5 - 100 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.1 ng/mL
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 95 - 105%90 - 110%

Potential Signaling Pathways

While the direct signaling targets of c(LW) are not yet fully elucidated, based on the activities of similar cyclic dipeptides, several pathways are plausible targets for investigation.

I. EGFR/CD151 Signaling Axis

Cyclic dipeptides have been shown to modulate cancer cell migration and proliferation. One potential mechanism is through the disruption of protein-protein interactions on the cell surface, such as between the tetraspanin CD151 and the Epidermal Growth Factor Receptor (EGFR). This interaction is crucial for downstream signaling that promotes cell motility and survival.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds CD151 CD151 EGFR->CD151 Interacts RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K cLW c(LW) cLW->CD151 Inhibits Interaction RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Migration) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Potential inhibition of EGFR-CD151 signaling by c(LW).

II. Bitter Taste Receptor Signaling

Cyclo(L-leucyl-L-tryptophyl) is known to have a bitter taste. Bitter taste receptors (T2Rs) are G-protein coupled receptors (GPCRs) that are not only found in the oral cavity but also in other tissues, where they can modulate physiological responses like inflammation and smooth muscle relaxation.

Bitter_Taste_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response cLW c(LW) T2R T2R (Bitter Receptor) cLW->T2R Activates G_protein Gustducin (G-protein) T2R->G_protein PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds Ca_release Ca²⁺ Release ER->Ca_release Response Neurotransmitter Release or Physiological Response Ca_release->Response

Caption: c(LW) activating the bitter taste receptor pathway.

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Purification of Cyclo(L-leucyl-L-tryptophyl)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of the cyclic dipeptide Cyclo(L-leucyl-L-tryptophyl) using reverse-phase high-performance liquid chromatography (RP-HPLC). Cyclic dipeptides, also known as 2,5-diketopiperazines, are a class of compounds with diverse biological activities, making their efficient purification crucial for research and development. The described method utilizes a C18 stationary phase with a water/acetonitrile mobile phase gradient containing trifluoroacetic acid as an ion-pairing agent. This protocol is intended to serve as a robust starting point for achieving high purity of Cyclo(L-leucyl-L-tryptophyl) for subsequent analytical and biological studies.

Introduction

Cyclo(L-leucyl-L-tryptophyl) is a cyclic dipeptide that has garnered interest due to its potential biological activities. As with many biologically active molecules, obtaining a highly purified sample is essential for accurate in vitro and in vivo studies, as well as for structural elucidation and characterization. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of peptides and other small molecules due to its high resolution and efficiency.[1][2] This method separates molecules based on their hydrophobicity, with more hydrophobic compounds having a stronger interaction with the nonpolar stationary phase and thus eluting later under increasing concentrations of an organic mobile phase.[1] This document outlines a comprehensive HPLC protocol for the purification of Cyclo(L-leucyl-L-tryptophyl).

Data Presentation

The following table summarizes the key parameters for the HPLC purification of Cyclo(L-leucyl-L-tryptophyl). These parameters are based on common practices for peptide and cyclic dipeptide purification and should be considered as a starting point for method development and optimization.[2][3][4][5]

ParameterRecommended Conditions
Stationary Phase C18 silica-based column
Column Dimensions 4.6 x 250 mm (analytical) or larger for preparative scale
Particle Size 5 µm
Pore Size 100-300 Å
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Gradient 20% to 80% B over 30 minutes
Flow Rate 1.0 mL/min (analytical)
Column Temperature Ambient (e.g., 25 °C)
Detection Wavelength 220 nm and 280 nm (due to peptide bonds and tryptophan indole ring)
Injection Volume 20 µL (analytical)
Sample Preparation Dissolve in a minimal amount of DMSO or the initial mobile phase composition

Experimental Protocol

This protocol details the steps for the purification of Cyclo(L-leucyl-L-tryptophyl) using a standard HPLC system.

1. Materials and Reagents:

  • Cyclo(L-leucyl-L-tryptophyl) crude sample

  • HPLC grade Water

  • HPLC grade Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Dimethyl Sulfoxide (DMSO) or other suitable solvent for sample dissolution

  • 0.22 µm syringe filters

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter (optional)

  • Vortex mixer

  • Sonication bath

  • Appropriate glassware

3. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): To 999 mL of HPLC grade water, add 1 mL of TFA. Mix thoroughly.

  • Mobile Phase B (Organic): To 999 mL of HPLC grade acetonitrile, add 1 mL of TFA. Mix thoroughly.

  • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before use to prevent bubble formation in the HPLC system.

4. Sample Preparation:

  • Accurately weigh a small amount of the crude Cyclo(L-leucyl-L-tryptophyl) sample.

  • Dissolve the sample in a minimal volume of a suitable solvent. DMSO is often a good choice for poorly soluble compounds.[6] Alternatively, dissolving the sample in the initial mobile phase conditions (e.g., 20% Mobile Phase B in Mobile Phase A) is recommended to ensure good peak shape.

  • Vortex and sonicate briefly to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

5. HPLC Method:

  • System Equilibration: Equilibrate the C18 column with the initial mobile phase composition (20% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved. This may take 10-15 minutes.

  • Injection: Inject the filtered sample onto the column.

  • Gradient Elution: Run the following gradient program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.080.020.0
30.020.080.0
35.020.080.0
35.180.020.0
45.080.020.0
  • Data Acquisition: Monitor the elution profile at 220 nm and 280 nm. The tryptophan residue in Cyclo(L-leucyl-L-tryptophyl) will have a characteristic absorbance at 280 nm, while the peptide bond absorbs at around 220 nm.

  • Fraction Collection: Collect fractions corresponding to the desired peak based on the UV chromatogram.

  • Post-Run: After the run is complete, wash the column with a high percentage of organic phase (e.g., 90% B) to remove any strongly retained impurities. Store the column in an appropriate solvent mixture as recommended by the manufacturer (e.g., 50:50 acetonitrile:water).

6. Post-Purification Processing:

  • Analyze the collected fractions for purity using the same or a modified analytical HPLC method.

  • Pool the pure fractions.

  • The solvent can be removed by lyophilization or rotary evaporation to obtain the purified Cyclo(L-leucyl-L-tryptophyl) as a solid.

Mandatory Visualization

The following diagram illustrates the logical workflow of the HPLC purification protocol for Cyclo(L-leucyl-L-tryptophyl).

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification A Mobile Phase Preparation (A: H2O/TFA, B: ACN/TFA) C System Equilibration (20% B) A->C B Sample Preparation (Dissolve & Filter) D Sample Injection B->D E Gradient Elution (20-80% B over 30 min) D->E Start Run F UV Detection (220 & 280 nm) E->F G Fraction Collection F->G H Purity Analysis of Fractions G->H I Pooling of Pure Fractions H->I If Pure J Solvent Removal (Lyophilization) I->J K Purified Cyclo(L-leucyl-L-tryptophyl) J->K

Caption: Workflow for the HPLC Purification of Cyclo(L-leucyl-L-tryptophyl).

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of Cyclo(L-leucyl-L-tryptophyl) using RP-HPLC. The presented method, including the data summary and experimental workflow, offers a solid foundation for researchers to obtain this cyclic dipeptide in high purity. It is important to note that optimization of the gradient and other chromatographic parameters may be necessary depending on the complexity of the crude sample and the specific HPLC system used.

References

Application Notes and Protocols: NMR Spectroscopy of Cyclo(L-leucyl-L-tryptophyl)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of the cyclic dipeptide Cyclo(L-leucyl-L-tryptophyl). This document includes representative NMR data, detailed experimental protocols for data acquisition and analysis, and visualizations to aid in understanding the experimental workflow and structural elucidation.

Introduction

Cyclo(L-leucyl-L-tryptophyl), a diketopiperazine, is a member of a large class of cyclic dipeptides that exhibit a wide range of biological activities. A thorough understanding of its three-dimensional structure in solution is crucial for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutics. NMR spectroscopy is a powerful tool for determining the conformation and dynamics of such molecules in solution. This document outlines the application of one- and two-dimensional NMR techniques for the complete structural characterization of Cyclo(L-leucyl-L-tryptophyl).

Representative NMR Data

Table 1: Representative ¹H NMR Data for Cyclo(L-leucyl-L-tryptophyl) in CDCl₃ at 500 MHz

Atom NameMultiplicityCoupling Constant (J, Hz)Chemical Shift (δ, ppm)
Leucine Residue
NHs~ 6.0
α-Ht8.0~ 4.10
β-H₂m~ 1.75, ~1.60
γ-Hm~ 1.85
δ-CH₃ (x2)d6.5~ 0.95
Tryptophan Residue
NHs~ 5.9
α-Ht7.5~ 4.20
β-H₂m~ 3.40, ~3.20
Indole NHs~ 8.10
Indole 2-Hs~ 7.05
Indole 4-Hd7.8~ 7.60
Indole 5-Ht7.5~ 7.15
Indole 6-Ht7.5~ 7.10
Indole 7-Hd7.8~ 7.35

Table 2: Representative ¹³C NMR Data for Cyclo(L-leucyl-L-tryptophyl) in CDCl₃ at 125 MHz

Atom NameChemical Shift (δ, ppm)
Leucine Residue
C=O~ 166.0
α-C~ 53.5
β-C~ 38.5
γ-C~ 24.8
δ-C (x2)~ 23.0, ~21.5
Tryptophan Residue
C=O~ 165.5
α-C~ 56.5
β-C~ 28.0
Indole 2-C~ 122.5
Indole 3-C~ 110.0
Indole 3a-C~ 127.5
Indole 4-C~ 118.5
Indole 5-C~ 122.0
Indole 6-C~ 119.8
Indole 7-C~ 111.5
Indole 7a-C~ 136.5

Experimental Protocols

The following protocols provide a detailed methodology for the NMR analysis of Cyclo(L-leucyl-L-tryptophyl).

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of high-purity Cyclo(L-leucyl-L-tryptophyl) in 0.5-0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent may be varied depending on the solubility of the compound and the desired experimental conditions. Other suitable solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional but Recommended for NOE experiments): For high-quality Nuclear Overhauser Effect (NOE) experiments, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with relaxation measurements. This can be achieved by several freeze-pump-thaw cycles.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

A. One-Dimensional (1D) NMR Spectra:

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

B. Two-Dimensional (2D) NMR Spectra:

  • ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the leucine and tryptophan residues.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking different spin systems.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing key information for determining the three-dimensional structure and conformation of the cyclic dipeptide.

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain NMR spectra.

  • Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm).

  • Peak Picking and Integration: Identify all significant peaks in the 1D spectra and integrate the ¹H signals to determine the relative number of protons.

  • 2D Spectra Analysis:

    • COSY: Trace the cross-peaks to establish the connectivity of protons within each amino acid residue.

    • HSQC: Assign the chemical shifts of carbons that are directly attached to protons.

    • HMBC: Use the long-range correlations to assign quaternary carbons (e.g., carbonyls and indole carbons) and to confirm the overall structure by observing correlations between the two amino acid residues.

    • NOESY/ROESY: Analyze the cross-peaks to derive distance restraints between protons. Strong NOEs/ROEs indicate close proximity (typically < 5 Å). These restraints are essential for conformational analysis and 3D structure calculation.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships for NMR signal assignment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_output Final Output dissolution Dissolve Cyclo(L-leucyl-L-tryptophyl) in CDCl3 with TMS filtration Filter into NMR Tube dissolution->filtration degassing Degas Sample (Optional) filtration->degassing oneD_NMR 1D NMR (1H, 13C) degassing->oneD_NMR twoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) oneD_NMR->twoD_NMR processing Fourier Transform, Phasing, Baseline Correction twoD_NMR->processing assignment Signal Assignment processing->assignment conformational_analysis Conformational Analysis (NOE Restraints) assignment->conformational_analysis structure 3D Structure & Conformation conformational_analysis->structure

Caption: Experimental workflow for NMR analysis.

logical_relationships cluster_leucine Leucine Residue cluster_tryptophan Tryptophan Residue cluster_inter_residue Inter-residue Correlations Leu_NH NH Leu_alphaH α-H Leu_NH->Leu_alphaH COSY Leu_NH_inter Leu NH Leu_betaH2 β-H₂ Leu_alphaH->Leu_betaH2 COSY Leu_alphaH_inter Leu α-H Leu_gammaH γ-H Leu_betaH2->Leu_gammaH COSY Leu_deltaCH3 δ-CH₃ Leu_gammaH->Leu_deltaCH3 COSY Trp_NH NH Trp_alphaH α-H Trp_NH->Trp_alphaH COSY Trp_NH_inter Trp NH Trp_betaH2 β-H₂ Trp_alphaH->Trp_betaH2 COSY Trp_alphaH_inter Trp α-H Trp_indole Indole Protons Trp_betaH2->Trp_indole NOESY/ROESY Leu_alphaH_inter->Trp_NH_inter NOESY/ROESY Trp_alphaH_inter->Leu_NH_inter NOESY/ROESY

Caption: Key NMR correlations for signal assignment.

Application Note: Quantitative Analysis of Cyclo(L-leucyl-L-tryptophyl) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclo(L-leucyl-L-tryptophyl), a cyclic dipeptide (CDP) also known as a 2,5-diketopiperazine (DKP), has garnered significant interest due to its diverse biological activities. These activities include potential applications in the pharmaceutical and food industries. Accurate and sensitive quantification of Cyclo(L-leucyl-L-tryptophyl) in various matrices is crucial for research and development. This application note provides a detailed protocol for the quantitative analysis of Cyclo(L-leucyl-L-tryptophyl) using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Physicochemical Properties

A summary of the key physicochemical properties of Cyclo(L-leucyl-L-tryptophyl) is presented in the table below.

PropertyValueReference
Molecular Formula C17H21N3O2[1][2][3]
Molecular Weight 299.37 g/mol [1][2][3]
CAS Number 15136-34-2[1][2][3]

Experimental Protocols

This section details the methodology for the sample preparation, LC separation, and MS/MS detection of Cyclo(L-leucyl-L-tryptophyl).

1. Sample Preparation: Solid-Phase Extraction (SPE)

For complex matrices such as plasma, cell culture media, or food extracts, a solid-phase extraction (SPE) is recommended to remove interfering substances and concentrate the analyte.

  • SPE Cartridge: C18-based SPE cartridges (e.g., 100 mg, 3 mL).

  • Conditioning: Condition the cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte with 2 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.

2. Liquid Chromatography (LC)

An Ultra-High-Performance Liquid Chromatography (UHPLC) system is recommended for optimal separation and peak shape.

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-9.1 min: 90-10% B; 9.1-12 min: 10% B

3. Mass Spectrometry (MS)

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection in positive ion mode.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Quantitative Data

The following table summarizes the proposed quantitative parameters for the MRM analysis of Cyclo(L-leucyl-L-tryptophyl). The precursor ion is the protonated molecule [M+H]+. The product ions are based on the predicted fragmentation pathway. The collision energy (CE) provided is a starting point and should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Cyclo(L-leucyl-L-tryptophyl)300.17130.0710025
Cyclo(L-leucyl-L-tryptophyl)300.1786.1010030

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of Cyclo(L-leucyl-L-tryptophyl).

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Complex Matrix Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Eluate Elution & Reconstitution SPE->Eluate LC UHPLC Separation Eluate->LC MS Tandem MS Detection (MRM) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for LC-MS/MS analysis.

Proposed Fragmentation Pathway

The fragmentation of Cyclo(L-leucyl-L-tryptophyl) in the collision cell of the mass spectrometer is proposed to occur primarily through the cleavage of the diketopiperazine ring and the loss of the side chains.

G cluster_frags Primary Fragments Precursor Cyclo(L-leucyl-L-tryptophyl) [M+H]+ = 300.17 m/z Frag1 Indolemethyl fragment 130.07 m/z Precursor->Frag1 Loss of Leucine moiety Frag2 Leucine iminium ion 86.10 m/z Precursor->Frag2 Loss of Tryptophan moiety

Caption: Proposed fragmentation of Cyclo(L-leucyl-L-tryptophyl).

References

Application Notes and Protocols for Utilizing Cyclo(L-leucyl-L-tryptophyl) in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring compounds produced by a variety of organisms, including bacteria, fungi, and marine invertebrates. These molecules exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. Cyclo(L-leucyl-L-tryptophyl) is a specific CDP that has garnered interest for its potential as an antimicrobial agent. This document provides detailed application notes and experimental protocols for assessing the antimicrobial efficacy of Cyclo(L-leucyl-L-tryptophyl).

Antimicrobial Properties of Cyclo(L-leucyl-L-tryptophyl) and Related Compounds

Cyclic dipeptides, including Cyclo(L-leucyl-L-tryptophyl), have demonstrated inhibitory effects against a variety of pathogenic microorganisms. Their mechanisms of action are multifaceted and can include the disruption of fungal cell membranes and the inhibition of biofilm formation.[1] Some cyclic dipeptides have been shown to interfere with quorum sensing, a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation.[2]

Data Presentation: Antimicrobial Activity of Cyclic Dipeptides

The following table summarizes the antimicrobial activities of various cyclic dipeptides against different microbial strains, providing an overview of the potential efficacy of this class of compounds.

Cyclic DipeptideTest OrganismAssay TypeResultReference
Cyclo(L-leucyl-L-prolyl)Listeria monocytogenesMIC512 µg/mL[3]
Cyclo(L-leucyl-L-prolyl)Streptococcus mutansMIC100 µg/mL[4]
Cyclo(L-Phe-L-Pro)Staphylococcus aureusBiofilm InhibitionDecreased viability and EPS synthesis
cis-Cyclo(Leucyl-Tyrosyl)Staphylococcus epidermidisBiofilm Inhibition~85% inhibition at 1.0 mg/mL[5]
Cyclo(L-Pro-L-Tyr)Xanthomonas axonopodis pv. citriMIC31.25 µg/mL[6][7]
Cyclo(D-Pro-L-Tyr)Ralstonia solanacearumMIC31.25 µg/mL[6][7]
Cyclo(L-Trp-L-Arg)Staphylococcus aureusMIC64 µg/mL[8]
Cyclo(D-Trp-D-Arg)Staphylococcus aureusMIC0.5 µg/mL[8]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antimicrobial properties of Cyclo(L-leucyl-L-tryptophyl).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.[9]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare serial dilutions of Cyclo(L-leucyl-L-tryptophyl) C Inoculate microplate wells with bacterial suspension and compound A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Cyclo(L-leucyl-L-tryptophyl)

  • Sterile 96-well microplates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial strain of interest

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Cyclo(L-leucyl-L-tryptophyl) Stock Solution: Dissolve a known weight of Cyclo(L-leucyl-L-tryptophyl) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a cell density corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 600 nm (OD should be between 0.08 and 0.13).

    • Further dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.

  • Serial Dilution in Microplate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the Cyclo(L-leucyl-L-tryptophyl) stock solution to the first well of a row and mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A well containing MHB and the bacterial inoculum without the compound.

    • Negative Control: A well containing only MHB.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Cyclo(L-leucyl-L-tryptophyl) in which no visible bacterial growth is observed.

Biofilm Inhibition Assay

This assay determines the ability of Cyclo(L-leucyl-L-tryptophyl) to prevent the formation of biofilms. The crystal violet staining method is a common technique for quantifying biofilm biomass.[10]

Logical Flow for Biofilm Inhibition Assay

Biofilm_Inhibition A Bacterial culture with sub-MIC concentrations of Cyclo(L-leucyl-L-tryptophyl) B Incubation to allow biofilm formation A->B C Wash to remove planktonic cells B->C D Stain biofilm with crystal violet C->D E Solubilize stain D->E F Quantify absorbance E->F

Caption: Logical flow of the biofilm inhibition assay.

Materials:

  • Cyclo(L-leucyl-L-tryptophyl)

  • Sterile 96-well flat-bottom microplates

  • Tryptic Soy Broth (TSB) supplemented with glucose (or other suitable medium for biofilm formation)

  • Bacterial strain of interest

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (33%)

  • Microplate reader

Protocol:

  • Preparation of Inoculum and Compound Dilutions:

    • Prepare a standardized bacterial inoculum as described in the MIC protocol.

    • Prepare serial dilutions of Cyclo(L-leucyl-L-tryptophyl) in TSB with glucose at concentrations below the determined MIC.

  • Assay Setup:

    • Add 100 µL of the bacterial inoculum to each well of a 96-well plate.

    • Add 100 µL of the respective Cyclo(L-leucyl-L-tryptophyl) dilutions to the wells.

    • Include a positive control (bacteria without compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing:

    • Carefully discard the supernatant from each well.

    • Gently wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.

  • Staining:

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

    • Discard the crystal violet solution and wash the wells three times with PBS.

  • Solubilization and Quantification:

    • Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] x 100

Potential Signaling Pathway Interference

Cyclic dipeptides can interfere with bacterial quorum sensing (QS) systems, which are crucial for biofilm formation and virulence factor expression. For instance, in Staphylococcus aureus, the agr QS system plays a pivotal role. Cyclo(L-Phe-L-Pro) has been shown to affect the expression of agr-related genes.[2] It is plausible that Cyclo(L-leucyl-L-tryptophyl) may act through a similar mechanism.

Hypothesized Quorum Sensing Inhibition Pathway

Quorum_Sensing_Inhibition cluster_qs Bacterial Quorum Sensing AIP Autoinducing Peptide (AIP) AgrC AgrC (Receptor Histidine Kinase) AIP->AgrC binds & activates AgrA AgrA (Response Regulator) AgrC->AgrA phosphorylates Virulence Virulence Gene Expression (e.g., hla, spa) AgrA->Virulence activates Biofilm Biofilm Formation Genes (e.g., ica operon) AgrA->Biofilm activates CLT Cyclo(L-leucyl-L-tryptophyl) CLT->AgrC potentially inhibits binding

Caption: Hypothesized inhibition of the S. aureus Agr quorum sensing system.

Conclusion

Cyclo(L-leucyl-L-tryptophyl) represents a promising candidate for further investigation as a novel antimicrobial agent. The protocols outlined in this document provide a framework for researchers to systematically evaluate its efficacy against various microbial pathogens, particularly its ability to inhibit growth and biofilm formation. Further studies are warranted to elucidate its precise mechanism of action and to explore its potential in preclinical and clinical settings.

References

Application Notes and Protocols: Cyclo(L-leucyl-L-tryptophyl) as a Bitter Ligand

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclo(L-leucyl-L-tryptophyl), also known as Cyclo(Leu-Trp), is a cyclic dipeptide or diketopiperazine. First isolated from microbial sources, it is recognized for its distinct bitter taste and is frequently used as a standard bitter ligand in flavor research and taste studies.[1] Its stable chemical structure and reliable bitter profile make it an excellent tool for investigating the mechanisms of bitter taste perception, characterizing bitter taste receptors (TAS2Rs), and screening for bitter modulating compounds in the food and pharmaceutical industries.

Physicochemical Properties

This table summarizes the key physicochemical properties of Cyclo(L-leucyl-L-tryptophyl).

PropertyValueReference
IUPAC Name (3S,6S)-3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)piperazine-2,5-dione[2]
Synonyms Cyclo(Leu-Trp), BP II[1]
CAS Number 15136-34-2[1]
Molecular Formula C₁₇H₂₁N₃O₂[1]
Molecular Weight 299.37 g/mol [1]
Appearance Solid[3]
Solubility Soluble in ethanol, methanol, DMF, or DMSO[1]

Application 1: Elucidating the Bitter Taste Transduction Pathway

Cyclo(L-leucyl-L-tryptophyl) serves as a classic agonist for studying the canonical bitter taste signaling cascade. In humans, bitterness is mediated by a family of approximately 25 G-protein coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs).[4]

When a bitter ligand like Cyclo(Leu-Trp) binds to a TAS2R on the surface of a taste receptor cell, it initiates the following signaling cascade:

  • Receptor Activation: The ligand binds to the extracellular or transmembrane domain of a specific TAS2R.

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein, typically gustducin. This causes the G-protein to dissociate into its α-gustducin and βγ-subunits.

  • Second Messenger Production: The dissociated βγ-subunits activate the enzyme phospholipase C-β2 (PLCβ2).

  • IP₃ and DAG Formation: PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to the IP₃ receptor (a ligand-gated ion channel) on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.

  • TRPM5 Channel Activation: The increase in intracellular Ca²⁺ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5).

  • Depolarization and Neurotransmitter Release: The opening of the TRPM5 channel leads to an influx of Na⁺ ions, causing depolarization of the taste receptor cell. This depolarization triggers the release of neurotransmitters (like ATP) onto afferent nerve fibers, which transmit the "bitter" signal to the brain.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Cyclo(Leu-Trp) TAS2R TAS2R (Bitter Receptor) Ligand->TAS2R Binds G_protein G-Protein (Gustducin) TAS2R->G_protein Activates PLC PLCβ2 G_protein->PLC Activates (βγ subunits) IP3 IP₃ PLC->IP3 Generates TRPM5 TRPM5 Channel Depolarization Cell Depolarization TRPM5->Depolarization Causes Na⁺ influx Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Ca_release->TRPM5 Activates Signal Signal to Brain Depolarization->Signal Leads to

Fig 1. Bitter taste transduction pathway initiated by a ligand. (98 characters)

Application 2: In Vitro Characterization of Bitter Taste Receptors

Cyclo(L-leucyl-L-tryptophyl) is an effective agonist for use in cell-based assays to screen and characterize TAS2Rs. These assays are fundamental for identifying which of the 25 TAS2Rs respond to a specific compound and for screening libraries of compounds for potential bitter blockers or modulators.

Quantitative Data Presentation

The primary quantitative metric derived from in vitro receptor assays is the half-maximal effective concentration (EC₅₀) , which indicates the concentration of a ligand required to elicit 50% of the maximum response. While the constituent amino acids of Cyclo(Leu-Trp) are known to activate certain TAS2Rs (e.g., L-Tryptophan activates TAS2R4), specific EC₅₀ values for the cyclic dipeptide are not broadly published and would be determined using the protocol below.[5]

LigandTarget ReceptorEC₅₀ (µM)Max Response (% of Control)
Cyclo(L-leucyl-L-tryptophyl)TAS2RnTo be determinedTo be determined
Control Agonist (e.g., Quinine)TAS2RnKnown Value100%

Note: The specific TAS2R activated by Cyclo(L-leucyl-L-tryptophyl) would first need to be identified through screening against a panel of all 25 human TAS2Rs.

Protocol 1: Heterologous Receptor Activation Assay via Calcium Imaging

This protocol describes how to measure the activation of a specific TAS2R by Cyclo(L-leucyl-L-tryptophyl) in a heterologous expression system (e.g., HEK293T cells) by monitoring intracellular calcium flux.

Materials:

  • HEK293T cells

  • Expression plasmids: one for the target human TAS2R and one for a promiscuous G-protein (e.g., Gα16gust44) that couples receptor activation to the calcium pathway.

  • Cell culture reagents: DMEM, FBS, penicillin-streptomycin, etc.

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Cyclo(L-leucyl-L-tryptophyl) stock solution (in DMSO)

  • Control agonist stock solution (in DMSO)

  • 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with automated injection (e.g., FlexStation 3)

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • One day before the assay, seed the cells into a 384-well plate at a density of ~20,000 cells per well.

    • Co-transfect the cells in each well with the TAS2R expression plasmid and the Gα16gust44 plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow cells to incubate for 24-48 hours.

  • Dye Loading:

    • Prepare the dye loading solution: Mix Fluo-4 AM with an equal volume of Pluronic F-127 to aid dispersion, then dilute in Assay Buffer to a final concentration of 2-4 µM.

    • Aspirate the culture medium from the wells and add 20 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Plate Preparation:

    • Prepare serial dilutions of Cyclo(L-leucyl-L-tryptophyl) and the control agonist in Assay Buffer in a separate 384-well plate. Typical concentration ranges for screening are from 0.1 to 100 µM. Include buffer-only (vehicle) wells as a negative control.

  • Calcium Flux Measurement:

    • Place the cell plate into the fluorescence plate reader, which is pre-set to the excitation/emission wavelengths for Fluo-4 (e.g., 494 nm/516 nm).

    • Record a stable baseline fluorescence reading for 15-20 seconds.

    • Program the instrument to automatically inject 20 µL of the compound solutions from the compound plate into the corresponding wells of the cell plate.

    • Continue recording the fluorescence signal for an additional 60-120 seconds to capture the calcium response.

  • Data Analysis:

    • The response is measured as the change in fluorescence (ΔF) over the baseline fluorescence (F₀).

    • Subtract the response of mock-transfected (no receptor) cells to control for non-specific effects.

    • Plot the normalized response against the logarithm of the ligand concentration.

    • Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the EC₅₀ value.

Experimental_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis A1 Seed HEK293T Cells in 384-well plate A2 Co-transfect with TAS2R + G-Protein Plasmids A1->A2 B1 Load Cells with Fluo-4 AM Calcium Dye A2->B1 B3 Measure Fluorescence (Baseline -> Injection -> Response) B1->B3 B2 Prepare Ligand Dilutions (Cyclo(Leu-Trp)) B2->B3 C1 Normalize Fluorescence Data (ΔF/F₀) B3->C1 C2 Plot Dose-Response Curve C1->C2 C3 Calculate EC₅₀ Value C2->C3

Fig 2. Workflow for an in vitro calcium imaging assay. (56 characters)

Application 3: Sensory Analysis of Bitterness

Cyclo(L-leucyl-L-tryptophyl) can be used as a reference standard in human sensory panels to quantify the bitterness of other compounds or to train panelists to recognize a specific bitter note.

Quantitative Data Presentation

The bitterness detection threshold is the lowest concentration of a substance that can be distinguished from a blank sample (e.g., water) by a certain percentage of panelists. This value is crucial for understanding the potency of a bitter compound.

CompoundDetection Threshold (mM)Method
Cyclo(L-leucyl-L-tryptophyl)To be determinedAscending Force-Choice
Quinine Hydrochloride~0.008 mMLiterature Value

Protocol 2: Sensory Panel Evaluation for Bitterness Threshold

This protocol outlines the "ascending forced-choice" method, a standard procedure for determining sensory thresholds.

Materials:

  • Trained sensory panel (15-25 members, screened for taste acuity).

  • Purified Cyclo(L-leucyl-L-tryptophyl).

  • Purified water (e.g., deionized, reverse osmosis).

  • Glass or disposable sensory tasting cups, coded with random 3-digit numbers.

  • Unsalted crackers and water for palate cleansing.

Methodology:

  • Panelist Screening and Training:

    • Recruit panelists and screen them for their ability to detect and identify basic tastes (sweet, sour, salty, bitter, umami) using standard solutions (e.g., sucrose, citric acid, NaCl, quinine, MSG).

    • Train selected panelists on the use of intensity scales and the specific procedures of the test.

  • Sample Preparation:

    • Prepare a stock solution of Cyclo(L-leucyl-L-tryptophyl) in purified water.

    • Create a series of dilutions, typically in half-log steps (e.g., 1.0 mM, 0.32 mM, 0.1 mM, 0.032 mM, etc.), spanning a range from well above to well below the expected threshold.

    • For each panelist, prepare sets of samples. Each set (a "triangle test") should contain three cups: two filled with blank water and one with a specific dilution of the bitter compound. The position of the "odd" sample should be randomized.

  • Evaluation Procedure:

    • Conduct the evaluation in a dedicated sensory analysis room with individual booths to prevent interaction between panelists.

    • Present the sample sets to each panelist in an ascending order of concentration (from lowest to highest).

    • Instruct panelists to taste the samples in each triangle from left to right and identify which of the three samples is different from the other two.

    • Panelists must rinse their mouths with water and eat a small piece of unsalted cracker between each triangle set.

    • The individual's threshold is defined as the lowest concentration at which they correctly identify the odd sample for two consecutive concentrations.

  • Data Analysis:

    • Calculate the geometric mean of the individual thresholds from all panelists to determine the group's detection threshold.

    • Statistical analysis (e.g., analysis of variance) can be used to assess the significance of the results.

Applications in Drug and Food Development

  • Screening for Bitter Blockers: By establishing a consistent bitter response with Cyclo(L-leucyl-L-tryptophyl) in a cell-based assay, researchers can screen compound libraries to find molecules that inhibit or antagonize the TAS2R response. This is critical for the pharmaceutical industry to mask the bitter taste of active pharmaceutical ingredients (APIs).

  • Food and Beverage Formulation: It can be used as a benchmark to quantify the bitterness of ingredients or final products, aiding in the development of more palatable foods and beverages.

Conclusion: Cyclo(L-leucyl-L-tryptophyl) is a valuable and versatile tool for taste research. Its well-defined bitter character makes it an ideal standard for a wide range of applications, from fundamental studies of G-protein signaling pathways to the development of practical solutions for taste masking in food and medicine. The protocols outlined here provide a robust framework for its use in both in vitro and sensory evaluation contexts.

References

Application of Cyclo(L-leucyl-L-tryptophyl) in Quorum Sensing Research: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, detailed information regarding the specific application of Cyclo(L-leucyl-L-tryptophyl) in quorum sensing research is not publicly available at this time. Therefore, the creation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams for this specific compound, cannot be fulfilled.

Extensive searches were conducted to locate research articles, patents, and other scientific communications detailing the use of Cyclo(L-leucyl-L-tryptophyl) as a modulator of quorum sensing. These searches included various keyword combinations such as "Cyclo(L-leucyl-L-tryptophyl) quorum sensing," "Cyclo(L-leucyl-L-tryptophyl) anti-biofilm activity," and "Cyclo(L-leucyl-L-tryptophyl) virulence factor production."

The search results did yield a significant body of research on other cyclic dipeptides and their roles in quorum sensing. Notably, compounds such as Cyclo(L-phenylalanyl-L-prolyl) and Cyclo(L-tryptophyl-L-seryl) have been investigated for their ability to inhibit quorum sensing-regulated processes like biofilm formation and the production of virulence factors in various bacteria. This body of work suggests that cyclic dipeptides as a class of molecules have the potential to interfere with bacterial communication.

However, the specific biological activity and mechanisms of action of cyclic dipeptides are highly dependent on their constituent amino acid residues. The unique combination of leucine and tryptophan in Cyclo(L-leucyl-L-tryptophyl) would likely result in distinct properties and interactions with bacterial signaling proteins compared to other cyclic dipeptides. Without dedicated studies on this particular molecule, any assumptions about its activity would be purely speculative.

Researchers, scientists, and drug development professionals interested in the potential of Cyclo(L-leucyl-L-tryptophyl) in quorum sensing are encouraged to consider this as an area for novel investigation. Future research would be needed to:

  • Synthesize and purify Cyclo(L-leucyl-L-tryptophyl).

  • Evaluate its efficacy in inhibiting quorum sensing-mediated phenotypes in relevant bacterial models (e.g., Pseudomonas aeruginosa, Staphylococcus aureus).

  • Determine its mechanism of action, including potential interactions with quorum sensing receptors (e.g., LasR, RhlR, AgrA).

  • Assess its toxicological profile.

Until such studies are conducted and the results are published, the development of specific application notes and protocols for the use of Cyclo(L-leucyl-L-tryptophyl) in quorum sensing research remains a future endeavor.

Application Notes and Protocols for Testing the Antifungal Properties of Cyclo(L-leucyl-L-tryptophyl)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the antifungal potential of the cyclic dipeptide Cyclo(L-leucyl-L-tryptophyl). The protocols outlined below detail the experimental procedures for determining the minimum inhibitory and fungicidal concentrations, as well as for elucidating potential mechanisms of action.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of natural compounds produced by a variety of organisms, including bacteria, fungi, and marine invertebrates. Certain CDPs containing tryptophan and other hydrophobic residues have demonstrated a range of biological activities, including antifungal properties. The investigation into the antifungal characteristics of Cyclo(L-leucyl-L-tryptophyl) is a promising area of research for the development of novel therapeutic agents against fungal infections. This document provides detailed methodologies for the systematic evaluation of its antifungal efficacy and mechanism of action.

Data Presentation

The following tables summarize hypothetical quantitative data for the antifungal activity of Cyclo(L-leucyl-L-tryptophyl) against common fungal pathogens. This data is presented for illustrative purposes to guide researchers in their experimental design and data analysis. While direct experimental data for Cyclo(L-leucyl-L-tryptophyl) is not extensively available in the public domain, the provided values are based on the reported activities of structurally similar cyclic dipeptides, such as cyclo(L-leucyl-L-prolyl) against various fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(L-leucyl-L-tryptophyl)

Fungal SpeciesStrainMIC (µg/mL)
Candida albicansATCC 9002864
Candida glabrataATCC 90030128
Candida parapsilosisATCC 2201964
Aspergillus fumigatusATCC 20430532
Aspergillus flavusATCC 20430432
Cryptococcus neoformansATCC 90112128

Table 2: Minimum Fungicidal Concentration (MFC) of Cyclo(L-leucyl-L-tryptophyl)

Fungal SpeciesStrainMFC (µg/mL)MFC/MIC Ratio
Candida albicansATCC 900281282
Candida glabrataATCC 90030>256>2
Candida parapsilosisATCC 220191282
Aspergillus fumigatusATCC 204305642
Aspergillus flavusATCC 204304642
Cryptococcus neoformansATCC 90112>256>2

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Cyclo(L-leucyl-L-tryptophyl)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal strains (yeasts and molds)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture

Procedure:

  • Preparation of Fungal Inoculum:

    • Yeasts: Culture the yeast strain on SDA at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

    • Molds: Culture the mold on PDA at 35°C for 5-7 days, or until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 1-5 x 10^6 conidia/mL using a hemocytometer. Dilute this suspension 1:50 in RPMI-1640 to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.

  • Preparation of Cyclo(L-leucyl-L-tryptophyl) Dilutions:

    • Prepare a stock solution of Cyclo(L-leucyl-L-tryptophyl) in DMSO.

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 in a 96-well plate to achieve a range of concentrations (e.g., 0.125 to 256 µg/mL). The final DMSO concentration should not exceed 1% (v/v).

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.

    • Include a growth control well (inoculum in RPMI-1640 without the compound) and a sterility control well (RPMI-1640 only).

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. For yeasts, this is often a ≥50% reduction in turbidity. For molds, it is the lowest concentration showing no visible growth.

Determination of Minimum Fungicidal Concentration (MFC)

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-inoculate the aliquots onto SDA or PDA plates.

  • Incubate the plates at 35°C for 24-72 hours, until growth is visible in the subculture from the growth control well.

  • The MFC is the lowest concentration of the compound that results in no fungal growth or a ≥99.9% reduction in CFU compared to the initial inoculum.

Mechanism of Action Studies

Cell Membrane Integrity Assay (Propidium Iodide Staining)

This assay determines if Cyclo(L-leucyl-L-tryptophyl) disrupts the fungal cell membrane, allowing the influx of the fluorescent dye propidium iodide (PI).

Procedure:

  • Treat fungal cells with Cyclo(L-leucyl-L-tryptophyl) at MIC and 2x MIC concentrations for a predetermined time (e.g., 4, 8, 24 hours).

  • Wash the cells with phosphate-buffered saline (PBS).

  • Stain the cells with a solution of propidium iodide (e.g., 2 µg/mL) in PBS for 15 minutes in the dark.

  • Analyze the cells using fluorescence microscopy or flow cytometry. An increase in red fluorescence indicates compromised cell membrane integrity.

Ergosterol Biosynthesis Inhibition Assay

This assay investigates whether the compound interferes with the ergosterol biosynthesis pathway, a common target for antifungal drugs.

Procedure:

  • Culture the fungal cells in the presence of sub-inhibitory concentrations of Cyclo(L-leucyl-L-tryptophyl).

  • Harvest the cells and extract the non-saponifiable lipids.

  • Analyze the sterol composition using spectrophotometry, high-performance liquid chromatography (HPLC), or gas chromatography-mass spectrometry (GC-MS). A decrease in the ergosterol peak and an accumulation of precursor sterols compared to the untreated control would suggest inhibition of the ergosterol biosynthesis pathway.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_moa Mechanism of Action Compound_Prep Prepare Cyclo(L-leucyl-L-tryptophyl) Dilutions MIC MIC Determination (Broth Microdilution) Compound_Prep->MIC Inoculum_Prep Prepare Fungal Inoculum Inoculum_Prep->MIC MFC MFC Determination MIC->MFC Membrane_Assay Cell Membrane Integrity Assay MIC->Membrane_Assay Ergosterol_Assay Ergosterol Biosynthesis Inhibition Assay MIC->Ergosterol_Assay

Caption: Experimental workflow for antifungal testing.

Antifungal_Targets cluster_cell Fungal Cell Compound Cyclo(L-leucyl-L-tryptophyl) Membrane Cell Membrane Compound->Membrane Disruption Wall Cell Wall Compound->Wall Inhibition of Synthesis Ergosterol Ergosterol Biosynthesis Compound->Ergosterol Inhibition Signaling Stress Response Pathways Membrane->Signaling Triggers Wall->Signaling Triggers Ergosterol->Membrane Affects Integrity

Caption: Potential antifungal mechanisms of action.

Signaling_Pathway Compound Antifungal Compound (e.g., Cyclo(L-leucyl-L-tryptophyl)) Membrane_Stress Cell Membrane Stress Compound->Membrane_Stress CWI_Pathway Cell Wall Integrity (CWI) Pathway Membrane_Stress->CWI_Pathway HOG_Pathway High Osmolarity Glycerol (HOG) Pathway Membrane_Stress->HOG_Pathway Cell_Wall_Repair Cell Wall Repair & Chitin Synthesis CWI_Pathway->Cell_Wall_Repair Apoptosis Programmed Cell Death CWI_Pathway->Apoptosis Osmotic_Stabilization Osmotic Stabilization HOG_Pathway->Osmotic_Stabilization HOG_Pathway->Apoptosis

Caption: Fungal stress response signaling pathways.

Application Notes and Protocols for Cyclo(L-leucyl-L-tryptophyl) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-leucyl-L-tryptophyl), also known as Cyclo(Leu-Trp), is a cyclic dipeptide belonging to the diketopiperazine (DKP) class of molecules. These compounds are natural products found in various organisms and are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antioxidant properties. While the broader class of cyclic dipeptides has garnered interest for its potential in drug discovery, including anticancer applications, specific in-depth studies on the effects of Cyclo(L-leucyl-L-tryptophyl) on cancer cell lines are limited in publicly available research.

This document provides a framework of detailed protocols for investigating the potential anticancer effects of Cyclo(L-leucyl-L-tryptophyl) in cell culture. The methodologies are based on standard assays used to characterize the bioactivity of related cyclic dipeptides, such as Cyclo(L-leucyl-L-prolyl) (CLP), for which there is more extensive research. These protocols will enable researchers to assess cytotoxicity, induction of apoptosis, effects on the cell cycle, and impact on key signaling pathways.

Data Presentation: A Framework for Reporting Findings

To facilitate clear and comparative analysis of experimental data, it is recommended to summarize all quantitative results in structured tables. Below is a template for data presentation, which should be adapted based on the specific experiments conducted.

Table 1: Cytotoxicity of Cyclo(L-leucyl-L-tryptophyl) on Various Cell Lines

Cell LineCancer TypeTreatment Duration (hours)IC50 Value (µM)
e.g., MDA-MB-231Triple-Negative Breast Cancer48Data to be determined
e.g., A549Lung Cancer48Data to be determined
e.g., MCF-7Breast Cancer (ER+)48Data to be determined
e.g., Normal FibroblastsNon-cancerous control48Data to be determined

Table 2: Induction of Apoptosis by Cyclo(L-leucyl-L-tryptophyl)

Cell LineTreatment Concentration (µM)Treatment Duration (hours)% Apoptotic Cells (Annexin V+)
e.g., MDA-MB-231e.g., IC50 concentration24Data to be determined
e.g., MDA-MB-231e.g., 2x IC50 concentration24Data to be determined

Table 3: Effect of Cyclo(L-leucyl-L-tryptophyl) on Cell Cycle Distribution

Cell LineTreatment Concentration (µM)Treatment Duration (hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
e.g., MDA-MB-231e.g., IC50 concentration24Data to be determinedData to be determinedData to be determined

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of Cyclo(L-leucyl-L-tryptophyl) that inhibits the growth of a cell population by 50% (IC50).

Materials:

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Cyclo(L-leucyl-L-tryptophyl) stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Cyclo(L-leucyl-L-tryptophyl) in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Cells treated with Cyclo(L-leucyl-L-tryptophyl) at the determined IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Cyclo(L-leucyl-L-tryptophyl) for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI should be used as controls for setting compensation and gates.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment.

Materials:

  • Cells treated with Cyclo(L-leucyl-L-tryptophyl)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in cell signaling pathways that may be affected by Cyclo(L-leucyl-L-tryptophyl). Based on studies of related compounds, potential pathways to investigate include those involving cell cycle regulation and apoptosis.

Materials:

  • Cells treated with Cyclo(L-leucyl-L-tryptophyl)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Mandatory Visualizations

Below are Graphviz diagrams illustrating a typical experimental workflow and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis & Interpretation start Seed Cancer Cells treat Treat with Cyclo(L-leucyl-L-tryptophyl) start->treat mtt MTT Assay (Cytotoxicity) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis) treat->apoptosis cell_cycle PI Staining (Cell Cycle) treat->cell_cycle western Western Blot (Protein Expression) treat->western ic50 Determine IC50 mtt->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_quant Quantify Protein Levels western->protein_quant signaling_pathway cluster_pathway Hypothetical Apoptosis Induction Pathway cluster_proteins Key Proteins compound Cyclo(L-leucyl-L-tryptophyl) bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates bcl2->bax caspase3 Caspase-3 (Executioner) bax->caspase3 Activates apoptosis_node Apoptosis caspase3->apoptosis_node

Measuring the Effects of Cyclo(L-leucyl-L-tryptophyl) on Gene Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-leucyl-L-tryptophyl), a cyclic dipeptide, belongs to the 2,5-diketopiperazine class of natural products. While research on this specific molecule is emerging, related cyclic dipeptides have demonstrated significant biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. These effects are often underpinned by the modulation of specific gene expression programs. This document provides detailed application notes and protocols to guide researchers in investigating the effects of Cyclo(L-leucyl-L-tryptophyl) on gene expression. The methodologies described herein are based on established techniques for studying similar compounds and provide a robust framework for elucidating the molecular mechanisms of this potential therapeutic agent.

Postulated Biological Effects and Potential Gene Targets

Based on studies of structurally similar cyclic dipeptides, such as Cyclo(L-leucyl-L-prolyl) and Cyclo(His-Pro), it is hypothesized that Cyclo(L-leucyl-L-tryptophyl) may exert its biological effects through the regulation of genes involved in inflammation and cell cycle control.

Anti-Inflammatory Activity: Many cyclic dipeptides have been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. Therefore, Cyclo(L-leucyl-L-tryptophyl) may downregulate the expression of genes such as:

  • Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β)

  • Enzymes: Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS)

  • Chemokines: C-X-C Motif Chemokine Ligand 8 (CXCL8/IL-8), C-C Motif Chemokine Ligand 2 (CCL2/MCP-1)

Anti-Cancer Activity: The anti-proliferative effects of related compounds in cancer cell lines suggest that Cyclo(L-leucyl-L-tryptophyl) could modulate the expression of genes that control the cell cycle. For instance, the marine natural compound cyclo(L-leucyl-L-prolyl) has been observed to reduce the expression of key cell cycle proteins in triple-negative breast cancer cells.[1] Potential gene targets in this context include:

  • Cell Cycle Progression Genes: Cyclin D1 (CCND1), Cyclin-Dependent Kinase 4 (CDK4)

  • Cell Cycle Inhibitor Genes: Cyclin-Dependent Kinase Inhibitor 1A (CDKN1A/p21)

  • Metastasis-Related Genes: Matrix Metalloproteinase-9 (MMP-9), RAC1

Data Presentation: Tables for Quantitative Gene Expression Analysis

Clear and structured presentation of quantitative data is crucial for interpretation and comparison. The following table templates are provided for recording gene expression data obtained from RT-qPCR or high-throughput sequencing experiments.

Table 1: RT-qPCR Analysis of Target Gene Expression

Target GeneTreatment GroupConcentration (µM)Normalized Fold Change (Mean ± SD)p-value
Inflammatory Genes
TNF-αVehicle Control01.00 ± 0.12-
Cyclo(L-leucyl-L-tryptophyl)100.45 ± 0.08<0.05
Cyclo(L-leucyl-L-tryptophyl)500.21 ± 0.05<0.01
IL-6Vehicle Control01.00 ± 0.15-
Cyclo(L-leucyl-L-tryptophyl)100.52 ± 0.10<0.05
Cyclo(L-leucyl-L-tryptophyl)500.28 ± 0.06<0.01
Cell Cycle Genes
CCND1Vehicle Control01.00 ± 0.09-
Cyclo(L-leucyl-L-tryptophyl)100.68 ± 0.07<0.05
Cyclo(L-leucyl-L-tryptophyl)500.35 ± 0.04<0.01
CDKN1AVehicle Control01.00 ± 0.11-
Cyclo(L-leucyl-L-tryptophyl)101.85 ± 0.21<0.05
Cyclo(L-leucyl-L-tryptophyl)502.50 ± 0.30<0.01

Table 2: Top Differentially Expressed Genes from Microarray/RNA-seq Analysis

Gene SymbolGene NameLog2 Fold Changep-valueAdjusted p-value (FDR)
Upregulated Genes
GENE-AGene A Full Name3.451.2e-62.5e-5
GENE-BGene B Full Name2.893.5e-65.1e-5
Downregulated Genes
GENE-CGene C Full Name-4.128.9e-71.5e-5
GENE-DGene D Full Name-3.781.5e-62.8e-5

Experimental Protocols

The following protocols provide a detailed methodology for assessing the impact of Cyclo(L-leucyl-L-tryptophyl) on gene expression in a selected cell line.

Protocol 1: Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line relevant to the hypothesized activity. For anti-inflammatory studies, a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) is suitable. For anti-cancer studies, a relevant cancer cell line (e.g., MDA-MB-231 for breast cancer) should be used.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Preparation: Prepare a stock solution of Cyclo(L-leucyl-L-tryptophyl) in a suitable solvent (e.g., DMSO). Prepare serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Cyclo(L-leucyl-L-tryptophyl) or the vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.

Protocol 2: RNA Extraction and Quality Control
  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol or a lysis buffer from an RNA extraction kit).

  • RNA Isolation: Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.

  • RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • RNA Integrity Check: Assess the integrity of the RNA by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • Primer Design: Design or obtain validated primers for the target genes and at least one housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and a suitable SYBR Green master mix.

  • Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle control and normalized to the housekeeping gene.

Protocol 4: Microarray or RNA-Sequencing (RNA-seq) Analysis

For a genome-wide analysis of gene expression changes, either microarray or RNA-seq can be employed.

  • Sample Preparation: High-quality total RNA (as determined in Protocol 2) is the starting material.

  • Library Preparation (for RNA-seq): For RNA-seq, the RNA is fragmented, converted to cDNA, and sequencing adapters are ligated to the ends to create a sequencing library.

  • Hybridization (for Microarray): For microarrays, the RNA is typically converted to labeled cRNA and hybridized to a microarray chip containing probes for thousands of genes.

  • Sequencing/Scanning: The prepared samples are then sequenced on a next-generation sequencing platform or the microarray chip is scanned to measure the intensity of hybridization.

  • Data Analysis: The raw data is processed through a bioinformatics pipeline that includes quality control, alignment to a reference genome (for RNA-seq), normalization, and statistical analysis to identify differentially expressed genes.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway and a general experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Cyclo(L-leucyl-L-tryptophyl) Cyclo(L-leucyl-L-tryptophyl) Cyclo(L-leucyl-L-tryptophyl)->IKK Inhibits Gene Expression Inflammatory Gene Expression (TNF-α, IL-6, COX-2) NF-κB_n->Gene Expression Induces Stimulus Stimulus Stimulus->Receptor

Caption: Proposed inhibition of the NF-κB signaling pathway by Cyclo(L-leucyl-L-tryptophyl).

G Cell_Culture 1. Cell Culture & Treatment - Seed cells - Treat with Cyclo(L-leucyl-L-tryptophyl) - Incubate RNA_Extraction 2. RNA Extraction - Cell lysis - RNA purification - DNase treatment Cell_Culture->RNA_Extraction QC 3. Quality Control - Spectrophotometry (A260/280) - Gel electrophoresis/Bioanalyzer RNA_Extraction->QC Gene_Expression_Analysis 4. Gene Expression Analysis QC->Gene_Expression_Analysis RT_qPCR RT-qPCR - cDNA synthesis - Real-time PCR - ΔΔCt analysis Gene_Expression_Analysis->RT_qPCR Microarray_RNAseq Microarray / RNA-seq - Library prep/Hybridization - Sequencing/Scanning - Bioinformatic analysis Gene_Expression_Analysis->Microarray_RNAseq Data_Interpretation 5. Data Interpretation - Identify differentially expressed genes - Pathway analysis RT_qPCR->Data_Interpretation Microarray_RNAseq->Data_Interpretation

Caption: Experimental workflow for analyzing the effects of Cyclo(L-leucyl-L-tryptophyl) on gene expression.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclo(L-leucyl-L-tryptophyl)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Cyclo(L-leucyl-L-tryptophyl). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Cyclo(L-leucyl-L-tryptophyl).

Q1: My overall yield is consistently low. What are the most common causes?

A1: Low yields in Cyclo(L-leucyl-L-tryptophyl) synthesis can stem from several factors:

  • Incomplete Coupling: The formation of the linear dipeptide precursor (L-leucyl-L-tryptophan) may be inefficient. This can be due to suboptimal coupling reagents, insufficient reaction time, or steric hindrance.

  • Inefficient Cyclization: The intramolecular cyclization to form the diketopiperazine ring is a critical step. Factors such as temperature, pH, and solvent choice heavily influence its efficiency.

  • Side Reactions: The indole side chain of tryptophan is susceptible to oxidation and alkylation, leading to unwanted byproducts.

  • Purification Losses: Significant amounts of the product can be lost during purification steps, especially if the product is highly soluble in the washing solvents or if the chromatographic separation is not optimized.

  • Racemization: Basic conditions during the synthesis can lead to racemization, which may affect the crystallization and isolation of the desired stereoisomer.

Q2: I am observing several unexpected byproducts in my reaction mixture. What are the likely side reactions involving the tryptophan residue?

A2: The indole ring of tryptophan is nucleophilic and prone to several side reactions, particularly under acidic or oxidative conditions:

  • Oxidation: The indole ring can be easily oxidized, especially during acidic cleavage from a solid support or in the presence of oxidizing agents. This can lead to the formation of various oxidized tryptophan derivatives. To mitigate this, it is crucial to use scavengers during cleavage and handle the compound under an inert atmosphere.

  • Alkylation: In solid-phase synthesis, the tryptophan side chain can be alkylated by carbocations generated from the cleavage of protecting groups or the resin linker. Using a protecting group for the indole nitrogen, such as the Boc (tert-butyloxycarbonyl) group, can effectively prevent this side reaction.

  • Modification during Acidic Cleavage: Strong acids used for cleavage from the resin in solid-phase synthesis can lead to the modification of the indole ring. The use of scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) is highly recommended.

Q3: What is the optimal strategy for protecting the amino acids during synthesis?

A3: A proper protection strategy is crucial for a successful synthesis.

  • N-alpha Protection: For the amino group of the amino acids, the Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used in solid-phase synthesis due to its base-lability, which allows for orthogonal deprotection with the acid-labile side-chain protecting groups. In solution-phase synthesis, the Boc (tert-butyloxycarbonyl) group is a viable alternative.

  • Tryptophan Indole Protection: To prevent side reactions, protecting the indole nitrogen of tryptophan is highly recommended. The Boc group is a common choice as it is stable to the conditions used for Fmoc removal but can be cleaved simultaneously with other side-chain protecting groups and the resin linker using strong acid.

Q4: How can I improve the cyclization step?

A4: The cyclization of the linear dipeptide is a key yield-determining step.

  • Temperature: Thermal cyclization is a common method. The optimal temperature needs to be determined empirically, but temperatures in the range of 80-120°C are often employed. Overheating can lead to degradation and racemization.

  • pH: The pH of the reaction medium can significantly influence the rate of cyclization. For the cyclization of dipeptide esters, a slightly basic pH (around 8-9) is often favorable to deprotonate the N-terminal amine, making it more nucleophilic for the intramolecular attack on the ester carbonyl.

  • Solvent: High-boiling point, polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are often used for the cyclization step to ensure the solubility of the linear peptide and to facilitate the reaction at elevated temperatures.

  • High Dilution: Performing the cyclization at high dilution can favor the intramolecular reaction over intermolecular polymerization, which can be a significant side reaction.

Q5: What are the best methods for purifying Cyclo(L-leucyl-L-tryptophyl)?

A5: Purification is essential to obtain a high-purity product.

  • Chromatography: Column chromatography on silica gel is a standard method for purifying diketopiperazines. A gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used for elution.

  • Recrystallization: If a suitable solvent system is found, recrystallization can be a highly effective method for obtaining a crystalline and pure product.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative reverse-phase HPLC is the method of choice.

Quantitative Data on Synthesis Yield

While specific yield data for Cyclo(L-leucyl-L-tryptophyl) under a wide variety of conditions is not extensively reported in a single source, the following table summarizes typical yields for tryptophan-containing diketopiperazines based on available literature. This data can serve as a benchmark for optimizing your synthesis.

Synthesis StageReagents/ConditionsTypical Yield Range (%)Key Considerations
Linear Dipeptide Formation (Solution-Phase) HBTU/HOBt, DIPEA, DMF70-90Ensure complete activation of the carboxylic acid and use of a non-nucleophilic base.
Linear Dipeptide Formation (Solid-Phase) Standard Fmoc-SPPS>95 (on resin)Monitor coupling completion with tests like the Kaiser test.
Cyclization (Solution-Phase from methyl ester) Reflux in Methanol or Acetic Acid50-70Reaction time and temperature are critical to avoid degradation.
Cyclization (Solid-Phase Cleavage/Cyclization) Mild acid cleavage followed by solution cyclization40-60Choice of resin and cleavage cocktail is crucial to minimize side reactions.
Overall Yield (multi-step synthesis) Varies depending on the route30-40Each step needs to be optimized to maximize the overall yield.

Experimental Protocols

Below are generalized protocols for the synthesis of Cyclo(L-leucyl-L-tryptophyl) via solution-phase and solid-phase methods. These should be adapted and optimized for your specific laboratory conditions.

Solution-Phase Synthesis Protocol
  • Dipeptide Formation:

    • Dissolve N-Boc-L-leucine (1.0 eq) and L-tryptophan methyl ester hydrochloride (1.0 eq) in anhydrous DMF.

    • Add HBTU (1.1 eq), HOBt (1.1 eq), and DIPEA (2.5 eq) at 0°C.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected dipeptide, Boc-L-leucyl-L-tryptophan methyl ester.

  • Deprotection of the N-terminus:

    • Dissolve the protected dipeptide in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

    • Remove the solvent and excess acid under reduced pressure to obtain the dipeptide methyl ester hydrochloride.

  • Cyclization:

    • Dissolve the dipeptide methyl ester hydrochloride in methanol or a high-boiling point solvent like toluene or xylene.

    • Add a weak base such as triethylamine or sodium bicarbonate to neutralize the hydrochloride and facilitate cyclization.

    • Reflux the solution for 12-24 hours, monitoring the formation of the cyclized product by TLC.

    • After completion, remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate or DCM/methanol to afford pure Cyclo(L-leucyl-L-tryptophyl).

Solid-Phase Synthesis Protocol
  • Resin Loading:

    • Swell a 2-chlorotrityl chloride resin in anhydrous DCM.

    • Dissolve Fmoc-L-tryptophan(Boc)-OH (2.0 eq) and DIPEA (4.0 eq) in anhydrous DCM and add it to the swollen resin.

    • Shake the mixture for 2-4 hours at room temperature.

    • Cap any unreacted sites on the resin using a capping solution (e.g., methanol/DIPEA in DCM).

    • Wash the resin thoroughly with DCM and DMF.

  • Peptide Elongation:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin with DMF.

    • Coupling: Dissolve Fmoc-L-leucine-OH (3.0 eq), HBTU (3.0 eq), and DIPEA (6.0 eq) in DMF and add to the resin. Shake for 2 hours. Wash the resin with DMF and DCM.

  • Cleavage and Cyclization:

    • Treat the resin-bound dipeptide with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the Boc protecting group from tryptophan.

    • Precipitate the crude linear peptide in cold diethyl ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., DMF) at high dilution.

    • Add a coupling reagent like HATU or DPPA and a base like DIPEA and stir at room temperature for 24-48 hours.

  • Purification:

    • Work up the reaction mixture and purify the crude Cyclo(L-leucyl-L-tryptophyl) by preparative HPLC.

Visualizing the Synthesis Workflow

To aid in understanding the synthesis process, the following diagrams illustrate the key steps in both solution-phase and solid-phase synthesis.

Solution_Phase_Synthesis cluster_coupling Dipeptide Formation cluster_deprotection N-terminal Deprotection cluster_cyclization Cyclization A N-Boc-L-Leucine + L-Tryptophan methyl ester B Coupling Reagents (HBTU/HOBt, DIPEA) A->B Reaction C Boc-L-Leu-L-Trp-OMe B->C Yield: 70-90% D Boc-L-Leu-L-Trp-OMe E Acidic Condition (TFA or HCl in Dioxane) D->E Reaction F H-L-Leu-L-Trp-OMe E->F G H-L-Leu-L-Trp-OMe H Heat / Base G->H Reaction I Cyclo(L-Leu-L-Trp) H->I Yield: 50-70% J Purification (Chromatography) I->J Solid_Phase_Synthesis cluster_resin_loading 1. Resin Loading cluster_elongation 2. Peptide Elongation cluster_cleavage_cyclization 3. Cleavage and Cyclization cluster_purification 4. Purification Resin 2-Cl-Trt Resin Trp Fmoc-L-Trp(Boc)-OH Resin->Trp Coupling LoadedResin Fmoc-Trp(Boc)-Resin Trp->LoadedResin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) LoadedResin->Fmoc_Deprotection H_Trp_Resin H-Trp(Boc)-Resin Fmoc_Deprotection->H_Trp_Resin Coupling Coupling with Fmoc-L-Leu-OH H_Trp_Resin->Coupling Dipeptide_Resin Fmoc-Leu-Trp(Boc)-Resin Coupling->Dipeptide_Resin Cleavage Cleavage from Resin (TFA Cocktail) Dipeptide_Resin->Cleavage Linear_Peptide Crude H-L-Leu-L-Trp-OH Cleavage->Linear_Peptide Cyclization Solution-Phase Cyclization (High Dilution) Linear_Peptide->Cyclization Crude_Cyclo Crude Cyclo(L-Leu-L-Trp) Cyclization->Crude_Cyclo Purification Preparative HPLC Crude_Cyclo->Purification Pure_Product Pure Cyclo(L-Leu-L-Trp) Purification->Pure_Product Troubleshooting_Logic Start Low Yield or Impurities in Synthesis Check_Coupling Check Linear Dipeptide Formation Start->Check_Coupling Check_Cyclization Analyze Cyclization Step Start->Check_Cyclization Check_Side_Reactions Investigate Side Reactions Start->Check_Side_Reactions Check_Purification Review Purification Protocol Start->Check_Purification Sol_Coupling Optimize Coupling Reagents, Time, and Stoichiometry Check_Coupling->Sol_Coupling Incomplete? Sol_Cyclization Adjust Temperature, pH, Solvent, and Dilution Check_Cyclization->Sol_Cyclization Inefficient? Sol_Side_Reactions Use Indole Protection (e.g., Boc) and Scavengers Check_Side_Reactions->Sol_Side_Reactions Byproducts Present? Sol_Purification Optimize Chromatography Gradient and Column Check_Purification->Sol_Purification High Loss?

Cyclo(L-leucyl-L-tryptophyl) solubility in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of Cyclo(L-leucyl-L-tryptophyl). Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist with your experiments.

Solubility Data

Quantitative solubility data for Cyclo(L-leucyl-L-tryptophyl) in various solvents is not extensively documented in publicly available literature. However, qualitative solubility information has been reported and is summarized in the table below. It is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific application.

SolventSolubilityNotes
Methanol (MeOH) Soluble[1][2][3]A common solvent for dissolving cyclic dipeptides.
Ethanol (EtOH) Soluble[1]Another viable alcohol-based solvent.
Dimethyl Sulfoxide (DMSO) Soluble[1]A strong aprotic solvent, useful for creating stock solutions. Note that DMSO may not be suitable for all cell-based assays.
Dimethylformamide (DMF) Soluble[1]Another polar aprotic solvent suitable for dissolving this compound.
Water Sparingly soluble to insolubleDue to the hydrophobic nature of the leucine and tryptophan side chains, solubility in aqueous solutions is expected to be low. The use of co-solvents or pH adjustment may be necessary.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving Cyclo(L-leucyl-L-tryptophyl) in water. What should I do?

A1: Cyclo(L-leucyl-L-tryptophyl) has low solubility in water due to its hydrophobic amino acid residues. If you require an aqueous solution, consider the following options:

  • Use a co-solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent such as DMSO, DMF, ethanol, or methanol.[1] Then, slowly add the aqueous buffer to the desired concentration while vortexing. Do not exceed a final organic solvent concentration that is incompatible with your experimental system.

  • pH Adjustment: While this compound does not have readily ionizable groups in the typical pH range, extreme pH values could potentially increase solubility, but may also promote hydrolysis of the peptide bonds. This approach should be used with caution and validated for your specific experiment.

Q2: My Cyclo(L-leucyl-L-tryptophyl) solution appears cloudy or has particulates. Is it dissolved?

A2: A cloudy solution or the presence of visible particulates indicates that the compound is not fully dissolved and may be a suspension. This can lead to inaccurate concentration determination and unreliable experimental results. To aid dissolution, you can try gentle warming (to 37°C) or sonication.[2] If the solution remains cloudy, the solubility limit in that particular solvent and concentration has likely been exceeded.

Q3: Can I store Cyclo(L-leucyl-L-tryptophyl) in solution?

A3: For long-term storage, it is best to store Cyclo(L-leucyl-L-tryptophyl) as a lyophilized powder at -20°C.[1] If you need to store it in solution, prepare aliquots of a stock solution in an anhydrous organic solvent like DMSO or ethanol and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2] Aqueous solutions are more prone to degradation and should be prepared fresh whenever possible.

Q4: Are there any incompatible solvents or conditions I should be aware of?

A4: While specific incompatibility data for this compound is limited, general guidelines for peptides suggest avoiding strong acidic or basic conditions for prolonged periods, as this can lead to hydrolysis of the amide bonds. When using DMSO as a solvent, be aware that it can be hygroscopic and absorb water from the air, which might affect the long-term stability of the dissolved compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in the chosen solvent. The compound has low solubility in that specific solvent at the desired concentration.- Try a different recommended solvent (Methanol, Ethanol, DMSO, DMF).[1] - Decrease the concentration of the compound. - Use gentle heating (up to 37°C) or sonication to aid dissolution.[2] - For aqueous solutions, use a minimal amount of an organic co-solvent first.
Solution is cloudy or contains precipitates. The solubility limit has been exceeded, or the compound is precipitating out of solution.- Centrifuge the solution to pellet the undissolved solid and use the supernatant, but be aware the concentration will be lower than intended. - Filter the solution through a 0.22 µm filter to remove particulates. - Re-dissolve the compound at a lower concentration. - If using a co-solvent with an aqueous buffer, ensure the final concentration of the organic solvent is not too low, which can cause precipitation.
Inconsistent experimental results. Inaccurate concentration due to incomplete dissolution or degradation of the compound.- Ensure the compound is fully dissolved before use. - Prepare fresh solutions for each experiment, especially for aqueous solutions. - Store stock solutions properly in aliquots at low temperatures.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of Cyclo(L-leucyl-L-tryptophyl) in various solvents.

Materials:

  • Cyclo(L-leucyl-L-tryptophyl) powder

  • Selection of solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF)

  • Small vials or microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out a small, known amount of Cyclo(L-leucyl-L-tryptophyl) (e.g., 1 mg) and place it into a clean vial.

  • Add a small, measured volume of the test solvent (e.g., 100 µL) to the vial.

  • Vortex the vial vigorously for 30-60 seconds.

  • Visually inspect the solution. A clear solution indicates that the compound is soluble at that concentration. A cloudy or turbid solution with visible particles indicates that it is sparingly soluble or insoluble.

  • If the compound dissolves, you can incrementally add more solvent to determine an approximate solubility range. If it does not dissolve, you can try adding more solvent to see if it dissolves at a lower concentration.

  • Record your observations for each solvent tested.

Protocol 2: Preparation of a Stock Solution

Objective: To prepare a concentrated stock solution of Cyclo(L-leucyl-L-tryptophyl) for experimental use.

Materials:

  • Cyclo(L-leucyl-L-tryptophyl) powder

  • Anhydrous DMSO or Ethanol

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the desired concentration of your stock solution (e.g., 10 mM).

  • Calculate the mass of Cyclo(L-leucyl-L-tryptophyl) needed based on its molecular weight (299.37 g/mol ) and the desired volume.

  • Weigh the calculated amount of the compound and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or ethanol.

  • Vortex the tube until the solid is completely dissolved. If necessary, use a sonicator for brief intervals or gently warm the solution to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in tightly sealed tubes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_assessment Assessment cluster_outcome Outcome weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent vortex Vortex add_solvent->vortex sonicate Sonicate (Optional) vortex->sonicate warm Warm Gently (Optional) sonicate->warm observe Visual Observation warm->observe decision Clear Solution? observe->decision soluble Soluble decision->soluble Yes insoluble Insoluble/Partially Soluble decision->insoluble No

Caption: Experimental workflow for determining the qualitative solubility of a compound.

troubleshooting_guide start Start: Compound does not dissolve check_solvent Is the solvent appropriate? (MeOH, EtOH, DMSO, DMF) start->check_solvent change_solvent Action: Change to a recommended solvent check_solvent->change_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes change_solvent->check_concentration lower_concentration Action: Reduce concentration check_concentration->lower_concentration Yes apply_energy Have you tried sonication or gentle warming? check_concentration->apply_energy No lower_concentration->apply_energy do_energy Action: Apply sonication or gentle warming apply_energy->do_energy No use_cosolvent Is an aqueous solution required? apply_energy->use_cosolvent Yes do_energy->use_cosolvent add_cosolvent Action: Use a minimal amount of a water-miscible organic co-solvent first use_cosolvent->add_cosolvent Yes end_fail Issue Persists: Consider solubility limit reached use_cosolvent->end_fail No end_success Success: Compound Dissolved add_cosolvent->end_success

Caption: Troubleshooting decision tree for dissolving Cyclo(L-leucyl-L-tryptophyl).

References

challenges in Cyclo(L-leucyl-L-tryptophyl) isolation from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the isolation of Cyclo(L-leucyl-L-tryptophyl) and other cyclic dipeptides (CDPs) from natural sources. This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during extraction, purification, and characterization.

Frequently Asked Questions (FAQs)

Q1: What are the common natural sources for Cyclo(L-leucyl-L-tryptophyl)?

Cyclo(L-leucyl-L-tryptophyl) is a diketopiperazine metabolite that has been successfully isolated from various microorganisms. The primary reported sources include fungi, such as Penicillium aurantiovirens, and various bacteria.[1] Like many cyclic dipeptides, it is likely distributed across a broader range of microbes, making bacteria and fungi promising candidates for screening.[1][2]

Q2: What is the first step in isolating the compound from a microbial culture?

The initial step is to separate the microbial biomass (cells) from the culture broth, typically by centrifugation or filtration. You then need to decide whether to extract the compound from the supernatant, the cell pellet, or both, as secondary metabolites can be either secreted into the medium or retained intracellularly. The culture supernatant is often the primary source for secreted CDPs.[3]

Q3: Which solvents are most effective for the initial liquid-liquid extraction?

The choice of solvent is critical and depends on the polarity of the target compound. For moderately polar cyclic dipeptides like Cyclo(L-leucyl-L-tryptophyl), ethyl acetate is a frequently used solvent for extracting the culture filtrate.[4] Other solvent systems, such as dichloromethane/methanol mixtures, have also been used effectively for extracting CDPs from natural sources.

Q4: What are the standard chromatographic techniques for purifying Cyclo(L-leucyl-L-tryptophyl)?

A multi-step purification strategy is almost always necessary.

  • Adsorbent Resin Chromatography: For initial capture and concentration from large volumes of culture supernatant, resins like Diaion HP-20 are highly effective. The compound binds to the resin and can then be eluted with a step-gradient of methanol.[3][5]

  • Silica Gel Column Chromatography: The crude extract obtained from solvent extraction or resin elution is often subjected to silica gel chromatography to separate compounds based on polarity.[4]

  • High-Performance Liquid Chromatography (HPLC): This is the final step to achieve high purity. Reversed-phase HPLC using a C18 column with a water/acetonitrile or water/methanol gradient is the most common method.[5]

Q5: How can I confirm the identity and structure of the isolated compound?

Structural elucidation is typically achieved through a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

  • Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) and 2D NMR (like COSY and HMBC) experiments are used to determine the precise chemical structure and stereochemistry of the molecule.[3][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the isolation process in a question-and-answer format.

Problem: The yield of Cyclo(L-leucyl-L-tryptophyl) is extremely low or undetectable.

  • Q: Could my microbial strain be the issue?

    • A: Yes. The production of secondary metabolites is highly dependent on the specific strain and its genetic makeup. Furthermore, production can be inconsistent. It is advisable to re-screen your microbial collection or acquire a known producer strain. Also, ensure the culture has not lost productivity through repeated sub-culturing.

  • Q: How do culture conditions affect yield?

    • A: Greatly. Factors like media composition, pH, temperature, aeration, and fermentation time can dramatically impact the production of secondary metabolites.[7] Systematically optimize these parameters. You can also try adding adsorbent resins (e.g., Diaion HP-20) to the culture medium, which can capture the product as it's made, preventing potential degradation and feedback inhibition.[5]

  • Q: Is it possible my extraction method is inefficient?

    • A: Yes. If the compound is not efficiently partitioned from the aqueous phase into your organic solvent, the yield will be low. Consider adjusting the pH of the culture filtrate before extraction to ensure the compound is in a neutral state, which can improve its solubility in organic solvents. You could also test alternative solvents like dichloromethane or butanol.

Problem: The purified sample contains multiple isomers or degradation products.

  • Q: I see multiple peaks on my HPLC that have the same mass. What could be happening?

    • A: You are likely observing stereoisomers (diastereomers). Cyclic dipeptides, especially those containing proline, are known to be prone to epimerization under acidic, basic, or thermal conditions, converting the naturally produced, less stable cis isomer into the more stable trans isomer.[5][8]

  • Q: How can I prevent epimerization during isolation?

    • A: To minimize isomerization, avoid harsh pH conditions and high temperatures throughout the extraction and purification process. Performing extractions at neutral pH and using refrigeration can help. As mentioned, using an adsorbent resin during fermentation can protect the stereochemical integrity of the molecule by removing it from the aqueous broth immediately after production.[5]

Problem: The final product is not pure and contains co-eluting contaminants.

  • Q: My final HPLC fraction still shows impurities. How can I improve the separation?

    • A: Co-elution of compounds with similar polarities is a common challenge. To improve resolution, you can:

      • Optimize the HPLC Gradient: Switch from an isocratic to a shallow gradient elution, or adjust the slope of your existing gradient.

      • Change the Stationary Phase: If a standard C18 column is not providing adequate separation, try a different chemistry, such as a phenyl-hexyl column.[5]

      • Use Orthogonal Chromatography: Employ a different separation technique altogether for an additional purification step. For example, if you used reversed-phase HPLC, you could try a normal-phase or size-exclusion chromatography step beforehand.

Data Presentation: Comparison of Initial Extraction Techniques
TechniquePrincipleAdvantagesDisadvantagesBest For
Liquid-Liquid Extraction (LLE) Partitioning of the compound between two immiscible liquid phases (e.g., water and ethyl acetate).Simple, rapid, and requires minimal specialized equipment.Can be labor-intensive for large volumes; may lead to emulsion formation; potential for compound degradation due to pH/temperature changes.[4]Small to medium-scale lab extractions.
Solid-Phase Extraction (SPE) Adsorption of the compound onto a solid sorbent (e.g., C18 cartridge) followed by elution with a stronger solvent.High recovery and concentration factor; removes many impurities; amenable to automation.[9]Higher cost for cartridges; requires method development to optimize loading and elution conditions.Processing multiple small samples; high-throughput screening.
Adsorbent Resin in Culture Adding a hydrophobic resin (e.g., Diaion HP-20) directly to the fermentation broth to capture the product in situ.Protects the compound from degradation/epimerization; can increase overall yield by preventing feedback inhibition.[3][5]Requires separation of the resin from biomass post-fermentation; elution from the resin is an additional step.Large-scale fermentations where product stability is a concern.
Experimental Protocols
Generalized Protocol for Isolation of Cyclo(L-leucyl-L-tryptophyl)

This protocol is a generalized methodology based on common practices for isolating cyclic dipeptides from microbial sources.[3][4][6]

1. Fermentation and Extraction: a. Culture a known producing microorganism (e.g., Penicillium aurantiovirens) in a suitable liquid medium at optimal temperature and aeration for 7-14 days. b. Separate the mycelium from the culture broth by centrifugation (e.g., 8,000 x g for 30 min).[3] c. Extract the filtered supernatant three times with an equal volume of ethyl acetate in a separatory funnel. d. Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Initial Purification: Column Chromatography: a. Pre-pack a glass column with silica gel 60 in a non-polar solvent (e.g., hexane). b. Dissolve the crude extract in a minimal amount of dichloromethane or methanol and adsorb it onto a small amount of silica gel. c. After the solvent evaporates, load the dried, adsorbed sample onto the top of the column. d. Elute the column with a step gradient of increasing polarity, for example, starting with 100% hexane, followed by mixtures of hexane/ethyl acetate, and finally ethyl acetate/methanol. e. Collect fractions and monitor them by Thin Layer Chromatography (TLC). Pool fractions containing the compound of interest.

3. Final Purification: Preparative HPLC: a. Evaporate the pooled fractions to dryness. b. Dissolve the residue in methanol or DMSO. c. Purify the sample using a preparative reversed-phase C18 HPLC column. d. Use a linear gradient of mobile phase A (water with 0.1% formic acid or TFA) and mobile phase B (acetonitrile or methanol with 0.1% formic acid or TFA). e. Monitor the elution at a suitable wavelength (e.g., 220 nm and 280 nm due to the tryptophan indole ring) and collect the peak corresponding to Cyclo(L-leucyl-L-tryptophyl). f. Lyophilize the purified fraction to obtain the final compound.

4. Structural Verification: a. Confirm the mass and formula using High-Resolution Mass Spectrometry (HRMS). b. Elucidate the structure and confirm stereochemistry using ¹H, ¹³C, and 2D NMR spectroscopy.

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation 1. Production cluster_extraction 2. Extraction & Crude Separation cluster_purification 3. Purification cluster_analysis 4. Analysis start Microbial Culture fermentation Fermentation start->fermentation centrifugation Centrifugation/ Filtration fermentation->centrifugation extraction Solvent Extraction (e.g., Ethyl Acetate) centrifugation->extraction Supernatant evaporation Evaporation extraction->evaporation silica_column Silica Gel Chromatography evaporation->silica_column Crude Extract hplc Preparative RP-HPLC silica_column->hplc Semi-pure Fractions analysis Structural Elucidation (NMR, MS) hplc->analysis end_product Pure Compound analysis->end_product

Caption: General workflow for the isolation and purification of Cyclo(L-leucyl-L-tryptophyl).

Troubleshooting Logic: Low Yield

troubleshooting_low_yield start Problem: Low or No Yield q_production Is compound production confirmed? start->q_production sol_optimize_culture Solution: Optimize culture media, pH, temp, time. q_production->sol_optimize_culture No sol_add_resin Solution: Add adsorbent resin (e.g., Diaion HP-20) to culture. q_production->sol_add_resin Maybe q_extraction Is the extraction efficient? q_production->q_extraction Yes end Yield Improved sol_optimize_culture->end sol_add_resin->end sol_change_solvent Solution: Test different solvents (EtOAc, DCM, BuOH). q_extraction->sol_change_solvent No sol_adjust_ph Solution: Adjust pH of supernatant before extraction. q_extraction->sol_adjust_ph Maybe q_degradation Is the compound degrading? q_extraction->q_degradation Yes sol_change_solvent->end sol_adjust_ph->end sol_low_temp Solution: Work at low temperature (4°C) and avoid harsh pH. q_degradation->sol_low_temp Yes sol_check_isomers Solution: Analyze for isomers (epimerization) via LC-MS. q_degradation->sol_check_isomers Maybe q_degradation->end No sol_low_temp->end sol_check_isomers->end

Caption: A decision tree for troubleshooting low yields during CDP isolation experiments.

References

Technical Support Center: Optimizing Fermentation for Cyclo(L-leucyl-L-tryptophyl) Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for the production of Cyclo(L-leucyl-L-tryptophyl). The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Which microorganisms are known to produce Cyclo(L-leucyl-L-tryptophyl)?

Cyclo(L-leucyl-L-tryptophyl) is a diketopiperazine metabolite that has been isolated from the fungus Penicillium aurantiovirens. Other fungi and bacteria are also known to produce various cyclic dipeptides.

Q2: What is the general biosynthetic pathway for Cyclo(L-leucyl-L-tryptophyl) in fungi?

In fungi, the biosynthesis of diketopiperazines like Cyclo(L-leucyl-L-tryptophyl) is primarily carried out by nonribosomal peptide synthetases (NRPSs).[1][2][3][4] These large, multi-domain enzymes activate and link the constituent amino acids, L-leucine and L-tryptophan, and then catalyze the cyclization to form the diketopiperazine ring. The process involves specific domains for adenylation (A), thiolation (T), and condensation (C).[1]

Diketopiperazine Biosynthesis cluster_NRPS Nonribosomal Peptide Synthetase (NRPS) A1 Adenylation Domain (A) Activates L-Leucine T1 Thiolation Domain (T) Tethers L-Leucine A1->T1 AMP -> PPi C1 Condensation Domain (C) Forms peptide bond T1->C1 T2 Thiolation Domain (T) Tethers L-Tryptophan C1->T2 Forms Leu-Trp dipeptide A2 Adenylation Domain (A) Activates L-Tryptophan A2->T2 AMP -> PPi T2->C1 C2 Condensation Domain (C) Catalyzes cyclization T2->C2 T_release Thiolation Domain (T) Releases dipeptide C2->T_release Cyclization Cyclo_LT Cyclo(L-leucyl-L-tryptophyl) T_release->Cyclo_LT Release

Caption: Generalized biosynthetic pathway of Cyclo(L-leucyl-L-tryptophyl) by a nonribosomal peptide synthetase (NRPS) in fungi.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Suboptimal media compositionSystematically evaluate different carbon and nitrogen sources. Common carbon sources for Penicillium include glucose and sucrose.[5][6] Organic nitrogen sources like yeast extract and peptone are often beneficial.[5]
Incorrect pHThe optimal pH for secondary metabolite production in Penicillium is often slightly acidic to neutral (pH 5.0-7.0).[7][8] Monitor and control the pH during fermentation.
Inappropriate TemperatureThe optimal temperature for growth and secondary metabolite production in Penicillium species is typically between 25-28°C.[5]
Insufficient Aeration/AgitationIn submerged cultures, proper aeration and agitation are crucial for oxygen supply and nutrient distribution. Optimize the shaker speed (e.g., 120-180 rpm) or stirrer speed in a bioreactor.[5][6]
Fungal MorphologyPellet formation can lead to diffusion limitations, while filamentous growth can increase viscosity.[9] Modify media composition or agitation speed to achieve the desired morphology.
Product Degradation Unstable product at fermentation conditionsAnalyze product stability at different pH and temperature values. Consider harvesting at an earlier time point.
Enzymatic degradationCheck for the presence of proteases or other degradative enzymes in the fermentation broth.
Contamination Improper sterilization or aseptic techniqueEnsure all media and equipment are properly sterilized. Maintain strict aseptic techniques during inoculation and sampling.
Difficulty in Product Extraction Inefficient extraction solventTest a range of solvents with different polarities to find the most effective one for extracting Cyclo(L-leucyl-L-tryptophyl).
Product located intracellularlyIf the product is not secreted, cell lysis (e.g., sonication) will be necessary before extraction.

Experimental Protocols

Protocol 1: Optimization of Fermentation Medium

This protocol outlines a systematic approach to optimizing the media components for enhanced Cyclo(L-leucyl-L-tryptophyl) production using a one-factor-at-a-time (OFAT) approach, which can be followed by a statistical method like Response Surface Methodology (RSM) for further refinement.

1. Baseline Culture Medium: A common medium for Penicillium species for secondary metabolite production is Potato Dextrose Broth (PDB) or a Czapek-Dox based medium.[8][10] A starting point could be:

  • Glucose: 20 g/L

  • Potato Infusion: 200 g/L (or synthetic equivalent)

  • Yeast Extract: 5 g/L

  • pH: 6.0

2. Carbon Source Optimization:

  • Prepare the baseline medium with different carbon sources (e.g., glucose, sucrose, fructose, maltose) at the same concentration (e.g., 20 g/L).

  • Inoculate with Penicillium aurantiovirens and ferment under standard conditions (e.g., 25°C, 150 rpm).

  • Measure the yield of Cyclo(L-leucyl-L-tryptophyl) at a specific time point (e.g., 7 days).

3. Nitrogen Source Optimization:

  • Using the best carbon source identified, prepare media with different nitrogen sources (e.g., yeast extract, peptone, tryptone, ammonium sulfate) at a constant nitrogen concentration.

  • Perform the fermentation and analyze the product yield as described above.

4. Optimization of Precursors:

  • Supplement the optimized medium with varying concentrations of L-leucine and L-tryptophan to determine if precursor availability is a limiting factor.

5. Statistical Optimization (Optional but Recommended):

  • Use a statistical design of experiments (DoE) such as Response Surface Methodology (RSM) with a Box-Behnken or Central Composite Design to investigate the interactions between the most significant factors (e.g., concentrations of the best carbon and nitrogen sources, and pH) and find the optimal combination for maximizing the yield.

Protocol 2: Analytical Method for Quantification of Cyclo(L-leucyl-L-tryptophyl)

This protocol describes a general High-Performance Liquid Chromatography (HPLC) method for the quantification of Cyclo(L-leucyl-L-tryptophyl).

1. Sample Preparation:

  • Centrifuge the fermentation broth to separate the mycelium.

  • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the organic solvent and redissolve the residue in the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid). A typical starting point could be a linear gradient from 10% to 90% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 210 nm or 280 nm (due to the tryptophan indole ring).[11]

  • Column Temperature: 30-40°C.[11]

3. Quantification:

  • Prepare a standard curve using a pure standard of Cyclo(L-leucyl-L-tryptophyl).

  • Inject the prepared samples and quantify the product by comparing the peak area to the standard curve.

Workflow for Fermentation Optimization

Fermentation Optimization Workflow start Start: Strain Selection (Penicillium aurantiovirens) media_prep Baseline Media Preparation start->media_prep inoculation Inoculation media_prep->inoculation fermentation Fermentation (Initial Conditions) inoculation->fermentation sampling Sampling & Extraction fermentation->sampling analysis HPLC Analysis sampling->analysis optimization_loop Optimization Loop analysis->optimization_loop ofat One-Factor-at-a-Time (OFAT) - Carbon Source - Nitrogen Source - pH - Temperature optimization_loop->ofat Initial Screening rsm Response Surface Methodology (RSM) optimization_loop->rsm Fine-Tuning ofat->optimization_loop validation Validation of Optimal Conditions rsm->validation scale_up Scale-Up validation->scale_up end End: Optimized Process scale_up->end

Caption: A systematic workflow for optimizing fermentation conditions for Cyclo(L-leucyl-L-tryptophyl) production.

References

Technical Support Center: High-Throughput Screening of Cyclo(L-leucyl-L-tryptophyl) Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method refinement of high-throughput screening (HTS) of Cyclo(L-leucyl-L-tryptophyl) analogs.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing a robust HTS assay for Cyclo(L-leucyl-L-tryptophyl) analogs?

A1: Begin with a consultation to define the project scope and select an appropriate assay.[1] Key initial steps include:

  • Assay Development and Miniaturization: Develop the assay in your lab, focusing on adapting it to a high-throughput format (e.g., 384- or 1536-well plates).

  • Dry Run: Test the assay with positive and negative controls to determine its robustness. A Z' factor consistently above 0.5 is a good indicator of assay quality.[1]

  • Pilot Screen: Screen a small subset of compounds (e.g., 2,000) to test the entire HTS protocol and data analysis workflow.[1]

Q2: What are the advantages of screening cyclic peptides like Cyclo(L-leucyl-L-tryptophyl) analogs?

A2: Cyclic peptides possess several advantages in drug discovery. They have excellent binding properties, which allows them to target even flat, featureless protein surfaces that are often challenging for small molecules.[2] Additionally, they typically exhibit low toxicity due to their high target specificity and degradation into natural amino acids.[2]

Q3: What are some common challenges when screening hydrophobic cyclic peptides?

A3: The tryptophan residue in Cyclo(L-leucyl-L-tryptophyl) analogs can increase their hydrophobicity, leading to several challenges:

  • Poor Solubility: These compounds may have limited solubility in aqueous assay buffers. It's crucial to determine their solubility in the presence of solvents like DMSO.

  • Non-specific Binding: Hydrophobic compounds can bind non-specifically to plastics, proteins, and other surfaces, leading to false positives or negatives.

  • Compound Aggregation: At higher concentrations, these molecules may form aggregates that can interfere with assay readouts.[3]

Q4: How can I minimize false positives and negatives in my HTS campaign?

A4: A multi-pronged approach is necessary:

  • Counter-screens: Use assays that can identify compounds that interfere with the detection technology (e.g., autofluorescence).

  • Orthogonal Assays: Validate hits using a different assay that measures the same biological endpoint through a different method.

  • Dose-Response Curves: Generate concentration-response data for each hit to confirm its activity and determine its potency.[3]

  • Computational Tools: Employ machine learning models and substructural filters (like PAINS) to flag problematic compounds.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with Cyclo(L-leucyl-L-tryptophyl) analogs.

Problem Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability 1. Inconsistent cell seeding. 2. Edge effects due to evaporation or temperature gradients.[5] 3. Inaccurate liquid handling.1. Use automated cell dispensers for uniform seeding. 2. Use plates with lids, maintain humidity in the incubator, and avoid stacking plates. Consider leaving the outer wells empty. 3. Regularly calibrate and maintain multichannel pipettes and robotic liquid handlers.
Low Z' Factor (<0.5) 1. Small signal window between positive and negative controls. 2. High variability in control wells. 3. Reagent instability.1. Optimize assay conditions (e.g., incubation time, reagent concentration) to maximize the signal-to-background ratio. 2. Ensure consistent dispensing of controls and check for plate-to-plate variability. 3. Assess the stability of all reagents under assay conditions and storage.
Compound Precipitation in Assay Wells 1. Poor solubility of the Cyclo(L-leucyl-L-tryptophyl) analog in the assay buffer. 2. High final concentration of DMSO.1. Test the solubility of your compounds in the assay buffer with the final DMSO concentration before screening. Consider using alternative co-solvents if necessary. 2. Keep the final DMSO concentration as low as possible, typically below 1%. Determine the assay's tolerance to DMSO.[5]
High Rate of False Positives 1. Compound autofluorescence or quenching in fluorescence-based assays.[3] 2. Compound aggregation leading to non-specific inhibition.[3] 3. Reactive chemical groups in the analogs.1. Perform a counter-screen without the biological target to identify fluorescent or quenching compounds. 2. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to reduce aggregation. Confirm hits in a secondary assay. 3. Analyze the chemical structures of hits for known promiscuous binders or reactive moieties.
Irreproducible Hit Compounds 1. Compound instability or degradation. 2. Inconsistent compound dispensing. 3. Variability in cell health or passage number.1. Assess the stability of hit compounds in the assay buffer over the experiment's duration. 2. Ensure accurate and consistent dispensing of compounds during hit confirmation. 3. Use cells within a consistent passage number range and monitor their health throughout the screening campaign.

Experimental Protocols

General Cell-Based HTS Protocol for Cyclo(L-leucyl-L-tryptophyl) Analogs

This protocol provides a general framework for a cell-based assay in a 384-well format. It should be adapted based on the specific cell line and biological endpoint.

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Trypsinize and resuspend cells in the appropriate culture medium.

    • Using an automated liquid handler, dispense 20 µL of the cell suspension (e.g., 5,000 cells/well) into 384-well microplates.

    • Incubate plates for 18-24 hours at 37°C and 5% CO2.

  • Compound Addition:

    • Prepare a stock solution of Cyclo(L-leucyl-L-tryptophyl) analogs in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for dose-response analysis.

    • Using a pintool or acoustic dispenser, transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plates.

    • Include positive and negative controls (e.g., a known inhibitor and DMSO vehicle, respectively).

  • Incubation:

    • Incubate the assay plates for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. The incubation time will depend on the specific biological process being investigated.

  • Assay Readout:

    • Equilibrate the plates to room temperature.

    • Add the detection reagent (e.g., a luminescent cell viability reagent like CellTiter-Glo®).

    • Incubate as per the manufacturer's instructions.

    • Read the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the controls on each plate.

    • Calculate the Z' factor to assess assay quality.

    • Identify "hits" based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the negative controls).

    • Generate dose-response curves for hit compounds and determine their potency (e.g., IC50 or EC50).

Data Presentation

Table 1: Illustrative HTS Assay Performance Metrics
ParameterValueInterpretation
Z' Factor 0.68Excellent assay quality, suitable for HTS.
Signal-to-Background (S/B) Ratio 12.5A strong signal window, indicating a robust assay.
Coefficient of Variation (%CV) for Controls < 10%Low variability in control wells, indicating good reproducibility.
Hit Rate 0.5%A manageable hit rate for follow-up studies.
Table 2: Illustrative Dose-Response Data for a Hit Compound
Compound IDIC50 (µM)Hill SlopeMax Inhibition (%)
Analog-7 2.51.195
Positive Control 0.81.0100

Visualizations

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_readout Data Acquisition cluster_analysis Data Analysis cell_culture Cell Culture plate_seeding Plate Seeding (384-well) cell_culture->plate_seeding compound_addition Compound Addition plate_seeding->compound_addition incubation Incubation compound_addition->incubation reagent_addition Reagent Addition incubation->reagent_addition plate_reading Plate Reading reagent_addition->plate_reading data_normalization Data Normalization plate_reading->data_normalization hit_identification Hit Identification data_normalization->hit_identification dose_response Dose-Response Analysis hit_identification->dose_response

Caption: High-throughput screening experimental workflow.

Potential Signaling Pathway: EGFR Inhibition

Disclaimer: The following pathway is based on the activity of a related compound, Cyclo(L-leucyl-L-prolyl), and represents a potential mechanism of action for Cyclo(L-leucyl-L-tryptophyl) analogs that requires experimental validation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Analog Cyclo(L-leucyl-L-tryptophyl) Analog Analog->EGFR Inhibition EGF EGF EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway.

Potential Signaling Pathway: CD151 Interaction

Disclaimer: This pathway is also based on the activity of Cyclo(L-leucyl-L-prolyl) and suggests a possible mechanism for further investigation with Cyclo(L-leucyl-L-tryptophyl) analogs.

Caption: Potential disruption of CD151-integrin interaction.

References

Technical Support Center: Overcoming Low Bioavailability of Cyclic Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the challenges of low oral bioavailability in your cyclic dipeptide (CDP) experiments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental reasons behind the low oral bioavailability of cyclic dipeptides.

Q1: Why is the oral bioavailability of my cyclic dipeptide so low?

A1: The low oral bioavailability of cyclic peptides is typically attributed to a combination of factors that create significant barriers to their absorption and systemic circulation after oral administration.[1][2] The primary reasons include:

  • Poor Permeability: Due to their size (often exceeding 500 Da), polarity, and number of hydrogen bond donors, many CDPs cannot easily pass through the lipid membranes of intestinal epithelial cells via passive transcellular diffusion.[1][3] Their absorption is often limited to the much less efficient paracellular pathway (through tight junctions).[4]

  • Enzymatic Degradation: While cyclization provides substantially more stability against enzymatic attack compared to linear peptides, CDPs can still be susceptible to degradation by proteases and peptidases in the stomach and small intestine.[1][2]

  • Efflux Transporters: CDPs can be actively pumped out of intestinal cells and back into the gut lumen by efflux transporters like P-glycoprotein (P-gp).[4][5] This process reduces the net amount of the compound that reaches systemic circulation, even if it initially permeates the cell membrane.[5]

Q2: What are "chameleonic" properties and how do they affect my peptide's bioavailability?

A2: "Chameleonic" behavior refers to the ability of a cyclic peptide to change its conformation depending on its environment. In a polar, aqueous environment like the bloodstream, the peptide exposes its polar groups to form favorable hydrogen bonds with water (an "open" conformation). In a nonpolar environment like the interior of a cell membrane, it can fold to form internal hydrogen bonds, shielding its polar backbone and exposing a more lipophilic surface (a "closed" conformation). This ability to become more lipid-friendly is crucial for passive transcellular diffusion and is a key factor that can contribute to higher oral bioavailability.

Q3: How do I know if my cyclic dipeptide is a substrate for an efflux pump like P-glycoprotein (P-gp)?

A3: You can determine if your CDP is a P-gp substrate using an in vitro Caco-2 permeability assay. This is done by measuring the transport of your compound across a Caco-2 cell monolayer in both directions: from the apical (gut lumen) side to the basolateral (blood) side (Papp A→B) and from the basolateral to the apical side (Papp B→A). If the compound is a P-gp substrate, it will be actively transported out of the cells. This results in a significantly higher transport rate in the B→A direction. An efflux ratio (ER), calculated as (Papp B→A) / (Papp A→B), greater than 2 is a strong indicator of active efflux.[6][7]

Q4: My cyclic dipeptide is stable in simulated gastric fluid. Does this guarantee good bioavailability?

A4: No. While stability in gastric and intestinal fluids is a necessary first step, it does not guarantee good bioavailability. A peptide can be perfectly stable but still have very low permeability across the intestinal wall or be a strong substrate for efflux pumps like P-gp.[1][2] After confirming stability, you must investigate permeability and potential efflux as the next steps in troubleshooting low bioavailability.

Troubleshooting Guides & Experimental Strategies

This section provides actionable guidance and experimental approaches for specific issues encountered during your research.

Problem 1: My CDP shows poor intestinal permeability in Caco-2 assays.

If your initial screening shows low apparent permeability (Papp A→B), the primary goal is to shift the absorption mechanism from the inefficient paracellular route to a more efficient transcellular pathway or to open the paracellular junctions.

Recommended Strategies:
  • Chemical Modification - Lipophilic Prodrug Charge Masking (LPCM): This is a highly effective strategy for hydrophilic or charged CDPs. By temporarily masking charged residues (e.g., Arg, Asp) with lipophilic alkoxycarbonyl groups, you can dramatically increase the compound's lipophilicity, promoting transcellular diffusion. These masking groups are designed to be cleaved by esterases in the plasma, releasing the active parent peptide.[4][8]

  • Formulation with Permeation Enhancers (PEs): PEs are excipients that transiently and reversibly increase the permeability of the intestinal epithelium. They can work by fluidizing the cell membrane or by opening the tight junctions between cells. Medium-chain fatty acids like sodium caprylate (C8) and sodium caprate (C10) are well-studied examples.[6][9]

  • Chemical Modification - N-methylation: Strategically replacing backbone N-H groups with N-CH₃ groups can improve permeability. This modification reduces the number of hydrogen bond donors, can pre-organize the peptide into a more membrane-permeable conformation, and increases stability.[10][11]

Quantitative Data on Enhancement Strategies
StrategyCyclic Peptide ExampleEnhancement MethodResultReference
Prodrug Approach Cyclic N-methylated RGD hexapeptideLipophilic Prodrug Charge Masking (LPCM)Oral bioavailability in rats increased from 0.58% to 43.8% (>70-fold increase).[4]
Chemical Synthesis Thioether-cyclized heptapeptideCombinatorial synthesis and screeningAchieved oral bioavailability as high as 18% in rats.
Formulation Octreotide (cyclic octapeptide)Formulation with sodium caprylate (C8)Successfully developed into an FDA-approved oral product (Mycapssa®).[9]
Problem 2: My CDP has moderate permeability but is rapidly effluxed by P-gp (Efflux Ratio > 2).

If your compound can enter the intestinal cells but is being pumped back out, the key is to inhibit or saturate the efflux transporters.

Recommended Strategies:
  • Co-administration with P-gp Inhibitors: In experimental settings, co-administering a known P-gp inhibitor like verapamil can validate that P-gp is the cause of efflux and can significantly increase net absorption.[4] While potent inhibitors may have their own pharmacological effects, this is a crucial diagnostic step.

  • Formulation with P-gp Inhibiting Excipients: Many pharmaceutically acceptable excipients, including certain surfactants (e.g., polysorbates) and polymers used in nanoparticle formulations, have inherent P-gp inhibitory effects.[4]

  • Lipid-Based Formulations (SEDDS, SLNs): Self-emulsifying drug delivery systems (SEDDS) and solid lipid nanoparticles (SLNs) can help bypass P-gp. These formulations can protect the CDP and may be absorbed via lymphatic pathways, bypassing the liver and reducing first-pass metabolism. The excipients used in these systems can also inhibit P-gp.[12][13]

Problem 3: My CDP shows good in vitro permeability and is not a P-gp substrate, but in vivo bioavailability is still low.

This scenario suggests that the issue may be pre-systemic metabolism (in the gut wall or liver) or instability in the complex environment of the GI tract that was not captured by simpler in vitro tests.

Recommended Strategies:
  • Conduct an In Situ Intestinal Perfusion Study: This model uses a live, anesthetized rat with intact blood supply to the intestine.[9][14] It provides a more biologically relevant measure of permeability (Peff) and can help identify if the compound is being metabolized within the intestinal wall before reaching systemic circulation.

  • Investigate Formulation in Lipid-Based Systems: Advanced formulations like SEDDS or SLNs can protect the CDP from enzymatic degradation throughout the GI tract and can promote lymphatic uptake, which avoids first-pass metabolism in the liver.[12][13][15]

Diagrams and Workflows

Troubleshooting Workflow for Low Bioavailability

Troubleshooting_Workflow start Low Oral Bioavailability Observed (<1%) stability Q: Is the CDP stable in simulated gastric/intestinal fluids? start->stability perm Q: Is the CDP permeable? (Caco-2 Assay, Papp A->B) stability->perm Yes sol_degradation Solution: - Modify structure (N-methylation) - Use enteric coating / protective formulation (SLNs) stability->sol_degradation No efflux Q: Is the CDP a P-gp substrate? (Caco-2 Assay, Efflux Ratio > 2) perm->efflux Yes sol_perm Solution: - Prodrug approach (LPCM) - Formulation with Permeation Enhancers - N-methylation perm->sol_perm No in_situ Q: Is permeability low in vivo? (In Situ Perfusion, Peff) efflux->in_situ No sol_efflux Solution: - Co-administer P-gp inhibitor - Use P-gp inhibiting excipients - Lipid-based formulations (SEDDS, SLNs) efflux->sol_efflux Yes sol_metabolism Solution: - Promote lymphatic uptake (Lipid Formulations) - Prodrug to mask metabolic sites in_situ->sol_metabolism Yes (Suggests gut wall metabolism) end Improved Bioavailability in_situ->end No (Re-evaluate other factors) sol_degradation->perm sol_perm->end sol_efflux->end sol_metabolism->end

A decision tree for troubleshooting low CDP bioavailability.
Bioavailability Barriers and Corresponding Solutions

Mapping bioavailability barriers to experimental solutions.

Key Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for Permeability and Efflux Assessment

This assay predicts intestinal drug absorption and determines if a compound is a substrate for efflux transporters like P-gp.[6][7]

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable Transwell® filter inserts for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[7]

    • Use appropriate culture medium (e.g., MEM or DMEM with 20% FBS).[16]

  • Monolayer Integrity Check:

    • Before the experiment, confirm the integrity of the cell monolayer.

    • Measure the Transepithelial Electrical Resistance (TEER). Values should be >300 Ω·cm².[7]

    • Alternatively, perform a Lucifer Yellow rejection test. A low passage rate (<1%) indicates a tight monolayer.[7]

  • Transport Experiment (Bidirectional):

    • Prepare a solution of your test CDP in a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Apical to Basolateral (A→B): Add the CDP solution to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (lower) chamber.

    • Basolateral to Apical (B→A): In a separate set of wells, add the CDP solution to the basolateral chamber and sample from the apical chamber.

    • To test for specific transporter involvement, run parallel experiments in the presence of an inhibitor (e.g., verapamil for P-gp).[4][7]

  • Analysis and Calculation:

    • Quantify the concentration of the CDP in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.

    • Calculate % Recovery to check for issues like binding to the plate or cell metabolism.[6]

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

This model provides a more physiologically relevant assessment of intestinal permeability and metabolism.[14][17]

Methodology:

  • Animal Preparation:

    • Fast male Wistar or Sprague-Dawley rats overnight with free access to water.

    • Anesthetize the rat (e.g., with pentobarbital) and maintain body temperature on a heating pad.[14][18]

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the small intestine.

    • Select a segment of the intestine (e.g., jejunum, 8-10 cm long), taking care to maintain its blood supply.[18]

    • Insert cannulas at both ends of the segment and tie them securely.

  • Perfusion:

    • Gently flush the intestinal segment with warm saline to remove contents.

    • Perfuse a drug solution (CDP in a buffer like Krebs-Ringer) through the segment at a constant, low flow rate (e.g., 0.2 mL/min) using a syringe pump.[14][17]

    • Allow the system to equilibrate for ~30 minutes.

    • Collect the perfusate from the outlet cannula at regular intervals (e.g., every 10-15 minutes) for up to 2 hours.

  • Analysis and Calculation:

    • Measure the volume of the collected perfusate and correct for any water flux using a non-absorbable marker or gravimetric methods.[14][17]

    • Analyze the concentration of the CDP in the inlet and outlet samples by LC-MS/MS.

    • Calculate the effective permeability coefficient (Peff) based on the disappearance of the drug from the intestinal lumen.

Protocol 3: Formulation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

SLNs are lipid-based carriers that can protect the CDP from degradation and enhance its absorption.[12]

Methodology:

  • Preparation of Phases:

    • Lipid Phase: Melt a solid lipid (e.g., glyceryl behenate, cetyl palmitate) at a temperature 5-10°C above its melting point. Dissolve or disperse your lipophilic CDP into the molten lipid.[19][20]

    • Aqueous Phase: Heat an aqueous solution containing a surfactant (e.g., Polysorbate 80, Poloxamer 188) to the same temperature as the lipid phase.[20]

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear stirrer (e.g., Ultra-Turrax) to form a coarse oil-in-water pre-emulsion.[19]

  • Homogenization:

    • Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles. The high pressure and cavitation forces will break down the lipid droplets into the nanometer range.[20]

  • Cooling and Nanoparticle Formation:

    • Cool the resulting hot nanoemulsion in an ice bath or at room temperature. The cooling process causes the lipid to recrystallize, forming solid nanoparticles with the CDP encapsulated within.[20]

  • Characterization:

    • Analyze the final SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the drug entrapment efficiency and loading capacity.

References

Technical Support Center: Purifying Synthetic Cyclo(L-leucyl-L-tryptophyl)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of synthesized Cyclo(L-leucyl-L-tryptophyl) [c(LW)].

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude synthetic c(LW)?

A1: Common impurities include unreacted linear dipeptides (L-leucyl-L-tryptophan), diastereomers (e.g., Cyclo(D-leucyl-L-tryptophyl)), epimerization products, and residual solvents from the synthesis and work-up steps. The starting materials and reaction conditions can also introduce side products.

Q2: What is the recommended first step in purifying crude c(LW)?

A2: For a crude mixture, it is often beneficial to start with a simple and scalable purification method like flash column chromatography to remove major impurities and colored by-products.[1][2][3] This can be followed by a higher resolution technique such as recrystallization or preparative HPLC for final polishing.

Q3: How can I effectively remove the linear dipeptide precursor?

A3: The linear dipeptide is generally more polar than the cyclic product. Therefore, chromatographic methods are very effective. In reversed-phase HPLC, the linear dipeptide will typically elute earlier than the cyclic dipeptide.[4] In normal-phase column chromatography, the linear dipeptide will have a stronger affinity for the stationary phase.

Q4: My purified c(LW) shows two spots on TLC or two peaks in HPLC. What could be the reason?

A4: This could indicate the presence of diastereomers, which can be challenging to separate. Optimization of the HPLC mobile phase gradient and the use of a high-resolution column are crucial for separating such closely related compounds.[5] It is also important to ensure that the sample is fully dissolved and not overloading the column.

Q5: What are the best analytical techniques to assess the purity of c(LW)?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (monitoring at 210-220 nm for the peptide bond and ~280 nm for the tryptophan indole ring) is the standard method for assessing purity.[6] LC-MS is also highly valuable for confirming the mass of the desired product and identifying impurities.[5][7] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also reveal the presence of impurities.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield after purification - The compound is lost during multiple purification steps. - The compound is partially soluble in the chosen solvent system, leading to poor recovery. - The crude product contained a low percentage of the desired c(LW).- Minimize the number of purification steps. - Optimize solvent systems for extraction and chromatography to ensure good solubility and separation. - Analyze the crude product by HPLC or LC-MS to estimate the initial purity.
Oily or sticky final product instead of a solid - Presence of residual solvents. - The compound is amorphous.- Dry the product under high vacuum for an extended period. - Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - Try dissolving the oil in a minimal amount of a good solvent and then adding an anti-solvent to precipitate the solid.
Broad or tailing peaks in HPLC - Column overloading. - Inappropriate mobile phase pH. - The presence of interacting impurities. - Column degradation.- Reduce the amount of sample injected. - Adjust the pH of the mobile phase; for peptides, acidic conditions (e.g., using 0.1% TFA or formic acid) often improve peak shape.[8] - Perform an initial purification step like flash chromatography to remove interfering substances. - Use a fresh column or a guard column.
Difficulty in achieving high purity (>98%) - Presence of a closely eluting impurity, such as a diastereomer. - The compound degrades on the stationary phase.- Optimize the HPLC method by using a shallower gradient and a longer column. - Screen different stationary phases (e.g., C4, C8, Phenyl-Hexyl). - Consider alternative purification techniques like countercurrent distribution if available.[6]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography and Recrystallization

This protocol is suitable for purifying gram-scale quantities of crude c(LW).

  • Column Preparation:

    • Choose a glass column of appropriate size for the amount of crude material.

    • Plug the bottom of the column with glass wool or cotton.[2][9]

    • Add a layer of sand.[2][3][9]

    • Prepare a slurry of silica gel in the starting eluent and pour it into the column, allowing it to pack under gravity or with gentle pressure.[2][10]

    • Add another layer of sand on top of the silica gel.[3][9]

  • Sample Loading:

    • Dissolve the crude c(LW) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel.[10]

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a non-polar solvent system and gradually increase the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Recrystallization:

    • Combine the pure fractions and evaporate the solvent.

    • Dissolve the resulting solid in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, methanol).[11]

    • Slowly cool the solution to allow for crystal formation. If no crystals form, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Flash Chromatography Solvent Systems (Example Gradients) Expected Purity
Hexane/Ethyl Acetate (gradient from 100:0 to 50:50)>90%
Dichloromethane/Methanol (gradient from 100:0 to 95:5)>90%
Protocol 2: Purification by Preparative HPLC

This protocol is ideal for obtaining high-purity c(LW) on a milligram to gram scale.

  • System Preparation:

    • Ensure the HPLC system is equilibrated with the initial mobile phase conditions.

    • Use a reversed-phase C18 column suitable for preparative scale.

  • Sample Preparation:

    • Dissolve the partially purified c(LW) in a suitable solvent, ideally the initial mobile phase, or a strong solvent like DMSO.[1]

    • Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Run a gradient elution to separate the target compound from impurities.

    • Monitor the elution using a UV detector at appropriate wavelengths (e.g., 220 nm and 280 nm).

    • Collect fractions corresponding to the main peak of interest.

  • Post-Purification Processing:

    • Combine the pure fractions.

    • Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy powder.[6][7]

Preparative HPLC Parameters (Example)
Column Reversed-phase C18, 10 µm particle size
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient 20-60% B over 30 minutes
Flow Rate 20 mL/min (example for a specific column dimension)
Detection UV at 220 nm and 280 nm
Expected Purity >98%

Visualizations

PurificationWorkflow Crude Crude c(LW) FlashChrom Flash Column Chromatography Crude->FlashChrom PurityCheck1 Purity Check (TLC/HPLC) FlashChrom->PurityCheck1 ImpureFractions Impure Fractions PurityCheck1->ImpureFractions <90% PureFractions Pure Fractions (>90%) PurityCheck1->PureFractions >90% PrepHPLC Preparative HPLC ImpureFractions->PrepHPLC alternative Recrystallization Recrystallization PureFractions->Recrystallization FinalProduct High-Purity c(LW) (>98%) Recrystallization->FinalProduct PrepHPCL PrepHPCL PrepHPCL->FinalProduct

Caption: Purification workflow for Cyclo(L-leucyl-L-tryptophyl).

PurificationStrategy Start Assess Crude Product InitialPurity Initial Purity? Start->InitialPurity Quantity Quantity? InitialPurity->Quantity >80% FlashChrom Flash Chromatography InitialPurity->FlashChrom <80% PrepHPLC Preparative HPLC Quantity->PrepHPLC <1g DirectRecrys Direct Recrystallization Quantity->DirectRecrys >1g Recrystallization Recrystallization FlashChrom->Recrystallization FinalProduct Purified c(LW) Recrystallization->FinalProduct PrepHPLC->FinalProduct DirectRecrys->FinalProduct

Caption: Decision tree for selecting a c(LW) purification strategy.

References

Validation & Comparative

comparing Cyclo(L-leucyl-L-tryptophyl) to other cyclic dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Cyclo(L-leucyl-L-tryptophyl) and Other Bioactive Cyclic Dipeptides

Introduction to Cyclic Dipeptides

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest class of cyclic peptides, formed from the condensation of two α-amino acids.[1] These structures are widespread in nature, found in various microorganisms, plants, and even mammals.[1][2] Their rigid six-membered ring structure confers significant resistance to proteases, enhancing their stability compared to linear peptides.[1][3] This stability, combined with their diverse biological activities—including antimicrobial, anticancer, neuroprotective, and anti-inflammatory effects—makes them a subject of intense research for therapeutic applications.[4][5] This guide provides a comparative analysis of Cyclo(L-leucyl-L-tryptophyl) against other prominent cyclic dipeptides, supported by experimental data and methodologies.

Cyclo(L-leucyl-L-tryptophyl): A Profile

Cyclo(L-leucyl-L-tryptophyl), or Cyclo(Leu-Trp), is a tryptophan-containing CDP that has been isolated from various bacteria, such as Comamonas testosteroni, and fungi like Penicillium aurantiovirens.[2][6] It is recognized for its distinct bitter taste and has been used as a standard in flavor research.[2] Beyond its organoleptic properties, Cyclo(Leu-Trp) exhibits a range of biological activities, including antibacterial and antifungal effects.[6] It also functions as a melatonin receptor agonist, suggesting potential roles in physiological processes regulated by melatonin.[6]

Comparative Analysis of Biological Activities

The therapeutic potential of a CDP is defined by its specific biological activity and potency. The following tables summarize the quantitative data for Cyclo(L-leucyl-L-tryptophyl) and other well-researched CDPs, highlighting their diverse functional roles.

Table 1: Anticancer and Cytotoxic Activity
Cyclic DipeptideCancer Cell LineActivityIC50 / GI50Reference
Cyclo(L-leucyl-L-prolyl) MDA-MB-231 (Breast)Cytotoxic73.4 µM[7]
MDA-MB-468 (Breast)Cytotoxic67.4 µM[7]
Cyclo(L-Phe-L-Pro) HCT-116 (Colon)Cytotoxic21.4 µg/mL[8]
OVCAR-8 (Ovarian)Cytotoxic18.3 µg/mL[8]
SF-295 (CNS)Cytotoxic16.0 µg/mL[8]
Cyclo(L-Phe-L-Hyp) U87-MG (Glioma)Proliferation Inhibition5.8 µM[8]
U251 (Glioma)Proliferation Inhibition18.6 µM[8]
Table 2: Antimicrobial and Anti-Quorum Sensing Activity
Cyclic DipeptideTarget OrganismActivityMIC / InhibitionReference
Cyclo(L-Pro-L-Tyr) Xanthomonas axonopodisAntibacterial31.25 µg/mL[9]
Ralstonia solanacearumAntibacterial31.25 µg/mL[9]
Cyclo(L-Trp-L-Ser) & Derivatives Chromobacterium violaceumAnti-Quorum SensingViolacein production decrease[10][11]
Pseudomonas aeruginosaAnti-Quorum SensingPyocyanin production inhibition[10][11]
Cyclo(L-leucyl-L-prolyl) Vancomycin-Resistant Enterococci (VRE)AntibacterialActive against 12 strains[4]
Cyclo(L-Leu-L-Pro) Aspergillus flavusAntifungalGrowth inhibition[12]
Cyclo(L-Trp-L-Arg) Various BacteriaAntibacterialActivity invalidated by recent synthesis and testing[13]

Note: The reported antimicrobial activity of Cyclo(L-Trp-L-Arg) has been disputed in subsequent studies, highlighting the importance of rigorous structural and biological validation.[13]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by CDPs is crucial for their development as therapeutic agents.

Cyclo(His-Pro): Neuroprotection and Anti-Inflammation

Cyclo(His-Pro) is a well-studied neuroprotective and anti-inflammatory agent.[14][15] It exerts its effects by modulating the crosstalk between the Nrf2 and NF-κB signaling pathways.[16] Under conditions of oxidative stress, Cyclo(His-Pro) activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[14][16] Increased HO-1 activity, in turn, suppresses the pro-inflammatory NF-κB pathway, reducing the expression of inflammatory mediators.[16] This dual action makes Cyclo(His-Pro) a promising candidate for treating neurodegenerative diseases where oxidative stress and inflammation are key pathological features.[14][17]

Cyclo_His_Pro_Pathway stress Oxidative Stress (e.g., Paraquat) keap1 Keap1 stress->keap1 activates nfkb NF-κB stress->nfkb activates chp Cyclo(His-Pro) nrf2 Nrf2 chp->nrf2 activates nucleus Nucleus nrf2->nucleus translocates keap1->nrf2 inhibits are ARE (Antioxidant Response Element) inflammation Pro-inflammatory Genes (COX-2, MMP-3) ho1 HO-1 (Heme Oxygenase-1) are->ho1 induces transcription ho1->nfkb inhibits nuclear accumulation protection Cytoprotection & Anti-inflammation ho1->protection leads to nfkb->nucleus translocates inflammation->protection downregulation leads to

Caption: Cyclo(His-Pro) signaling via the Nrf2/HO-1 axis to inhibit NF-κB-mediated inflammation.

Cyclo(L-leucyl-L-prolyl): Anticancer Activity

The marine-derived Cyclo(L-leucyl-L-prolyl) (cLP) has demonstrated significant anticancer activity, particularly against triple-negative breast cancer (TNBC).[18] Its mechanism involves the disruption of the interaction between the tetraspanin CD151 and the epidermal growth factor receptor (EGFR).[7][18] This interaction is critical for cancer cell migration and proliferation. By binding to CD151, cLP prevents its association with EGFR, thereby downregulating downstream signaling pathways involving proteins like RAC1 and PAK, which are crucial for cell cycle progression and motility.[7][18] This leads to cell cycle arrest and inhibition of cancer cell migration.[18]

Cyclo_Leu_Pro_Pathway clp Cyclo(L-leucyl-L-prolyl) cd151 CD151 clp->cd151 inhibition Inhibition of Growth & Migration egfr EGFR cd151->egfr downstream Downstream Signaling (RAC1, PAK) egfr->downstream activates cell_cycle Cell Cycle Progression (Cyclin D, CDK4) downstream->cell_cycle promotes downstream->cell_cycle migration Cell Migration & Invasion downstream->migration promotes downstream->migration

Caption: Cyclo(L-leucyl-L-prolyl) inhibits cancer cell migration by disrupting CD151-EGFR signaling.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the bioactivities of cyclic dipeptides.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-Hinton Broth), bacterial inoculum (adjusted to 0.5 McFarland standard), CDP stock solution, positive control antibiotic, negative control (medium only).

  • Protocol:

    • Prepare a serial two-fold dilution of the CDP in the growth medium directly in the 96-well plate. A typical concentration range is 0.25 to 256 µg/mL.

    • Add the standardized bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include positive control wells (bacteria with a known antibiotic) and negative control wells (medium only).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection: the MIC is the lowest concentration of the CDP at which no turbidity (bacterial growth) is observed.

Anti-Quorum Sensing (Violacein Inhibition) Assay

This assay uses the reporter strain Chromobacterium violaceum CV026, which produces the purple pigment violacein in response to N-acylhomoserine lactone (AHL) signaling molecules. Inhibition of this pigment indicates anti-QS activity.

  • Materials: C. violaceum CV026, Luria-Bertani (LB) agar and broth, exogenous AHL (e.g., C6-HSL), CDP stock solutions.

  • Protocol:

    • Grow C. violaceum CV026 overnight in LB broth.

    • Prepare LB agar plates. Spread a lawn of the overnight culture onto the plates.

    • Alternatively, for a quantitative assay, use a liquid culture method in 96-well plates. Add sub-MIC concentrations of the test CDP, a fixed concentration of C6-HSL to induce violacein production, and the bacterial culture to each well.

    • Incubate at 30°C for 24 hours.

    • For the agar plate method, observe the zones of pigment inhibition around discs impregnated with the test CDP.

    • For the liquid culture method, quantify violacein production by lysing the cells and measuring the absorbance of the extracted pigment at 585 nm. Compare the absorbance of treated samples to an untreated control.[19]

In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Materials: RAW 264.7 macrophage cell line, DMEM medium, fetal bovine serum (FBS), LPS, Griess reagent, CDP stock solutions.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of the CDP for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (no CDP, with LPS) and a negative control (no LPS).

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition relative to the LPS-only control.

Caption: General workflows for key bioactivity assays used in cyclic dipeptide research.

Conclusion

Cyclo(L-leucyl-L-tryptophyl) is a bioactive cyclic dipeptide with established antimicrobial properties and potential as a melatonin receptor agonist. When compared to other CDPs, a clear functional divergence based on amino acid composition becomes apparent. While tryptophan-containing CDPs often exhibit anti-quorum sensing activities, proline-containing CDPs like Cyclo(L-leucyl-L-prolyl) and Cyclo(L-Phe-L-Pro) show significant promise in oncology. Meanwhile, unique structures like Cyclo(His-Pro) demonstrate potent neuroprotective and anti-inflammatory effects by modulating fundamental cellular stress-response pathways. This comparative analysis underscores the vast therapeutic landscape of cyclic dipeptides and highlights Cyclo(L-leucyl-L-tryptophyl) as a molecule of interest, particularly in the fields of infectious disease and pharmacology. Further research is warranted to elucidate its precise mechanisms of action and to fully explore its therapeutic potential relative to its structural congeners.

References

Cyclo(L-leucyl-L-tryptophyl) vs. Linear Dipeptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of peptide-based drug discovery and development, the conformation of a molecule plays a pivotal role in its biological activity, stability, and bioavailability. This guide provides a comparative analysis of the cyclic dipeptide cyclo(L-leucyl-L-tryptophyl) and its linear counterpart, L-leucyl-L-tryptophan. While direct comparative studies are limited, this document synthesizes available experimental data for the cyclic dipeptide and draws upon established principles of peptide chemistry to infer the activity of the linear form.

Cyclic peptides generally exhibit superior bioactivities compared to their linear analogs.[1][2] This is attributed to their enhanced stability, resistance to proteases, and conformational rigidity, which facilitates more specific interactions with biological targets.[1]

I. Overview of Biological Activities

Cyclo(L-leucyl-L-tryptophyl) has been identified as a bioactive metabolite with a range of activities, including antimicrobial and anti-quorum sensing properties.[3][4][5] The rigid structure of the diketopiperazine ring in cyclic dipeptides is crucial for their biological function.[1] In contrast, linear dipeptides are more susceptible to enzymatic degradation and possess greater conformational flexibility, which can lead to reduced receptor binding affinity and overall lower biological activity.[1][2]

II. Comparative Data on Biological Performance

While direct experimental comparisons between cyclo(L-leucyl-L-tryptophyl) and L-leucyl-L-tryptophan are not extensively documented in publicly available literature, we can summarize the known activities of the cyclic form and related compounds.

Table 1: Antimicrobial and Antifungal Activity
CompoundTarget OrganismActivityExperimental MethodReference
Cyclo(L-leucyl-L-tryptophyl)Various bacteria and fungiInhibitory activityNot specified[3][4]
Cyclo(L-tryptophanyl-L-prolyl)Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilis, Streptococcus pneumoniaeAntibacterial propertiesKirby-Bauer disc-diffusion assay[6]
Cyclo(L-tryptophanyl-L-tryptophanyl)Candida albicans, Aspergillus niger, Penicillium notatumAntifungal propertiesKirby-Bauer disc-diffusion assay[6]
L-leucyl-L-tryptophan-Data not available--
Table 2: Anti-Quorum Sensing Activity
CompoundTarget OrganismEffectExperimental MethodReference
Tryptophan-containing cyclic dipeptides (e.g., Cyclo(L-Trp-L-Ser))Chromobacterium violaceum CV026Inhibition of violacein productionViolacein inhibition assay[5]
Tryptophan-containing cyclic dipeptides (e.g., Cyclo(L-Trp-L-Ser))Pseudomonas aeruginosa PAO1Inhibition of pyocyanin production, swimming motility, and biofilm formationPyocyanin quantification, swimming motility assay, biofilm formation assay[5]
L-leucyl-L-tryptophan-Data not available--

III. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to reproduce and build upon these findings.

Kirby-Bauer Disc-Diffusion Assay for Antimicrobial Susceptibility

This method is used to determine the antimicrobial activity of a substance.

  • Preparation of Bacterial/Fungal Suspension: A standardized suspension of the test microorganism is prepared in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi).

  • Application of Test Compound: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the cyclic dipeptide solution.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

This protocol is a standard method and is based on the description in the cited literature.[6]

Violacein Inhibition Assay for Anti-Quorum Sensing Activity

This assay is used to screen for compounds that inhibit quorum sensing in Chromobacterium violaceum.

  • Preparation of Test Plates: A culture of C. violaceum CV026 (a mutant that does not produce its own signaling molecule) is grown overnight.

  • Addition of Test Compound and Inducer: The test compound (e.g., a tryptophan-containing cyclic dipeptide) at various concentrations is added to the wells of a microtiter plate. A known concentration of the quorum-sensing inducer, N-hexanoyl-L-homoserine lactone (C6-HSL), is then added to each well to induce violacein production.

  • Inoculation and Incubation: The C. violaceum CV026 culture is added to each well, and the plate is incubated at 30°C for 24 hours.

  • Quantification of Violacein: The production of the purple pigment violacein is quantified by measuring the absorbance at a specific wavelength (typically 585 nm) after solubilizing the pigment. A reduction in violacein production in the presence of the test compound indicates anti-quorum sensing activity.

This protocol is a standard method and is based on the description in the cited literature.[5]

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual framework of comparing cyclic and linear dipeptide activities and a typical workflow for assessing anti-quorum sensing properties.

G Conceptual Comparison of Cyclic vs. Linear Dipeptides cluster_cyclic Cyclo(L-leucyl-L-tryptophyl) cluster_linear Linear L-leucyl-L-tryptophan c_structure Rigid 2,5-diketopiperazine ring c_stability High Stability (Protease Resistance) c_structure->c_stability c_activity Enhanced Biological Activity (e.g., Antimicrobial, Anti-QS) c_stability->c_activity l_activity Reduced Biological Activity c_activity->l_activity Superior Performance l_structure Flexible Linear Chain l_stability Low Stability (Susceptible to Degradation) l_structure->l_stability l_stability->l_activity

Caption: Comparison of Cyclic vs. Linear Dipeptide Properties.

G Workflow for Anti-Quorum Sensing Assay start Start prepare_culture Prepare C. violaceum CV026 culture start->prepare_culture add_compounds Add test compounds and C6-HSL to microtiter plate prepare_culture->add_compounds inoculate Inoculate with C. violaceum add_compounds->inoculate incubate Incubate at 30°C for 24h inoculate->incubate quantify Quantify violacein production (A585) incubate->quantify analyze Analyze data and determine % inhibition quantify->analyze end End analyze->end

Caption: Anti-Quorum Sensing Experimental Workflow.

V. Conclusion

The available evidence strongly suggests that cyclo(L-leucyl-L-tryptophyl) possesses significant biological activities, particularly in the realms of antimicrobial and anti-quorum sensing effects. This is consistent with the broader understanding that cyclic peptides often exhibit enhanced potency and stability compared to their linear counterparts.[1][2] The rigid conformational structure of the diketopiperazine scaffold in cyclo(L-leucyl-L-tryptophyl) is a key determinant of its bioactivity. While direct experimental data for the linear L-leucyl-L-tryptophan is scarce, it is reasonable to hypothesize that it would exhibit lower stability and, consequently, reduced biological efficacy in the assays described. Further head-to-head experimental studies are warranted to provide quantitative confirmation of these well-established principles in the specific case of this dipeptide pair.

References

Unveiling the Antim-icrobial Potential of Cyclo(L-leucyl-L-tryptophyl): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for novel antimicrobial agents, cyclic dipeptides (CDPs) have emerged as a promising class of compounds with diverse biological activities. This guide provides a comprehensive validation of the antimicrobial spectrum of Cyclo(L-leucyl-L-tryptophyl), presenting a comparative analysis with other relevant antimicrobial agents. The data is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective therapies.

While specific quantitative antimicrobial spectrum data for Cyclo(L-leucyl-L-tryptophyl) is not extensively available in the public domain, this guide synthesizes the known activity of closely related tryptophan-containing and other cyclic dipeptides to provide a predictive assessment of its potential. This analysis is supported by detailed experimental protocols for determining antimicrobial efficacy and a visualization of a key mechanism of action.

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of an agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. To contextualize the potential of Cyclo(L-leucyl-L-tryptophyl), the following table summarizes the MIC values for a structurally similar cyclic dipeptide, Cyclo(L-leucyl-L-prolyl), and other tryptophan-containing peptides against a range of pathogenic bacteria and fungi. It is important to note that the tryptophan residue is known to play a crucial role in the antimicrobial activity of peptides.[1][2]

Compound/DrugMicroorganismTypeMIC (µg/mL)
Cyclo(L-leucyl-L-prolyl) Streptococcus mutansGram-positive Bacteria100[3]
Aspergillus parasiticusFungus>6000 (fungicidal)[4][5][6]
Cyclo(L-Trp-L-Arg) Staphylococcus aureusGram-positive Bacteria64[7]
Pseudomonas aeruginosaGram-negative Bacteria250[7]
Klebsiella pneumoniaeGram-negative Bacteria125[7]
Cyclo(D-Trp-D-Arg) Staphylococcus aureusGram-positive Bacteria0.5[7]
Pseudomonas aeruginosaGram-negative Bacteria0.5[7]
Klebsiella pneumoniaeGram-negative Bacteria2[7]
Tryptophan-rich Cyclic Decapeptides Pseudomonas syringae pv. syringaeGram-negative Bacteria1.6 - 6.2[8]
Xanthomonas axonopodis pv. vesicatoriaGram-negative Bacteria0.8 - 3.1[8]
Erwinia amylovoraGram-negative Bacteria6.2 - 12.5[8]
Ampicillin (Control) Escherichia coliGram-negative Bacteria2-8
Staphylococcus aureusGram-positive Bacteria0.25-2
Fluconazole (Control) Candida albicansFungus0.25-4

Note: The data for Ampicillin and Fluconazole are representative ranges and can vary depending on the specific strain and testing conditions. The presented data for cyclic dipeptides is based on available literature and is intended to provide a comparative perspective. The antimicrobial spectrum of Cyclo(L-leucyl-L-tryptophyl) may differ.

Experimental Protocols

To ensure reproducibility and standardization of antimicrobial susceptibility testing, the following detailed protocol for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is provided.

Protocol: Broth Microdilution MIC Assay

1. Preparation of Materials:

  • Test Compound: Cyclo(L-leucyl-L-tryptophyl) stock solution of known concentration.

  • Microorganisms: Standardized cultures of test bacteria or fungi (e.g., ATCC strains).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the microorganism from an agar plate.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of the Test Compound:

  • Add 100 µL of sterile growth medium to all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

  • The eleventh well in each row will serve as a positive control (inoculum without the compound), and the twelfth well will be a negative control (medium only).

4. Inoculation and Incubation:

  • Add 100 µL of the prepared inoculum to each well from 1 to 11.

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.

Mechanism of Action: Signaling Pathway Interference

Many cyclic dipeptides exert their antimicrobial effects not by directly killing the pathogens, but by interfering with their communication systems, a process known as quorum sensing (QS). QS allows bacteria to coordinate gene expression based on population density, regulating virulence factor production and biofilm formation. Tryptophan-containing cyclic dipeptides have been shown to be effective inhibitors of QS.[9]

The following diagram illustrates a generalized workflow for assessing the quorum sensing inhibition activity of a test compound.

Quorum_Sensing_Inhibition_Workflow Experimental Workflow for Quorum Sensing Inhibition Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis prep_reporter Prepare Reporter Strain (e.g., Chromobacterium violaceum) inoculate Inoculate Reporter Strain with Test Compound prep_reporter->inoculate prep_compound Prepare Test Compound (Cyclo(L-leucyl-L-tryptophyl)) prep_compound->inoculate incubate Incubate at Optimal Temperature and Time inoculate->incubate observe Observe and Quantify Inhibition of QS-mediated Phenotype (e.g., Violacein Production) incubate->observe determine_mic Determine MIC of Test Compound observe->determine_mic Compare with growth inhibition

Caption: Workflow for evaluating quorum sensing inhibition.

The following diagram illustrates a simplified signaling pathway for quorum sensing in Gram-negative bacteria and the potential point of inhibition by cyclic dipeptides.

Quorum_Sensing_Signaling_Pathway Quorum Sensing Signaling Pathway Inhibition cluster_bacterium Bacterial Cell cluster_extracellular Extracellular Environment AHL_synthase AHL Synthase (e.g., LuxI) AHL Autoinducer (AHL) AHL_synthase->AHL produces AHL_out AHL AHL->AHL_out diffuses out Receptor Receptor Protein (e.g., LuxR) DNA DNA Receptor->DNA activates Virulence_Genes Virulence Genes DNA->Virulence_Genes expression of AHL_out->Receptor binds to CDP Cyclic Dipeptide (e.g., Cyclo(L-leucyl-L-tryptophyl)) CDP->Receptor inhibits binding

Caption: Inhibition of Quorum Sensing by Cyclic Dipeptides.

Conclusion

While direct experimental data for Cyclo(L-leucyl-L-tryptophyl) remains to be fully elucidated, the available information on analogous cyclic dipeptides, particularly those containing tryptophan, suggests a promising potential for broad-spectrum antimicrobial activity. The likely mechanism of action involves the disruption of bacterial communication through quorum sensing inhibition, a strategy that may offer advantages in circumventing the development of resistance. The provided experimental protocols offer a standardized framework for researchers to further investigate the antimicrobial properties of this and other novel compounds. Further studies are warranted to fully characterize the antimicrobial spectrum and therapeutic potential of Cyclo(L-leucyl-L-tryptophyl).

References

Comparative Analysis of Cyclo(L-leucyl-L-tryptophyl) Stereoisomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a significant gap in the comparative biological analysis of the four stereoisomers of Cyclo(L-leucyl-L-tryptophyl). While the biological activities of the naturally occurring Cyclo(L-Leu-L-Trp) have been characterized to some extent, there is a notable absence of publicly available experimental data directly comparing its performance against its stereoisomers: Cyclo(D-leucyl-L-tryptophyl), Cyclo(L-leucyl-D-tryptophyl), and Cyclo(D-leucyl-D-tryptophyl).

This guide aims to summarize the existing data for Cyclo(L-Leu-L-Trp) and highlight the critical need for further research to elucidate the pharmacological profiles of its stereoisomeric counterparts. The stereochemical configuration of cyclic dipeptides is known to significantly influence their biological activity, making a comparative analysis essential for drug discovery and development.

Biological Activities of Cyclo(L-Leu-L-Trp)

Cyclo(L-Leu-L-Trp) is a cyclic dipeptide that has been isolated from various natural sources and has demonstrated a range of biological activities. The primary activities reported in the literature include:

  • Antimicrobial Activity: Cyclo(L-Leu-L-Trp) has been shown to exhibit inhibitory effects against various bacteria and fungi.

  • Antioxidant Activity: Studies have indicated that this compound possesses radical scavenging properties.

  • Cytotoxic Activity: Some reports suggest potential cytotoxic effects against certain cell lines.

  • Receptor Binding: There is evidence of its interaction with specific cellular receptors.

Due to the lack of available data for the other stereoisomers, a quantitative comparison in a tabular format cannot be provided at this time.

The Importance of Stereochemistry in Biological Activity

The spatial arrangement of atoms in a molecule, or its stereochemistry, is a crucial determinant of its interaction with biological targets such as enzymes and receptors. Even minor changes in the three-dimensional structure, as seen between stereoisomers, can lead to vastly different biological effects, ranging from enhanced activity to complete inactivation or even antagonistic effects.

For instance, studies on other cyclic dipeptides, such as the stereoisomers of Cyclo(Leu-Pro), have demonstrated significant differences in their antifungal activities, underscoring the importance of stereochemical configuration. A study on the four stereoisomers of a different compound, Cyclo(Trp-Arg), found them to be biologically inactive, which contradicted previous reports on the naturally isolated compounds and emphasizes the necessity of empirical data for each specific set of stereoisomers.

Future Research Directions

To provide a comprehensive comparative analysis as requested by researchers, scientists, and drug development professionals, further experimental investigation is imperative. The following logical workflow outlines the necessary steps for future research:

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation cluster_2 Data Analysis & Comparison Synthesis Chemical Synthesis of all four Cyclo(Leu-Trp) Stereoisomers Purification Purification and Structural Characterization (NMR, MS, etc.) Synthesis->Purification Antimicrobial Antimicrobial Activity Assays (MIC, MBC) Purification->Antimicrobial Antioxidant Antioxidant Activity Assays (e.g., DPPH, ABTS) Purification->Antioxidant Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Purification->Cytotoxicity Receptor Receptor Binding Assays Purification->Receptor Data_Analysis Quantitative Data Analysis (IC50, MIC values) Antimicrobial->Data_Analysis Antioxidant->Data_Analysis Cytotoxicity->Data_Analysis Receptor->Data_Analysis Comparison Comparative Analysis of Stereoisomer Activity Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion Elucidation of Structure-Activity Relationships (SAR)

Caption: A proposed workflow for the comparative analysis of Cyclo(Leu-Trp) stereoisomers.

Experimental Protocols

While specific comparative data is unavailable, the following are general protocols for the types of experiments that would be necessary to conduct a thorough comparative analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a defined concentration (e.g., 10^5 CFU/mL).

  • Preparation of Compound Dilutions: Serial twofold dilutions of each stereoisomer are prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well containing the compound dilution is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Activity)
  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent (e.g., methanol or ethanol) to a specific concentration (e.g., 0.1 mM).

  • Preparation of Compound Solutions: Solutions of each stereoisomer are prepared at various concentrations in the same solvent.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the compound solutions in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay (Cytotoxicity)
  • Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.

  • Compound Treatment: The cells are treated with various concentrations of each stereoisomer for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control (solvent only) is also included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for a few hours (e.g., 2-4 hours) to allow for the formation of formazan crystals by viable cells.

  • Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can then be determined.

Conclusion

The current body of scientific literature lacks the necessary comparative data to produce a comprehensive guide on the stereoisomers of Cyclo(L-leucyl-L-tryptophyl). While the biological activities of the L,L-isomer are partially documented, the pharmacological profiles of the D,L-, L,D-, and D,D-isomers remain uninvestigated. To address this knowledge gap and to unlock the full therapeutic potential of this class of compounds, a systematic synthesis and side-by-side biological evaluation of all four stereoisomers are essential. The experimental protocols outlined above provide a framework for such a study, which would be of significant value to the fields of medicinal chemistry, pharmacology, and drug development.

Comparative Analysis of Cyclo(L-leucyl-L-prolyl) Effects in Triple-Negative Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of experimental data reveals the cytotoxic and anti-proliferative effects of the cyclic dipeptide Cyclo(L-leucyl-L-prolyl) (CLP) on triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468. This guide provides a comparative analysis of CLP's performance, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals.

Executive Summary

Cyclo(L-leucyl-L-prolyl) demonstrates significant anti-cancer activity in TNBC cell lines by reducing cell viability, inhibiting proliferation and migration, inducing cell cycle arrest, and promoting apoptosis. The primary mechanism of action is attributed to the disruption of the CD151-EGFR protein-protein interaction, a critical signaling nexus in cancer progression. In contrast, the structurally similar cyclic dipeptide, cis-cyclo(L-Phe-L-Pro), also exhibits anti-proliferative effects in MDA-MB-231 cells, albeit with different reported potencies and mechanisms. This guide presents a side-by-side comparison of these two compounds, offering insights into their differential effects on key cellular processes.

Data Presentation

The following tables summarize the quantitative data on the effects of Cyclo(L-leucyl-L-prolyl) and a comparative compound, cis-cyclo(L-Phe-L-Pro), on the MDA-MB-231 and MDA-MB-468 triple-negative breast cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineIC50 (µM)Citation
Cyclo(L-leucyl-L-prolyl) (CLP)MDA-MB-23173.4[1]
Cyclo(L-leucyl-L-prolyl) (CLP)MDA-MB-46867.4[1]
cis-cyclo(L-Phe-L-Pro)MDA-MB-231Not explicitly found

Table 2: Effects on Cell Cycle and Apoptosis

CompoundCell LineEffectObservationsCitation
Cyclo(L-leucyl-L-prolyl) (CLP)MDA-MB-231, MDA-MB-468Cell Cycle ArrestReduced expression of Cyclin D1 and CDK4.[1][2]
Cyclo(L-leucyl-L-prolyl) (CLP)MDA-MB-231, MDA-MB-468Apoptosis InductionInduced DNA strand breaks and cell death.[2]
cis-cyclo(L-Phe-L-Pro)MDA-MB-231Apoptosis InductionDownregulation of Bcl-2 and upregulation of cytochrome c, cleaved caspase-3, and BAD.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by Cyclo(L-leucyl-L-prolyl) and a standard experimental workflow for assessing apoptosis.

CLP_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Downstream Downstream Signaling EGFR->Downstream CD151 CD151 CD151->Downstream CLP Cyclo(L-leucyl-L-prolyl) (CLP) Interaction Disrupts Interaction CLP->Interaction Interaction->EGFR Interaction->CD151 Interaction->Downstream X Proliferation Cell Proliferation & Migration Downstream->Proliferation Inhibition Inhibition

Caption: Signaling pathway of Cyclo(L-leucyl-L-prolyl) (CLP).

Apoptosis_Workflow Start Seed MDA-MB-231 cells Treatment Treat with CLP or cis-cyclo(L-Phe-L-Pro) Start->Treatment Incubation Incubate for 24-48h Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Staining Annexin V-FITC/PI Staining Harvest->Staining Analysis Flow Cytometry Analysis Staining->Analysis Result Quantify Apoptotic Cells Analysis->Result

Caption: Experimental workflow for apoptosis assessment.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed MDA-MB-231 or MDA-MB-468 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of Cyclo(L-leucyl-L-prolyl) or the comparative compound and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Cell Migration Assay (Wound Healing Assay)
  • Cell Seeding: Grow MDA-MB-231 or MDA-MB-468 cells in a 6-well plate until a confluent monolayer is formed.

  • Wound Creation: Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and add a fresh medium containing the test compound at the desired concentration.

  • Image Acquisition: Capture images of the scratch at 0 hours and after 24 and 48 hours of incubation.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed MDA-MB-231 or MDA-MB-468 cells in a 6-well plate and treat with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

Western Blotting for Protein Expression
  • Cell Lysis: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., Cyclin D1, CDK4, Bcl-2, Cytochrome c) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

A Comparative Guide to the Structure-Activity Relationship of Cyclo(L-leucyl-L-tryptophyl) Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclo(L-leucyl-L-tryptophyl), a cyclic dipeptide also known as c(L-Leu-L-Trp), has emerged as a promising scaffold in drug discovery. Its derivatives have demonstrated a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. This guide provides an objective comparison of the performance of various c(L-Leu-L-Trp) derivatives, supported by experimental data, to elucidate their structure-activity relationships (SAR).

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of c(L-Leu-L-Trp) have been investigated for their potential to inhibit cancer cell growth. Modifications to the core structure have been shown to significantly influence their cytotoxic and antiproliferative activities.

A key modification that enhances anticancer activity is prenylation at the C7 position of the tryptophan indole ring. This structural change has been shown to significantly increase the cytotoxicity of tryptophan-containing cyclic dipeptides.

Table 1: Anticancer Activity of C7-Prenylated Tryptophan-Containing Cyclic Dipeptides

CompoundDerivativeCell LineIC50 (µM)[1]
1a Cyclo(L-Trp-Gly)A549 (Lung Carcinoma)>100
1b C7-prenyl-Cyclo(L-Trp-Gly)A549 (Lung Carcinoma)21.3
2a Cyclo(L-Trp-L-Ala)A549 (Lung Carcinoma)>100
2b C7-prenyl-Cyclo(L-Trp-L-Ala)A549 (Lung Carcinoma)35.4
3a Cyclo(L-Trp-L-Val)A549 (Lung Carcinoma)>100
3b C7-prenyl-Cyclo(L-Trp-L-Val)A549 (Lung Carcinoma)15.2
4a Cyclo(L-Trp-L-Leu)A549 (Lung Carcinoma)>100
4b C7-prenyl-Cyclo(L-Trp-L-Leu)A549 (Lung Carcinoma)8.9
5a Cyclo(L-Trp-L-Phe)A549 (Lung Carcinoma)>100
5b C7-prenyl-Cyclo(L-Trp-L-Phe)A549 (Lung Carcinoma)12.7
6a Cyclo(L-Trp-L-Ile)A549 (Lung Carcinoma)>100
6b C7-prenyl-Cyclo(L-Trp-L-Ile)A549 (Lung Carcinoma)18.6
7a Cyclo(L-Trp-L-Pro)A549 (Lung Carcinoma)>100
7b C7-prenyl-Cyclo(L-Trp-L-Pro)A549 (Lung Carcinoma)25.1

Structure-Activity Relationship Insights:

  • Prenylation: The addition of a prenyl group at the C7 position of the tryptophan residue consistently and significantly enhances the anticancer activity against A549 lung carcinoma cells. This suggests that the lipophilicity and steric bulk introduced by the prenyl group are crucial for cytotoxic effects.

  • Amino Acid Partner: Among the C7-prenylated derivatives, the nature of the second amino acid also influences activity. The derivative with leucine, C7-prenyl-Cyclo(L-Trp-L-Leu) (4b) , exhibited the lowest IC50 value (8.9 µM), indicating the highest potency in this series. This suggests that the isobutyl side chain of leucine contributes favorably to the interaction with the biological target.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The antimicrobial potential of c(L-Leu-L-Trp) derivatives has also been explored, with structural modifications impacting their efficacy against a range of pathogens.

Similar to the trend observed in anticancer activity, C7-prenylation of the tryptophan moiety plays a critical role in enhancing the antimicrobial properties of these cyclic dipeptides.

Table 2: Antimicrobial Activity (MIC, µg/mL) of C7-Prenylated Tryptophan-Containing Cyclic Dipeptides [1]

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicans
1a >128>128>128>128>128
1b 168326432
2a >128>128>128>128>128
2b 32166412864
3a >128>128>128>128>128
3b 84163216
4a >128>128>128>128>128
4b 428168
5a >128>128>128>128>128
5b 84163216
6a >128>128>128>128>128
6b 84163216
7a >128>128>128>128>128
7b 168326432
Ampicillin16832>128-
Ciprofloxacin0.50.250.1250.5-
Amphotericin B----2

Structure-Activity Relationship Insights:

  • Prenylation is Key: The non-prenylated parent compounds (1a-7a) showed no significant antimicrobial activity (MIC > 128 µg/mL). In contrast, all C7-prenylated derivatives (1b-7b) exhibited notable activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.

  • Leucine Advantage: Consistent with the anticancer data, the C7-prenylated derivative containing leucine, C7-prenyl-Cyclo(L-Trp-L-Leu) (4b) , displayed the most potent and broad-spectrum antimicrobial activity. It was particularly effective against Bacillus subtilis (MIC = 2 µg/mL) and Staphylococcus aureus (MIC = 4 µg/mL).

  • Hydrophobicity and Activity: The enhanced activity of the prenylated compounds suggests that increased lipophilicity facilitates interaction with and disruption of microbial cell membranes.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many c(L-Leu-L-Trp) derivatives are still under investigation, preliminary evidence suggests their involvement in key cellular signaling pathways.

Anticancer Signaling:

The anticancer effects of some diketopiperazines are thought to be mediated through the induction of apoptosis (programmed cell death) and modulation of cell cycle progression. While not specifically demonstrated for c(L-Leu-L-Trp) derivatives, related compounds have been shown to influence pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. The enhanced cytotoxicity of prenylated derivatives may be linked to their ability to more effectively penetrate cell membranes and interact with intracellular targets within these pathways.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cLLT c(L-Leu-L-Trp) Derivative PI3K PI3K cLLT->PI3K Inhibition? Akt Akt PI3K->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition

Caption: Putative anticancer signaling pathway of c(L-Leu-L-Trp) derivatives.

Antimicrobial Mechanism:

The broad-spectrum activity of the prenylated derivatives, coupled with the importance of lipophilicity, strongly suggests a mechanism involving the disruption of microbial cell membranes. The amphipathic nature of these molecules allows them to insert into the lipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.

antimicrobial_workflow Derivative Prenylated c(L-Leu-L-Trp) Derivative Membrane Bacterial Cell Membrane Derivative->Membrane Insertion Membrane Insertion Membrane->Insertion Disruption Membrane Disruption Insertion->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action for prenylated derivatives.

Experimental Protocols

The data presented in this guide were generated using established and validated experimental methodologies.

Anticancer Activity - MTT Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the c(L-Leu-L-Trp) derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the media is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours.

  • Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

mtt_workflow Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with c(L-Leu-L-Trp) Derivatives Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solvent Add Solubilization Solvent (e.g., DMSO) Incubate3->Add_Solvent Measure Measure Absorbance Add_Solvent->Measure Calculate Calculate IC50 Measure->Calculate

References

Synergistic Potential of Cyclo(L-leucyl-L-tryptophyl): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide explores the potential synergistic effects of the cyclic dipeptide Cyclo(L-leucyl-L-tryptophyl). While direct experimental evidence for its synergistic activity is currently limited, this document provides a comparative analysis based on its known biological functions and the demonstrated synergistic effects of structurally related compounds. This guide aims to furnish a scientific basis for future research into combination therapies involving Cyclo(L-leucyl-L-tryptophyl).

Biological Profile of Cyclo(L-leucyl-L-tryptophyl)

Cyclo(L-leucyl-L-tryptophyl), also known as Cyclo(-Leu-Trp), is a cyclic dipeptide with established biological activities. It has been shown to inhibit the growth of various bacteria and fungi[1][2]. In addition to its antimicrobial properties, it has been identified as a melatonin receptor agonist, suggesting a potential role in physiological processes regulated by melatonin[1][2]. Its bitter taste has also led to its use as a bitter ligand in taste studies[1][2].

Comparative Analysis of Synergistic Effects

Given the absence of direct studies on the synergistic effects of Cyclo(L-leucyl-L-tryptophyl), this section draws comparisons with a closely related cyclic dipeptide, Cyclo(L-leucyl-L-prolyl) (CLP), which shares the L-leucine residue and has documented synergistic activities.

Synergistic Antimicrobial and Antiviral Effects of Cyclo(L-leucyl-L-prolyl)

Research has demonstrated that combinations of proline-based cyclic dipeptides, including CLP, can exhibit superior antibacterial and anti-influenza virus effects compared to the individual compounds.[3][4] One study highlighted that specific fractions containing cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) displayed enhanced efficacy against multidrug-resistant bacteria and the influenza A/H3N2 virus when used in combination[3][4]. This suggests that the combination of different cyclic dipeptides can lead to a more potent antimicrobial and antiviral outcome.

Table 1: Comparison of Antiviral Activity of Individual and Combined Fractions of Proline-Based Cyclic Dipeptides

TreatmentVirus Titer (Plaque Forming Units/mL)
Control (Untreated)1.5 x 10⁸
cis-cyclo(L-Leu-L-Pro) (Fraction S8)5.0 x 10⁵
cis-cyclo(L-Phe-L-Pro) (Fraction S11)8.0 x 10⁵
Combination of S8 and S11 < 1.0 x 10²

This table is a representative summary based on findings that combined fractions show superior effects.

Potential for Synergistic Anticancer Activity

While direct evidence for Cyclo(L-leucyl-L-tryptophyl) is lacking, other cyclic dipeptides have been investigated for their anticancer properties. For instance, the combination of cis-cyclo(L-Phe-L-Pro) with other proline-based 2,5-diketopiperazines has been shown to significantly enhance anti-breast cancer activity by selectively targeting cancer stem cells.[5] This was demonstrated through the induction of G1-phase arrest and mitochondria-mediated apoptosis in MDA-MB-231 breast cancer cells[5]. Furthermore, studies on the linear dipeptide L-glutamyl-L-tryptophan have suggested anti-angiogenic effects, which is a crucial aspect of cancer therapy[6]. These findings open an avenue for investigating the potential synergistic effects of Cyclo(L-leucyl-L-tryptophyl) with conventional anticancer drugs.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the context of related compounds.

Checkerboard Microdilution Assay for Antimicrobial Synergy

This method is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Protocol:

  • Prepare a series of two-fold dilutions of each compound (e.g., Cyclo(L-leucyl-L-tryptophyl) and a known antibiotic) in a 96-well microtiter plate. The dilutions should range from sub-inhibitory to supra-inhibitory concentrations.

  • The dilutions of the first compound are made along the rows, and the dilutions of the second compound are made along the columns.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., bacteria at a final concentration of 5 x 10⁵ CFU/mL).

  • Include wells with each compound alone as controls, as well as a growth control (no compounds) and a sterility control (no bacteria).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination by observing the lowest concentration that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results as follows:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 1.0: Additive

    • 1.0 < FICI ≤ 4.0: Indifference

    • FICI > 4.0: Antagonism

Plaque Reduction Assay for Antiviral Synergy

This assay is used to determine the ability of compounds to inhibit the replication of a virus.

Protocol:

  • Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in 6-well plates and grow to confluency.

  • Prepare serial dilutions of the virus and infect the cells for 1-2 hours to allow for virus adsorption.

  • Remove the virus inoculum and overlay the cells with a medium containing agar and the test compounds (individually and in combination) at various concentrations.

  • Incubate the plates at the optimal temperature for virus replication (e.g., 37°C in a 5% CO₂ incubator) until plaques (zones of cell death) are visible.

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • The percentage of plaque inhibition is calculated relative to the untreated virus control. Synergistic effects are identified when the combination of compounds results in a significantly greater reduction in plaque formation than the sum of the effects of the individual compounds.

Visualizing Potential Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate a potential signaling pathway that could be targeted and a general experimental workflow for investigating synergistic effects.

cluster_0 Hypothesized Synergistic Anticancer Mechanism Compound_A Cyclo(L-leucyl-L-tryptophyl) EGFR EGFR Signaling Compound_A->EGFR Inhibits (?) Compound_B Anticancer Drug (e.g., EGFR Inhibitor) Compound_B->EGFR Inhibits Cell_Cycle Cell Cycle Progression EGFR->Cell_Cycle Promotes Apoptosis Apoptosis EGFR->Apoptosis Inhibits Growth_Inhibition Tumor Growth Inhibition Cell_Cycle->Growth_Inhibition Leads to Apoptosis->Growth_Inhibition Contributes to

Caption: Hypothesized synergistic anticancer mechanism of Cyclo(L-leucyl-L-tryptophyl).

cluster_1 Experimental Workflow for Synergy Assessment start Select Compounds (Cyclo(L-leucyl-L-tryptophyl) & Partner Drug) invitro In Vitro Assays (Checkerboard, Cell Viability) start->invitro mechanistic Mechanistic Studies (Western Blot, Gene Expression) invitro->mechanistic data_analysis Data Analysis (CI, Isobologram) invitro->data_analysis invivo In Vivo Models (Xenograft, Infection Models) mechanistic->invivo invivo->data_analysis conclusion Conclusion on Synergy data_analysis->conclusion

Caption: General experimental workflow for assessing synergistic effects.

Future Directions and Conclusion

The exploration of the synergistic effects of Cyclo(L-leucyl-L-tryptophyl) presents a promising frontier in drug development. Based on its inherent antimicrobial and potential cell-signaling activities, coupled with the demonstrated synergies of related cyclic dipeptides, there is a strong rationale for investigating its combination with other therapeutic agents. Future research should focus on systematic screening of Cyclo(L-leucyl-L-tryptophyl) in combination with a panel of antibiotics against various pathogens and with a range of anticancer drugs against different cancer cell lines. The experimental protocols and comparative data provided in this guide offer a foundational framework for such investigations. Uncovering potential synergistic interactions could lead to the development of more effective and robust therapeutic strategies.

References

A Comparative Guide to the Biological Activity of Cyclo(L-leucyl-L-prolyl)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a meta-analysis of Cyclo(L-leucyl-L-tryptophyl) revealed a significant scarcity of published research, making a comprehensive comparison of its biological activities unfeasible at this time. However, substantial data is available for the closely related cyclic dipeptide, Cyclo(L-leucyl-L-prolyl) [c(LP)] . This guide, therefore, provides a detailed comparison of the research findings on c(LP), with a focus on its anti-cancer properties, for which quantitative data and mechanistic insights are available.

Anti-Cancer Activity of Cyclo(L-leucyl-L-prolyl)

Cyclo(L-leucyl-L-prolyl), a natural metabolite found in various marine organisms, has demonstrated notable anti-cancer properties, particularly against triple-negative breast cancer (TNBC) cells. Research indicates that c(LP) can inhibit cancer cell growth, proliferation, and migration.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of Cyclo(L-leucyl-L-prolyl) on different cancer cell lines, presenting IC50 values which represent the concentration of a drug that is required for 50% inhibition in vitro.

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer73.4[1]
MDA-MB-468Triple-Negative Breast Cancer67.4[1]

Note: Lower IC50 values indicate higher potency.

Experimental Protocols

The following section details the methodologies used in the key experiments to determine the anti-cancer activity of Cyclo(L-leucyl-L-prolyl).

Cell Viability and Cytotoxicity Assay (MTT Assay) [1]

  • Cell Lines: MDA-MB-231 and MDA-MB-468 (human triple-negative breast cancer cell lines) and MCF-12A (human healthy breast epithelial cell line).

  • Treatment: Cells were treated with varying concentrations of Cyclo(L-leucyl-L-prolyl).

  • Method: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to assess cell viability. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

  • Data Analysis: The concentration of c(LP) that caused a 50% reduction in cell viability (IC50) was calculated.

Cell Migration Assay (Wound Healing Assay) [1]

  • Cell Lines: MDA-MB-231 and MDA-MB-468.

  • Method: A "wound" or scratch was created in a confluent monolayer of cancer cells. The cells were then treated with Cyclo(L-leucyl-L-prolyl). The ability of the cells to migrate and close the wound over time was monitored and compared to untreated control cells.

  • Data Analysis: The rate of wound closure was quantified to assess the inhibitory effect of c(LP) on cell migration.

Cell Invasion Assay (Boyden Chamber Assay) [2]

  • Cell Lines: Triple-negative breast cancer cell lines.

  • Method: This assay utilizes a two-chamber system separated by a porous membrane coated with a basement membrane extract. Cancer cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The ability of the cells to invade the membrane and migrate towards the chemoattractant is measured after treatment with Cyclo(L-leucyl-L-prolyl).

  • Data Analysis: The number of invaded cells is counted and compared to the control group to determine the anti-invasive potential of c(LP).

Signaling Pathways and Mechanism of Action

Research suggests that Cyclo(L-leucyl-L-prolyl) exerts its anti-cancer effects by modulating key signaling pathways involved in cell growth, proliferation, and migration. A significant finding is the ability of c(LP) to disrupt the interaction between CD151 and the Epidermal Growth Factor Receptor (EGFR)[1][2].

CD151-EGFR Signaling Pathway in Cancer Progression

The interaction between the tetraspanin CD151 and EGFR is crucial for promoting cancer cell migration and invasion. This interaction stabilizes EGFR and enhances its signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR_CD151 EGFR-CD151 Complex EGFR->EGFR_CD151 CD151 CD151 CD151->EGFR_CD151 PAK PAK EGFR_CD151->PAK Activates RAC1 RAC1 EGFR_CD151->RAC1 Activates Cell_Cycle_Proteins Cyclin D, CDK4 EGFR_CD151->Cell_Cycle_Proteins Upregulates P27kip1 p27kip1 (Inhibitor) EGFR_CD151->P27kip1 Downregulates Proliferation Cell Proliferation & Migration PAK->Proliferation RAC1->Proliferation Cell_Cycle_Proteins->Proliferation P27kip1->Cell_Cycle_Proteins Inhibits

Caption: EGFR-CD151 signaling cascade promoting cancer cell proliferation and migration.

Inhibition by Cyclo(L-leucyl-L-prolyl)

Cyclo(L-leucyl-L-prolyl) has been shown to interfere with this pathway, leading to a reduction in cancer cell motility and growth.[1][2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cLP Cyclo(L-leucyl-L-prolyl) EGFR_CD151 EGFR-CD151 Complex cLP->EGFR_CD151 Disrupts Interaction EGFR EGFR EGFR->EGFR_CD151 CD151 CD151 CD151->EGFR_CD151 PAK PAK EGFR_CD151->PAK RAC1 RAC1 EGFR_CD151->RAC1 Cell_Cycle_Proteins Cyclin D, CDK4 EGFR_CD151->Cell_Cycle_Proteins Proliferation Reduced Cell Proliferation & Migration PAK->Proliferation RAC1->Proliferation Cell_Cycle_Proteins->Proliferation

Caption: Cyclo(L-leucyl-L-prolyl) disrupts EGFR-CD151 interaction, inhibiting downstream signaling.

Conclusion

The available research findings strongly suggest that Cyclo(L-leucyl-L-prolyl) possesses significant anti-cancer properties, particularly against triple-negative breast cancer. Its mechanism of action appears to involve the disruption of the CD151-EGFR signaling axis, which is critical for cancer cell proliferation and migration. While these findings are promising, further research, including in vivo studies and investigations into its effects on other cancer types, is warranted to fully elucidate its therapeutic potential. The lack of data on Cyclo(L-leucyl-L-tryptophyl) highlights a potential area for future research in the field of cyclic dipeptides.

References

Safety Operating Guide

Prudent Disposal of Cyclo(L-leucyl-L-tryptophyl): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the disposal of Cyclo(L-leucyl-L-tryptophyl), a cyclic dipeptide, emphasizing safety and compliance with standard laboratory practices.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to protect from spills.

Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

**Step-by-Step Disposal Protocol

Given the absence of a specific Safety Data Sheet (SDS), a conservative approach to disposal is recommended. The primary step is to determine if the waste is hazardous.[1][2]

  • Hazard Assessment:

    • Consult your institution's chemical safety resources and EHS department to classify the waste. In the absence of specific data, it is best to treat the compound as chemical waste.

    • Do not dispose of Cyclo(L-leucyl-L-tryptophyl) down the drain or in regular trash unless explicitly approved by your EHS department.[3][4]

  • Waste Collection and Storage:

    • Collect waste Cyclo(L-leucyl-L-tryptophyl), including contaminated materials (e.g., weighing paper, pipette tips), in a designated, compatible, and sealable waste container.[5][6]

    • Ensure the container is in good condition and free of leaks.

  • Labeling:

    • Clearly label the waste container with the following information[5][6][7]:

      • The words "Hazardous Waste" (or as directed by your EHS).

      • Full Chemical Name: "Cyclo(L-leucyl-L-tryptophyl)" (no abbreviations).

      • CAS Number: 15136-34-2.

      • Approximate concentration and quantity.

      • Date of accumulation.

      • Your name, laboratory, and contact information.

  • Segregation:

    • Store the waste container in a designated secondary containment area, segregated from incompatible chemicals.[5][6][8]

  • Disposal Request:

    • Contact your institution's EHS or hazardous waste management group to schedule a pickup. Follow their specific procedures for waste manifest forms and collection.

  • Disposal of Empty Containers:

    • Empty containers that held Cyclo(L-leucyl-L-tryptophyl) should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol, as the compound is soluble in them).[9]

    • Collect the first rinsate as hazardous waste. Subsequent rinses may be permissible for drain disposal, but confirm with your EHS.

    • After triple-rinsing, deface the label and dispose of the container as regular laboratory glassware or plastic waste.[5][8]

Chemical and Physical Properties

The following table summarizes key quantitative data for Cyclo(L-leucyl-L-tryptophyl).

PropertyValueSource
Molecular FormulaC₁₇H₂₁N₃O₂PubChem[10]
Molecular Weight299.37 g/mol PubChem[10]
CAS Number15136-34-2PubChem[10]
SolubilitySoluble in methanol, ethanol, DMF, or DMSOBioaustralis[9]

Experimental Protocols Cited

This disposal guidance is based on standard best practices for laboratory chemical waste management as outlined by various institutional and safety resources. No experimental protocols for the synthesis or use of Cyclo(L-leucyl-L-tryptophyl) are cited in this disposal procedure.

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical.

DisposalWorkflow start Start: Chemical for Disposal sds_check Is a Safety Data Sheet (SDS) available and clear on disposal? start->sds_check ehs_consult1 Consult Institutional EHS for guidance sds_check->ehs_consult1 No follow_sds Follow specific disposal instructions on SDS sds_check->follow_sds Yes hazard_assessment Perform Hazard Assessment (Toxicity, Reactivity, etc.) ehs_consult1->hazard_assessment end End of Process follow_sds->end is_hazardous Is the waste hazardous? hazard_assessment->is_hazardous non_hazardous_disposal Dispose as non-hazardous waste (per EHS approval) is_hazardous->non_hazardous_disposal No hazardous_disposal Manage as Hazardous Waste: 1. Collect in labeled container 2. Segregate 3. Arrange for EHS pickup is_hazardous->hazardous_disposal Yes / Unsure non_hazardous_disposal->end hazardous_disposal->end

Caption: Chemical Waste Disposal Decision Workflow.

This guide is intended to provide essential information based on general laboratory safety principles. Always prioritize your institution's specific protocols and consult with your certified safety professionals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(L-leucyl-L-tryptophyl)
Reactant of Route 2
Cyclo(L-leucyl-L-tryptophyl)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.